Antitumor agent-104
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H33FN6O3 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[2-(3-piperidin-1-ylpropoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C31H33FN6O3/c32-26-10-9-21(18-28-23-7-2-3-8-24(23)29(39)36-35-28)17-25(26)30(40)38-15-11-27-22(20-38)19-33-31(34-27)41-16-6-14-37-12-4-1-5-13-37/h2-3,7-10,17,19H,1,4-6,11-16,18,20H2,(H,36,39) |
InChI Key |
FGGDDPHGBCQQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC=C3CN(CCC3=N2)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the Antitumor Agent PR-104
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a novel, water-soluble phosphate ester "pre-prodrug" designed to exploit the hypoxic microenvironment characteristic of many solid tumors and leukemias.[1][2][3][4][5] As a hypoxia-activated prodrug (HAP), it undergoes selective activation in low-oxygen conditions to become a potent DNA cross-linking agent.[2][6][7] This targeted activation mechanism aims to maximize antitumor efficacy while minimizing damage to healthy, well-oxygenated tissues.[6][7] PR-104 has been investigated in clinical trials for solid tumors and acute leukemias, both as a monotherapy and in combination with other cancer treatments.[1][8][9][10] This guide provides a detailed examination of its core mechanism of action, the cellular responses it elicits, and the key experimental methodologies used in its evaluation.
Core Mechanism of Action: A Dual-Activation Cascade
The antitumor activity of PR-104 is dependent on a multi-step activation process that converts the inert pre-prodrug into highly reactive DNA-alkylating species. This process can occur through two distinct reductive pathways: a primary, hypoxia-dependent pathway and a secondary, hypoxia-independent pathway.
Systemic Conversion to the Prodrug PR-104A
Upon intravenous administration, the phosphate ester PR-104 is rapidly and systemically hydrolyzed by ubiquitous phosphatases into its more lipophilic alcohol metabolite, PR-104A.[3][7][8] PR-104A is the direct prodrug that can then enter tumor cells to undergo reductive activation.[11][12]
Hypoxia-Dependent Activation
In the low-oxygen environment of a tumor, PR-104A is activated via one-electron reduction of one of its two nitro groups.[13] This reduction generates a nitro radical anion intermediate. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent PR-104A, a futile cycle that protects normoxic tissues.[13] However, under hypoxic conditions, the radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[14][15][16]
This critical reductive step is catalyzed by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR), which is a key enzyme in this pathway.[16][17][18] Other flavoenzymes can also contribute to this process.[16]
Hypoxia-Independent (Aerobic) Activation
Subsequent research revealed that PR-104A can also be activated under aerobic conditions, independently of hypoxia.[11] This activation is mediated by the aldo-keto reductase 1C3 (AKR1C3), an enzyme that performs a two-electron reduction of PR-104A, bypassing the oxygen-sensitive nitro radical stage to directly generate the active metabolites.[12][13][19]
The expression of AKR1C3 in certain tumors, such as T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma, makes them sensitive to PR-104 even in the absence of severe hypoxia.[12][20] However, AKR1C3 expression in hematopoietic progenitor cells is also the likely cause of the dose-limiting myelosuppression observed in human clinical trials.[9][13]
Molecular Cytotoxicity: DNA Cross-Linking
The generated metabolites, PR-104H and PR-104M, are potent bifunctional nitrogen mustards.[8][12] These reactive species induce cell death primarily by forming DNA interstrand cross-links (ICLs).[6][14][15] These ICLs physically prevent the separation of DNA strands, thereby blocking critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7] Additionally, lipophilic metabolites formed from the reaction of PR-104H with chloride ions may diffuse to neighboring cells, creating a "bystander effect".[1][2][3]
Caption: The dual-pathway activation cascade of the antitumor agent PR-104.
Cellular and Molecular Consequences of PR-104 Activity
The formation of DNA ICLs by activated PR-104 triggers a cascade of cellular events, centrally involving the DNA Damage Response (DDR) pathway.
-
Replication Stress and DDR Activation: ICLs present a formidable block to the DNA replication machinery, causing replication forks to stall. This stress activates the DDR, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. A key marker of this response is the phosphorylation of the histone variant H2AX to form γH2AX at sites of DNA damage.[3][21]
-
Cell Cycle Arrest: The DDR signaling cascade leads to the arrest of the cell cycle, typically at the S or G2/M phases, to provide time for DNA repair before the cell attempts to divide.[6][7]
-
DNA Repair Pathways: Cells employ specialized pathways to repair ICLs. This process often involves the ERCC1-XPF endonuclease, which is crucial for "unhooking" the cross-link, and Homologous Recombination Repair (HRR) to accurately restore the original DNA sequence using the sister chromatid as a template.[22] The proficiency of these repair pathways can be a determinant of tumor cell sensitivity to PR-104.[22]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling will shift towards inducing programmed cell death (apoptosis), eliminating the compromised cell.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. PR-104 - Wikipedia [en.wikipedia.org]
- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of human reductases that activate the dinitrobenzamide mustard prodrug PR-104A: a role for NADPH:cytochrome P450 oxidoreductase under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PR-104A is a Hypoxia-Selective DNA Cross-Linking Agent and Cytotoxin | MedChemExpress [medchemexpress.eu]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ashpublications.org [ashpublications.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. db.cngb.org [db.cngb.org]
DRP-104: A Novel Tumor-Targeted Glutamine Antagonist for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DRP-104 (sirpiglenastat) is an innovative, investigational broad-acting glutamine antagonist designed for the treatment of solid tumors.[1][2] It is a prodrug of the well-characterized glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), engineered to be preferentially activated within the tumor microenvironment (TME).[1][3][4] This targeted activation mitigates the systemic toxicities historically associated with DON, positioning DRP-104 as a promising therapeutic candidate.[1][5] Its mechanism of action is twofold: it directly inhibits tumor cell metabolism and concurrently stimulates a robust anti-tumor immune response.[6][7] DRP-104 is currently undergoing Phase I/II clinical trials for advanced solid tumors, including non-small cell lung cancer (NSCLC).[1][3][8] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for DRP-104 for the treatment of advanced, previously treated NSCLC in patients with tumors expressing mutations in KEAP1, NFE2L2, and/or STK11.[7][9]
Core Mechanism of Action
DRP-104 is an inactive prodrug that is converted to the active glutamine antagonist, DON, primarily within the tumor.[3][4][10] DON is a potent, irreversible inhibitor of multiple enzymes that utilize glutamine as a substrate.[3][11] This broad antagonism disrupts numerous critical metabolic pathways essential for rapidly proliferating cancer cells.[3][12]
Dual Impact on the Tumor Microenvironment
The therapeutic efficacy of DRP-104 stems from its dual effect on both the tumor cells and the surrounding immune landscape.
-
Direct Anti-Tumor Effect: By inhibiting glutamine-dependent pathways, DRP-104 disrupts tumor anabolism and canonical cancer metabolism.[3][4] This includes the inhibition of purine and pyrimidine biosynthesis, coenzyme synthesis, amino acid synthesis, and glutaminolysis, leading to the suppression of tumor growth and induction of apoptosis.[3][13]
-
Immune System Stimulation: DRP-104 profoundly remodels the TME from an immunosuppressive to an immunopermissive state.[1][7] It enhances the infiltration and function of cytotoxic T cells, Natural Killer (NK) cells, and NKT cells.[1][3] Concurrently, it reduces immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and polarizes tumor-associated macrophages towards an anti-tumor M1 phenotype.[1][3] This immune modulation is thought to be driven by increased glutamine availability for T cells within the TME, as the tumor's consumption is blocked.[1][14]
Preclinical Data
Extensive preclinical studies have demonstrated the potent anti-tumor activity of DRP-104 as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.
Monotherapy Efficacy
In various syngeneic and patient-derived xenograft (PDX) mouse models, DRP-104 has shown significant, dose-dependent tumor growth inhibition (TGI) and improved survival.[3][15]
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Median Survival | Reference |
| MC38 Colon Cancer | 0.5 - 1.4 mg/kg, s.c., q.d. 5 days on/2 days off | 96% - 101% | 31-38 days (vs. 13 days for vehicle) | [3] |
| LUSC PDX007 | 1mg/kg or 3mg/kg for 9 days | Responder (≥80% TGI) | Not Reported | [15] |
| LUSC PDX005 | 1mg/kg or 3mg/kg for 13 days | Responder (≥80% TGI) | Not Reported | [15] |
| LUAD GEMM (3605 T1) | 1-3mg/kg, s.c., q.d. 5 days on/2 days off | Significant Inhibition | Not Reported | [15] |
| LUAD GEMM (1969b) | 1-3mg/kg, s.c., q.d. 5 days on/2 days off | Significant Inhibition | Not Reported | [15] |
| Keap1 mutant KP cells | 3 mg/kg | Significant Reduction | Not Reported | [13] |
Combination Therapy with Checkpoint Inhibitors
The immunomodulatory effects of DRP-104 provide a strong rationale for its combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies.
| Cancer Model | Combination Regimen | Outcome | Reference |
| CT26 Colon Cancer | DRP-104 (0.5 or 1.4 mg/kg) + anti-PD-1 Ab (10 mg/kg, q4dx8) | Improved efficacy and survival, with 3/8 and 5/8 long-term durable cures, respectively. | [3] |
| MC38 Colon Cancer | DRP-104 (0.3 mg/kg DON equivalent, s.c., 5 days/week, 4 cycles) + anti-PD-1 (100 µg, i.p., 4 doses) | Significant improvement in efficacy and survival compared to monotherapies. | [11] |
| Keap1 mutant lung tumors | DRP-104 + anti-PD-1 | Significantly reduced tumor growth and markedly increased survival (median difference >20 days). | [13] |
Clinical Development
DRP-104 is currently being evaluated in a first-in-human Phase 1/2a clinical trial (NCT04471415) in adult patients with advanced solid tumors.[2][8][14] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of DRP-104 administered via intravenous or subcutaneous injection, both as a single agent and in combination with atezolizumab.[8] Another clinical trial (NCT06027086) is investigating DRP-104 in combination with durvalumab for patients with advanced fibrolamellar carcinoma (FLC) who have progressed on prior anti-PD(L)1 therapy.[16]
Signaling Pathways and Experimental Workflows
DRP-104 Mechanism of Action
Caption: DRP-104 is activated to DON in the TME, leading to direct tumor cell killing and immune activation.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing DRP-104's in vivo anti-tumor efficacy and mechanism of action.
Detailed Experimental Protocols
In Vivo Tumor Models and Efficacy Studies
-
Cell Lines and Animal Models: Studies have utilized various syngeneic mouse models, including MC38 colon adenocarcinoma in C57BL/6 mice and CT26 colon carcinoma in BALB/c mice.[3] Patient-derived xenograft (PDX) models of lung squamous cell carcinoma (LUSC) and lung adenocarcinoma (LUAD) have also been employed.[15]
-
Tumor Inoculation: Female mice are subcutaneously inoculated in the right flank with tumor cells.[3]
-
Treatment: When tumors reach a size of approximately 100 mm³, mice are randomized into treatment groups. DRP-104 is typically administered subcutaneously, once daily, on a schedule such as 5 days on, 2 days off.[3][15] The dosing solution is prepared by dissolving DRP-104.[3]
-
Monitoring and Endpoints: Tumor size and body weight are measured regularly. The study endpoint is often defined as the date when tumor size reaches a predetermined volume (e.g., 2000 mm³).[3]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and survival curves are generated.
Ex Vivo Analyses
-
Flow Cytometry: To analyze immune cell infiltrates, tumors are harvested, and single-cell suspensions are prepared. Cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD8α) to quantify different cell populations.[3][17]
-
Immunohistochemistry (IHC): Tumor tissues are fixed, paraffin-embedded, and sectioned. Sections are stained with antibodies (e.g., anti-CD3, anti-CD8α) to visualize and quantify the infiltration of immune cells within the tumor microenvironment.[3]
-
Metabolomic Profiling: Tumors are collected at specified time points after treatment. Metabolites such as glutamine, glutamate, tryptophan, and kynurenine are extracted and measured by Liquid Chromatography-Mass Spectrometry (LC/MS).[3]
-
Gene Expression Analysis: mRNA is extracted from tumors and analyzed using platforms like Nanostring to assess the modulation of genes related to metabolism and the immune response.[3]
In Vitro Assays
-
Cell Viability/Cytotoxicity Assays: The effect of DRP-104 on the viability of glutamine-dependent cancer cell lines is assessed. For example, MC38 cells are used to determine glutamine-dependent cytotoxicity.[3]
-
Prodrug Conversion Assay: To confirm the conversion of DRP-104 to DON, cancer cells (e.g., A549) are incubated with DRP-104 in the presence of human plasma. The concentrations of DRP-104 and DON in the plasma fraction and cell pellet are measured by LC/MS.[3]
DRP-104 represents a significant advancement in the field of cancer metabolism. Its novel prodrug design allows for tumor-targeted delivery of the potent glutamine antagonist DON, thereby widening the therapeutic window. The dual mechanism of directly targeting tumor metabolism while simultaneously enhancing anti-tumor immunity provides a compelling rationale for its continued clinical development, both as a monotherapy and in combination with immunotherapies. The ongoing clinical trials will be crucial in determining the ultimate therapeutic potential of this promising agent in a range of solid tumors.
References
- 1. Sirpiglenastat – Glutamine Antagonist for Cancer Research [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. dracenpharma.com [dracenpharma.com]
- 8. Phase 1 and phase 2a, first-in-human study of DRP-104, a glutamine antagonist, in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 9. nursingcenter.com [nursingcenter.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine Blockers — LowCarbMD [keto4cancer.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dracenpharma.com [dracenpharma.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
IMM-1-104: A Technical Guide to a Novel MEK Inhibitor Targeting RAS and RAF Mutant Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of IMM-1-104, a clinical-stage, orally bioavailable, dual MEK inhibitor. IMM-1-104 is designed for the treatment of advanced solid tumors harboring RAS and RAF mutations. Its unique mechanism of "deep cyclic inhibition" of the MAPK pathway aims to overcome the limitations of previous MEK inhibitors, offering a potentially more tolerable and effective therapeutic option for a broad range of cancers.
Core Mechanism of Action: Deep Cyclic Inhibition
IMM-1-104 is a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling cascade.[1] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like RAS and RAF, leading to uncontrolled cell proliferation and survival.[2]
Unlike traditional MEK inhibitors that aim for continuous pathway blockade, IMM-1-104 is engineered for a short plasma half-life of approximately two hours.[3][4] This pharmacokinetic profile is designed to induce "deep cyclic inhibition" of the MAPK pathway. This novel approach involves potent, transient inhibition of MEK, followed by a period of pathway reactivation before the next dose. This pulsatile inhibition is hypothesized to prevent the development of adaptive resistance mechanisms often seen with sustained MEK inhibition and to improve tolerability by allowing for pathway recovery in healthy tissues.[5] Preclinical and clinical data have shown that IMM-1-104 can achieve greater than 90% inhibition of phosphorylated ERK (pERK), a downstream marker of MEK activity.[6]
Preclinical Efficacy
IMM-1-104 has demonstrated broad antitumor activity across a range of preclinical models with diverse RAS and RAF mutations. In vivo studies have shown significant tumor growth inhibition and even tumor regression in various xenograft models.
In Vivo Tumor Growth Inhibition
| Cancer Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Outcome |
| A549 Lung Cancer | KRAS-G12S | IMM-1-104 | 85% - 95% | Tumor Stasis |
| A375 Melanoma | BRAF-V600E | IMM-1-104 | 85% - 95% | Tumor Stasis |
| Colon-26 Colon Cancer | N/A | IMM-1-104 | N/A | Tumor Regression |
| SK-MEL-2 Melanoma | NRAS-Q61R | IMM-1-104 | N/A | Tumor Regression |
| MIA PaCa-2 Pancreatic Cancer | KRAS-G12C | IMM-1-104 (125 mg/kg BID) | 103% | Superior to chemotherapy |
| MIA PaCa-2 Pancreatic Cancer | KRAS-G12C | Gemcitabine (60 mg/kg IP Q4D) | 25.2% | - |
| MIA PaCa-2 Pancreatic Cancer | KRAS-G12C | Nab-paclitaxel (10 mg/kg IV Q4D) | 62.2% | - |
| MIA PaCa-2 Pancreatic Cancer | KRAS-G12C | 5-FU (50 mg/kg IP Q4D) | 36.6% | - |
Data sourced from preclinical studies.[1][3]
In Vitro Sensitivity (3D Tumor Growth Assay)
| Cancer Type | IC50 |
| Melanoma | 62.5% of cell lines sensitive (IC50 < 1µM) |
| Pancreatic Cancer | 35.0% of cell lines sensitive (IC50 < 1µM) |
| Lung Cancer | 16.7% of cell lines sensitive (IC50 < 1µM) |
Sensitivity was assessed in a humanized 3D-tumor growth assay (3D-TGA) across 193 tumor models.[7]
Clinical Development and Efficacy
IMM-1-104 is being evaluated in a Phase 1/2a clinical trial (NCT05585320) as both a monotherapy and in combination with standard-of-care agents in patients with advanced RAS-mutant solid tumors, including pancreatic cancer, melanoma, and non-small cell lung cancer (NSCLC).[4][8]
Phase 2a Pancreatic Cancer Cohorts (Preliminary Data)
| Treatment Arm | Line of Therapy | N (evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| IMM-1-104 + Gemcitabine/Nab-paclitaxel | 1st Line | 7 | 43% | 86% |
| IMM-1-104 + mFOLFIRINOX | 1st Line | 4 | 100% (tumor shrinkage in all) | 100% |
| IMM-1-104 Monotherapy (320 mg) | 2nd Line | 21 | 1 patient with 67% tumor shrinkage | 52% (11 patients) |
Preliminary data from the Phase 2a portion of the NCT05585320 trial.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general workflow for a key preclinical assay.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of IMM-1-104 on MEK1/2.
Caption: A generalized workflow for a pancreatic cancer xenograft study to evaluate the efficacy of IMM-1-104.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the preclinical evaluation of IMM-1-104.
Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of IMM-1-104 in a human pancreatic cancer xenograft model.
Materials:
-
PANC-1 human pancreatic cancer cells
-
Nude mice (e.g., BALB/c nude)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional)
-
IMM-1-104 formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Anesthetize the nude mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer IMM-1-104 orally at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group compared to the control group.
3D Tumor Spheroid Invasion Assay
Objective: To assess the effect of IMM-1-104 on the invasive potential of cancer cells in a three-dimensional culture system.
Materials:
-
Cancer cell line of interest
-
Ultra-low attachment 96-well plates
-
Complete growth medium
-
Basement membrane extract (BME) or collagen gel
-
IMM-1-104
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation: Seed a single-cell suspension of cancer cells in ultra-low attachment 96-well plates at a density optimized for spheroid formation (typically 1,000-5,000 cells/well). Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Incubation: Incubate the plates for 2-4 days to allow for the formation of compact spheroids.
-
Embedding in Matrix: Carefully transfer the formed spheroids into a 3D matrix (e.g., BME or collagen gel) in a new plate.
-
Treatment: Add complete growth medium containing different concentrations of IMM-1-104 or vehicle control to the wells.
-
Invasion Monitoring: Monitor spheroid invasion into the surrounding matrix over several days using a microscope. Capture images at regular intervals.
-
Quantification: Quantify the area of invasion from the spheroid core using image analysis software.
-
Data Analysis: Compare the invasive area in the IMM-1-104-treated groups to the vehicle control group to determine the effect on cell invasion.
Western Blot for pERK Inhibition
Objective: To measure the inhibition of MEK activity by IMM-1-104 through the detection of phosphorylated ERK (pERK).
Materials:
-
Cancer cells treated with IMM-1-104
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cancer cells with various concentrations of IMM-1-104 for the desired time. Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the pERK signal to the total ERK signal and the loading control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rarecancernews.com [rarecancernews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Immuneering Announces Positive Initial Phase 1 Pharmacokinetic, Pharmacodynamic and Safety Data for IMM-1-104 Universal-RAS Program; Accelerates Study Timeline | Immuneering Corporation [ir.immuneering.com]
- 7. immuneering.com [immuneering.com]
- 8. Facebook [cancer.gov]
The Discovery and Development of PR-104: A Hypoxia-Activated Prodrug
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of PR-104, a hypoxia-activated prodrug. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development, with a particular focus on oncology and targeted therapies. This document delves into the core scientific principles behind PR-104, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Hypoxia-Activated Prodrugs and the Rationale for PR-104
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which arise from a disorganized and inefficient vasculature.[1][2] This hypoxic microenvironment is a significant contributor to therapeutic resistance and is associated with a more aggressive tumor phenotype.[1][2] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment.[2][3] These compounds are relatively non-toxic in their prodrug form but are selectively activated under hypoxic conditions to release a potent cytotoxic agent.[2][3]
PR-104 is a "pre-prodrug" of a dinitrobenzamide nitrogen mustard.[4][5] Its design rationale is centered on achieving tumor-selective cytotoxicity by targeting the hypoxic fraction of solid tumors, thereby sparing well-oxygenated normal tissues and reducing systemic toxicity.[4][5]
Mechanism of Action and Metabolic Activation
The activation of PR-104 is a multi-step process involving both enzymatic conversion and bioreduction. This intricate pathway ensures that the cytotoxic effects are primarily localized to the hypoxic regions within a tumor.
Conversion of PR-104 to PR-104A
Upon intravenous administration, the phosphate ester "pre-prodrug" PR-104 is rapidly converted by systemic phosphatases into its active prodrug form, the corresponding alcohol PR-104A.[4][5][6] This initial conversion is not dependent on oxygen levels and occurs throughout the body.
Hypoxia-Selective Activation of PR-104A
Under hypoxic conditions, PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[7] In the absence of oxygen, this radical can be further reduced to the active DNA-crosslinking metabolites: the hydroxylamine (PR-104H) and the amine (PR-104M).[8][9][10][11] These metabolites are potent alkylating agents that form interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[4][5]
Hypoxia-Independent Activation by AKR1C3
Subsequent research revealed that PR-104A can also be activated independently of hypoxia through a two-electron reduction pathway catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6][7][12] This finding has significant implications for the therapeutic window of PR-104, as AKR1C3 is expressed in some normal tissues, including hematopoietic progenitor cells, which may contribute to off-target toxicity.[13] However, high levels of AKR1C3 in certain tumor types, such as some leukemias and hepatocellular carcinoma, present an opportunity for targeted therapy irrespective of the oxygenation status.[6][9][12]
Figure 1. Metabolic activation pathway of PR-104.
Signaling Pathways Involved in PR-104 Action
The cytotoxic effects of PR-104 are mediated through the induction of DNA damage, which in turn activates cellular stress response pathways.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway
The hypoxic tumor microenvironment is largely regulated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[14][15][16][17][18] HIF-1 is a heterodimer composed of an oxygen-regulated α subunit and a constitutively expressed β subunit.[14][16] Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation.[16] However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[14][16][18] While PR-104's activation is dependent on the reductive environment of hypoxic cells, the broader context of the HIF-1 pathway's influence on tumor biology provides the underlying rationale for targeting hypoxia.
Figure 2. Simplified HIF-1 signaling pathway.
DNA Damage Response Pathway
The active metabolites of PR-104, being nitrogen mustards, induce DNA interstrand cross-links.[1][4][5][19] This type of DNA damage is highly cytotoxic as it blocks transcription and replication.[19] The cellular response to such damage involves the activation of DNA damage response (DDR) pathways.[1][4] Key signaling cascades, including those mediated by ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), are initiated.[1] This leads to the phosphorylation of histone H2AX (forming γH2AX) at the sites of DNA damage, which serves as a platform for the recruitment of DNA repair proteins.[1][4] The repair of interstrand cross-links is a complex process that can involve homologous recombination repair (HRR) and non-homologous end joining (NHEJ).[4][19] If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis.[1]
Figure 3. DNA damage response pathway to PR-104.
Quantitative Preclinical Data
The preclinical evaluation of PR-104 has generated a substantial amount of quantitative data, providing insights into its potency, selectivity, and efficacy.
In Vitro Cytotoxicity
The cytotoxicity of PR-104A has been assessed in numerous human cancer cell lines under both aerobic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR), which is the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, is a key measure of the drug's hypoxia-selectivity.
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Cancer | 14 | 0.14 | 100 | [4] |
| HT29 | Colorectal Cancer | 25 | 0.25 | 100 | [4] |
| H460 | Non-Small Cell Lung Cancer | 7.8 | 0.78 | 10 | [4] |
| HepG2 | Hepatocellular Carcinoma | 1.8 | 0.12 | 15 | [14] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 12.5 | 0.245 | 51 | [14] |
| SNU-398 | Hepatocellular Carcinoma | 7.4 | Not specified | Not specified | [14] |
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines. Data are presented as the concentration of drug required to inhibit cell growth by 50% (IC50) after a 4-hour exposure.
Preclinical Xenograft Efficacy
PR-104 has demonstrated significant antitumor activity in a variety of human tumor xenograft models, both as a single agent and in combination with other therapies.
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| SiHa | Cervical Cancer | PR-104 (250 mg/kg, weekly for 3 weeks) + 10% O2 | Significant tumor growth delay | [7] |
| HT29 | Colorectal Cancer | PR-104 (at 100% MTD) | Significant killing of hypoxic and aerobic cells | [4] |
| H460 | Non-Small Cell Lung Cancer | PR-104 (at 75% MTD) | Significant killing of hypoxic and aerobic cells | [4] |
| HepG2 | Hepatocellular Carcinoma | PR-104 monotherapy | Significant reduction in tumor growth | [9] |
| Hep3B | Hepatocellular Carcinoma | PR-104 monotherapy | Significant reduction in tumor growth | [9] |
| Panc-01 | Pancreatic Cancer | PR-104 + Gemcitabine | Greater than additive antitumor activity | [4] |
| 22RV1 | Prostate Cancer | PR-104 + Docetaxel | Greater than additive antitumor activity | [4] |
Table 2: Preclinical Efficacy of PR-104 in Human Tumor Xenograft Models.
Pharmacokinetics
Pharmacokinetic studies of PR-104 have been conducted in various species, revealing important differences in its metabolism and clearance.
| Species | PR-104A Unbound Clearance (L/h/70 kg equivalent) | Key Metabolic Difference from Humans | Reference |
| Human | 211 | - | [2] |
| Dog | 527.5 (2.5x faster) | More extensive O-β-glucuronidation | [2][4] |
| Rat | 164.6 (0.78x slower) | Less extensive O-β-glucuronidation | [2][4] |
| Mouse | 133 (0.63x slower) | Less extensive O-β-glucuronidation | [2][4] |
Table 3: Comparative Pharmacokinetics of PR-104A.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in the preclinical evaluation of PR-104.
In Vitro Hypoxia Cytotoxicity Assay
This protocol describes a method to determine the cytotoxicity of PR-104A under hypoxic conditions compared to normoxic conditions.
Figure 4. Workflow for in vitro hypoxia cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed tumor cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber or incubator with a controlled low-oxygen atmosphere (e.g., <0.1% O2). Maintain a parallel set of plates under normoxic conditions (standard incubator, 21% O2).[20][21][22][23]
-
Drug Treatment: Prepare serial dilutions of PR-104A in culture medium. Add the drug solutions to the appropriate wells of both the hypoxic and normoxic plates.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 4 hours).
-
Drug Removal: After incubation, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
-
Cell Viability Assessment: After a suitable recovery period (e.g., 72 hours), assess cell viability using a standard method such as the MTT assay.[22][24][25]
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls for both normoxic and hypoxic conditions. Determine the IC50 values and the Hypoxic Cytotoxicity Ratio (HCR).
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with PR-104, providing a measure of long-term cell survival.[26][27][28][29][30]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells into multi-well plates or petri dishes. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.[13][31]
-
Treatment: After allowing the cells to attach, treat them with various concentrations of PR-104A for a defined period.
-
Incubation: Remove the drug, wash the cells, and incubate the plates for a period sufficient for colony formation (typically 1-3 weeks), depending on the cell line's growth rate.[13][31]
-
Fixation and Staining:
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the SF against the drug concentration to generate a cell survival curve.
LC-MS/MS Analysis of PR-104 and its Metabolites
This method allows for the sensitive and specific quantification of PR-104 and its key metabolites (PR-104A, PR-104H, PR-104M) in biological matrices such as plasma or cell lysates.[15]
Protocol:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for PR-104, PR-104A, PR-104H, and PR-104M.
-
-
Quantification:
-
Generate a standard curve using known concentrations of each analyte.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
Comet Assay for DNA Interstrand Cross-links
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modification of the alkaline comet assay can be used to specifically detect DNA interstrand cross-links.[10][12][16][19][31][35][36][37]
Protocol:
-
Cell Treatment: Treat cells with PR-104A.
-
Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) to induce a known number of DNA strand breaks.[2][12]
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and cast onto microscope slides.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoids.[2]
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.[2]
-
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
The presence of interstrand cross-links will reduce the migration of the fragmented DNA, resulting in a smaller comet tail compared to irradiated control cells.
-
Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
-
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay visualizes and quantifies the formation of γH2AX foci, which are markers of DNA double-strand breaks induced by agents like the active metabolites of PR-104.[27][28][38][39][40]
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with PR-104A.
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal serum.[38]
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for γH2AX.[38]
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.[39]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.[38]
-
AKR1C3 Activity Assay
This assay measures the enzymatic activity of AKR1C3, which is responsible for the hypoxia-independent activation of PR-104A.[24][41]
Protocol:
-
Preparation of Cell Lysates or Recombinant Enzyme: Prepare cell lysates from tumor cells or use purified recombinant AKR1C3 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), NADPH as a cofactor, and a fluorogenic substrate for AKR1C3 (e.g., coumberone).
-
Initiation of Reaction: Add the cell lysate or recombinant enzyme to the reaction mixture to initiate the enzymatic reaction.
-
Measurement of Fluorescence: Monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product. The rate of this increase is proportional to the AKR1C3 activity.
-
Inhibition Assay (Optional): To confirm the specificity of the assay, perform the reaction in the presence of a known AKR1C3 inhibitor. A decrease in the rate of fluorescence increase would confirm that the activity is due to AKR1C3.
Conclusion
PR-104 represents a significant advancement in the field of hypoxia-activated prodrugs. Its dual mechanism of activation, both through hypoxia-dependent bioreduction and AKR1C3-mediated reduction, provides a unique therapeutic profile. The comprehensive preclinical data, supported by the detailed experimental protocols outlined in this guide, have established a strong foundation for its clinical development. This technical guide serves as a valuable resource for the scientific community, facilitating a deeper understanding of PR-104 and encouraging further research into hypoxia-targeted cancer therapies. The continued investigation of PR-104 and similar agents holds the promise of more effective and less toxic treatments for a wide range of solid tumors.
References
- 1. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrogen Mustard-Induced Corneal Injury Involves DNA Damage and Pathways Related to Inflammation, Epithelial-Stromal Separation, and Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PR-104 - Wikipedia [en.wikipedia.org]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 19. The role of DNA repair in nitrogen mustard drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hypoxic Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 21. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. researchgate.net [researchgate.net]
- 24. e-century.us [e-century.us]
- 25. raybiotech.com [raybiotech.com]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
- 28. m.youtube.com [m.youtube.com]
- 29. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 30. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 36. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. m.youtube.com [m.youtube.com]
- 39. AKR1C3 inhibition assay [bio-protocol.org]
- 40. Interaction between leukocyte aldo-keto reductase 1C3 activity, genotypes, biological, lifestyle and clinical features in a prostate cancer cohort from New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 41. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
DRP-104: Reshaping the Tumor Microenvironment from a Metabolic Wasteland to an Immune Oasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by its immunosuppressive nature and altered metabolic landscape. DRP-104, a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), is emerging as a potent modulator of the TME. By selectively targeting the metabolic addiction of cancer cells to glutamine, DRP-104 not only directly inhibits tumor growth but also orchestrates a profound remodeling of the TME, transforming it from a hostile to a permissive environment for anti-tumor immunity. This whitepaper provides a comprehensive technical overview of the mechanisms by which DRP-104 remodels the TME, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways involved.
Introduction: The Challenge of the Tumor Microenvironment
Rapidly proliferating cancer cells exhibit a voracious appetite for nutrients, with glutamine being a critical fuel source for both energy production and the synthesis of essential biomolecules.[1][2] This metabolic reprogramming, often driven by oncogenes like c-MYC and KRAS, creates a nutrient-depleted and immunosuppressive TME.[1] Immune cells, which also rely on glutamine for their function, are effectively starved, leading to impaired anti-tumor responses.[1][2] DRP-104 was designed to exploit this metabolic vulnerability. As an inactive prodrug, it is preferentially converted to its active form, DON, within the tumor, thereby concentrating its glutamine antagonism where it is most needed while minimizing systemic toxicity.[1][2][3][4]
Mechanism of Action: A Two-Pronged Attack
DRP-104's therapeutic efficacy stems from a dual mechanism of action that directly targets tumor cells and indirectly stimulates the immune system by remodeling the TME.
Direct Anti-tumor Effects via Broad Glutamine Antagonism
Once activated to DON within the tumor, DRP-104 acts as a broad antagonist of glutamine metabolism, irreversibly inhibiting multiple enzymes crucial for anabolic processes in cancer cells.[4][5] This disruption of key metabolic pathways, including nucleotide and amino acid synthesis, leads to a halt in tumor cell proliferation and the induction of cell death.[3][5] Preclinical studies have demonstrated significant tumor growth inhibition (TGI) with DRP-104 monotherapy across various cancer models.[1][6]
Remodeling the Tumor Microenvironment: From Immunosuppressive to Immunostimulatory
The metabolic reprogramming induced by DRP-104 has profound consequences for the immune landscape of the TME. By alleviating the glutamine depletion caused by tumor cells, DRP-104 essentially refuels the immune system.
Preclinical studies have consistently shown that DRP-104 treatment leads to a significant increase in the infiltration of various anti-tumor immune cells into the TME.[1][2] This includes:
-
Tumor-Infiltrating Lymphocytes (TILs)
-
CD3+, CD4+, and CD8+ T cells
-
Natural Killer (NK) cells
-
NK T cells
Furthermore, the T cells within the DRP-104-treated TME exhibit a more activated and less exhausted phenotype, with increased proliferation and effector function.[1][3]
DRP-104 promotes the polarization of tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype to the pro-inflammatory, anti-tumor M1 phenotype.[1] Additionally, a decrease in myeloid-derived suppressor cells (MDSCs), a key component of the immunosuppressive TME, has been observed.[1]
Treatment with DRP-104 alters the cytokine milieu within the TME, shifting it towards an anti-tumor phenotype. This is characterized by an increase in pro-inflammatory cytokines that support immune activation.
Quantitative Data on TME Remodeling
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of DRP-104 on the TME.
Table 1: In Vivo Tumor Growth Inhibition by DRP-104
| Cancer Model | DRP-104 Dose | Tumor Growth Inhibition (TGI) | Median Survival | Reference |
| MC38 | 0.5 mg/kg | 96% | 31 days | [1] |
| MC38 | 1.4 mg/kg | 101% | 38 days | [1] |
| CT26 | 0.5 mg/kg | Significant | Enhanced | [1] |
| CT26 | 1.4 mg/kg | Significant | Enhanced | [1] |
| EL4 | 0.3 mg/kg | Complete Regression | - | [4] |
| EL4 | 1.0 mg/kg | Complete Regression | - | [4] |
Table 2: Immunophenotyping of the Tumor Microenvironment after DRP-104 Treatment
| Immune Cell Population | Cancer Model | Change | Reference |
| TILs (CD45+) | MC38 | Increased | [1] |
| CD3+ T cells | MC38 | Increased | [1] |
| CD4+ T cells | MC38 | Increased | [1] |
| CD8+ T cells | MC38 | Increased | [1] |
| Proliferating (Ki67+) CD8+ T cells | MC38 | Increased | [1] |
| M1 Macrophages | MC38 | Increased | [1] |
| MDSCs | MC38 | Decreased | [1] |
Table 3: Synergistic Effects of DRP-104 with Anti-PD-1 Therapy
| Cancer Model | Treatment | Median Survival | Long-term Cures | Reference |
| CT26 | DRP-104 (0.5 mg/kg) + anti-PD-1 | Significantly Enhanced | 3/8 | [1] |
| CT26 | DRP-104 (1.4 mg/kg) + anti-PD-1 | Significantly Enhanced | 5/8 | [1] |
| MC38 | DRP-104 + anti-PD-1 | Improved vs. Monotherapy | 9/10 (no rebound) | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented above.
In Vivo Tumor Models
-
Cell Lines and Animal Strains:
-
MC38 and CT26 colon adenocarcinoma cells were used in their respective syngeneic mouse models (C57BL/6 and Balb/c).
-
EL4 lymphoma cells were used in C57BL/6/CES1-/- mice.
-
-
Tumor Inoculation:
-
Cells were inoculated subcutaneously into the flank of the mice.
-
-
DRP-104 Administration:
-
Tumor Measurement:
-
Tumor growth was monitored by caliper measurements, and tumor volume was calculated.
-
-
Survival Studies:
-
Animals were monitored for survival, with endpoints determined by tumor volume or clinical condition.
-
Immunophenotyping by Flow Cytometry
-
Tumor Dissociation:
-
Tumors were harvested and dissociated into single-cell suspensions using enzymatic digestion.
-
-
Antibody Staining:
-
Cells were stained with a panel of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Ki67).
-
-
Data Acquisition and Analysis:
-
Data was acquired on a flow cytometer and analyzed using appropriate software to quantify the different immune cell populations.
-
Gene Expression and Cytokine Analysis
-
RNA Extraction and Analysis:
-
mRNA was extracted from tumor tissue and analyzed using Nanostring panels (e.g., Metabolism or IO 360) to assess gene expression changes related to immune response and metabolism.[1]
-
-
Cytokine Measurement:
-
Tumor lysates were analyzed by Luminex assay to quantify the levels of various cytokines and chemokines.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes described in this whitepaper.
Caption: Mechanism of DRP-104 activation and its dual effect on tumor and immune cells.
Caption: Overview of DRP-104's effects on the immune cell landscape of the TME.
Caption: A generalized workflow for preclinical evaluation of DRP-104.
Clinical Development and Future Directions
The promising preclinical data have paved the way for the clinical development of DRP-104. A Phase 1/2a clinical trial (NCT04471415) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of DRP-104 as a single agent and in combination with the anti-PD-L1 checkpoint inhibitor atezolizumab in patients with advanced solid tumors.[7] Another trial is investigating DRP-104 in combination with durvalumab for fibrolamellar carcinoma (NCT06027086).[8]
The ability of DRP-104 to remodel the TME and synergize with checkpoint inhibitors is particularly noteworthy.[1][4][6] This suggests that DRP-104 could be a valuable component of combination therapies aimed at overcoming resistance to immunotherapy. Future research will likely focus on identifying predictive biomarkers of response to DRP-104 and exploring its efficacy in a broader range of tumor types, particularly those with a known dependence on glutamine metabolism, such as those with KEAP1 mutations.[3][5]
Conclusion
DRP-104 represents a novel and promising therapeutic strategy that targets a fundamental metabolic vulnerability of cancer cells while simultaneously reawakening the anti-tumor immune response. Its ability to remodel the TME from an immunosuppressive to an immunostimulatory state provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other immunotherapies. The in-depth understanding of its mechanism of action, as outlined in this technical guide, will be crucial for designing effective clinical trials and ultimately improving outcomes for patients with cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drp-104 - My Cancer Genome [mycancergenome.org]
- 6. dracenpharma.com [dracenpharma.com]
- 7. Phase 1 and phase 2a, first-in-human study of DRP-104, a glutamine antagonist, in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. fibrofoundation.org [fibrofoundation.org]
DRP-104: A Technical Guide to its Metabolic Reprogramming Effects in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By undergoing preferential activation within the tumor microenvironment, DRP-104 unleashes the potent metabolic inhibitory effects of DON, leading to a profound reprogramming of cancer cell metabolism and a robust anti-tumor response. This technical guide provides an in-depth overview of the metabolic reprogramming effects of DRP-104, detailing its mechanism of action, the downstream consequences on key metabolic pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Tumor-Targeted Glutamine Antagonism
DRP-104 is designed as an inactive prodrug that is systemically stable but becomes activated to its active form, DON, predominantly within the tumor microenvironment.[1][2] This tumor-selective activation is a key feature that mitigates the systemic toxicity associated with DON, which previously limited its clinical development.[3]
Once activated, DON acts as a pan-inhibitor of glutamine-utilizing enzymes by mimicking the structure of glutamine. This broad antagonism disrupts a multitude of metabolic pathways that are critical for cancer cell proliferation and survival.[1][2]
Metabolic Reprogramming Effects of DRP-104
The broad inhibition of glutamine metabolism by DRP-104 results in significant alterations across several key metabolic pathways essential for tumorigenesis.
Disruption of the Tricarboxylic Acid (TCA) Cycle
Glutamine is a primary anaplerotic substrate for the TCA cycle in many cancer cells, replenishing cycle intermediates to support energy production and biosynthesis. DRP-104 blocks the conversion of glutamine to glutamate, a key entry point into the TCA cycle.[3] This leads to a significant reduction in the levels of TCA cycle intermediates.[3][4]
Inhibition of Nucleotide Synthesis
Glutamine provides the nitrogen atoms required for the de novo synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent enzymes in these pathways, DRP-104 effectively halts nucleotide production, thereby arresting cell proliferation.[4][5] Rescue experiments have shown that the anti-proliferative effects of DRP-104 can be reversed by the addition of nucleosides, confirming the critical role of nucleotide synthesis inhibition.[4]
Impairment of Amino Acid Synthesis
Glutamine serves as a nitrogen donor for the synthesis of other non-essential amino acids. DRP-104's mechanism of action disrupts this process, leading to a broader impact on cellular amino acid homeostasis.
Data Presentation: Quantitative Metabolomic Changes
Preclinical studies have employed mass spectrometry-based metabolomics to quantify the impact of DRP-104 on the tumor metabolic landscape. The following tables summarize key findings from these analyses.
Table 1: Changes in TCA Cycle Intermediates in Tumor Tissues Following DRP-104 Treatment
| Metabolite | Fold Change (DRP-104 vs. Vehicle) | p-value | Reference |
| Glutamate | Decreased | < 0.05 | [3][4] |
| α-Ketoglutarate | Decreased | < 0.05 | [4] |
| Succinate | Decreased | < 0.05 | [3] |
| Fumarate | Decreased | < 0.05 | [3] |
| Malate | Decreased | < 0.05 | [3] |
Table 2: Changes in Nucleotide Synthesis Precursors in Tumor Tissues Following DRP-104 Treatment
| Metabolite | Fold Change (DRP-104 vs. Vehicle) | p-value | Reference |
| Glutamine | Increased | < 0.05 | [4] |
| CTP | Decreased | < 0.05 | [4] |
| GTP | Decreased | < 0.05 | [4] |
| ATP | Decreased | < 0.05 | [4] |
| UTP | Decreased | < 0.05 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of DRP-104's metabolic reprogramming effects.
In Vivo Tumor Xenograft Studies
-
Animal Models: Studies have utilized immunodeficient mice (e.g., NSG or BALB/c nude) and immunocompetent mice (e.g., C57BL/6 or BALB/c) depending on the experimental aims.[1][5]
-
Cell Line Implantation: Cancer cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, or NCI-H660 neuroendocrine prostate cancer) are subcutaneously inoculated into the flanks of the mice.[1][4] For orthotopic models, cells are implanted in the relevant organ (e.g., lung).[5]
-
DRP-104 Administration: DRP-104 is typically formulated in a vehicle solution (e.g., a mixture of EtOH, Tween80, and PBS) and administered subcutaneously.[1] Dosing schedules vary but often involve daily administration for a set number of days followed by a rest period (e.g., 5 days on, 2 days off).[1][5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.[1][4][5]
Metabolomic Profiling
-
Sample Collection and Preparation: Tumors are harvested, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, tumors are weighed and subjected to metabolite extraction using a solvent system, typically a mixture of methanol, acetonitrile, and water.
-
LC-MS/MS Analysis: Metabolite extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatography separates the metabolites, which are then ionized and detected by the mass spectrometer to determine their mass-to-charge ratio and fragmentation pattern for identification and quantification.
-
Isotope Tracing: To trace the metabolic fate of glutamine, cells or animals are treated with stable isotope-labeled glutamine (e.g., ¹³C₅-glutamine). The incorporation of the heavy isotope into downstream metabolites is then measured by LC-MS/MS to assess metabolic flux through specific pathways.[3][4]
-
Data Analysis: Raw data is processed to identify and quantify metabolites. Statistical analysis is then performed to identify significant changes in metabolite levels between DRP-104-treated and vehicle-treated groups.[3]
Immunophenotyping by Flow Cytometry
-
Tumor Digestion: Excised tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.
-
Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies targeting various immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, Ki67).[1]
-
Flow Cytometry Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations within the tumor microenvironment. Data analysis is performed using specialized software to gate on specific cell populations and assess their abundance and activation status.[1]
Conclusion
DRP-104 represents a promising therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. Its tumor-targeted delivery of the pan-glutamine antagonist DON leads to a comprehensive reprogramming of tumor metabolism, most notably through the disruption of the TCA cycle and nucleotide synthesis. The methodologies outlined in this guide provide a framework for the continued investigation of DRP-104 and other metabolism-targeted cancer therapies. The quantitative data presented underscore the profound and broad-acting nature of DRP-104's metabolic effects, which are foundational to its anti-tumor efficacy. This in-depth understanding is critical for the ongoing clinical development of DRP-104 and for identifying patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting glutamine dependence with DRP-104 inhibits proliferation and tumor growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Preclinical Antitumor Activity of PR-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor activity of PR-104, a hypoxia-activated prodrug. The information is compiled from various preclinical studies, focusing on its mechanism of action, experimental data, and methodologies.
Introduction
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is designed to be selectively activated in the hypoxic microenvironment characteristic of solid tumors.[1][2] In vivo, PR-104 is rapidly converted by systemic phosphatases to its more lipophilic alcohol prodrug, PR-104A.[3][4] The antitumor efficacy of PR-104 stems from the selective reduction of PR-104A in hypoxic conditions to its active DNA cross-linking metabolites, the hydroxylamine PR-104H and the amine PR-104M.[5][6] This targeted activation allows for the specific killing of hypoxic tumor cells while sparing well-oxygenated normal tissues.[3][4] Additionally, PR-104A can be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types.[5][6]
Mechanism of Action
The activation of PR-104 is a two-step process that culminates in the formation of potent DNA alkylating agents.
-
Step 1: Conversion of PR-104 to PR-104A. Following intravenous administration, the phosphate ester pre-prodrug PR-104 is rapidly hydrolyzed by ubiquitous phosphatases in the plasma to form the active prodrug PR-104A.[1][7]
-
Step 2: Reductive Activation of PR-104A. PR-104A can be activated through two primary pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[5][8] These reactive species are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3][9]
-
AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-insensitive manner by the human aldo-keto reductase 1C3 (AKR1C3).[5][6] This two-electron reduction also produces the same cytotoxic metabolites.[8] High expression of AKR1C3 in certain tumors, such as hepatocellular carcinoma and some leukemias, can contribute to the antitumor activity of PR-104 even in aerobic conditions.[5][10]
-
The resulting DNA interstrand cross-links are highly cytotoxic, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death.[3][9]
Caption: PR-104 is converted to PR-104A, which is then reduced in tumor cells.
Quantitative Preclinical Data
The preclinical efficacy of PR-104 has been evaluated in a variety of in vitro and in vivo models.
In Vitro Cytotoxicity
The hypoxia-selective cytotoxicity of PR-104A is a key feature of its preclinical profile. The Hypoxic Cytotoxicity Ratio (HCR), defined as the ratio of the IC50 (or C10) under aerobic conditions to that under hypoxic conditions, is used to quantify this selectivity.
| Cell Line | Cancer Type | Aerobic C10 (µM) | Hypoxic C10 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HepG2 | Hepatocellular Carcinoma | - | - | 15 | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | 51 | [5] |
| SNU-398 | Hepatocellular Carcinoma | - | - | - | [5] |
| Hep3B | Hepatocellular Carcinoma | - | - | - | [5] |
| SiHa | Cervical Cancer | - | - | 10 (AKR1C3-positive) | [11] |
| H460 | Non-Small Cell Lung Cancer | - | - | 7 (AKR1C3-positive) | [11] |
| HCT116 | Colorectal Carcinoma | - | - | 36 | [11] |
| HCT116 (POR o/e) | Colorectal Carcinoma | - | - | >145 | [11] |
C10 is the concentration for 10% cell survival. POR o/e indicates overexpression of NADPH:cytochrome P450 oxidoreductase.
The cytotoxicity of PR-104A was shown to be 10- to 100-fold greater under hypoxic conditions compared to aerobic conditions in a panel of ten human tumor cell lines.[1][7]
In Vivo Antitumor Activity
PR-104 has demonstrated significant single-agent and combination therapy efficacy in multiple human tumor xenograft models.
| Tumor Model | Cancer Type | Treatment | Outcome | Reference |
| HT29 | Colon Carcinoma | PR-104 (monotherapy) | Significant killing of hypoxic and aerobic cells | [1][2] |
| SiHa | Cervical Carcinoma | PR-104 (monotherapy) | Significant killing of hypoxic and aerobic cells | [1][2] |
| H460 | Non-Small Cell Lung Cancer | PR-104 (monotherapy) | Significant killing of hypoxic and aerobic cells | [1][2] |
| Panc-01 | Pancreatic Cancer | PR-104 + Gemcitabine | Greater than additive antitumor activity | [1][7] |
| 22RV1 | Prostate Cancer | PR-104 + Docetaxel | Greater than additive antitumor activity | [1][7] |
| HepG2 | Hepatocellular Carcinoma | PR-104 (monotherapy) | Significant reduction in tumor growth | [5][6] |
| Hep3B | Hepatocellular Carcinoma | PR-104 (monotherapy) | Significant reduction in tumor growth | [5][6] |
| HepG2 | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active | [5] |
| SNU-398 | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active | [5] |
| Hep3B | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active | [5] |
| ALL Xenografts | Acute Lymphoblastic Leukemia | PR-104 (monotherapy) at MTD (550 mg/kg) | Maintained complete responses in 7/7 models | [12] |
| Solid Tumors | Various | PR-104 (monotherapy) at MTD (550 mg/kg) | Objective responses in 21/34 models | [12] |
PR-104 showed single-agent activity in six out of eight xenograft models studied.[1][7] In combination with chemotherapy agents that are less effective against hypoxic cells, such as gemcitabine and docetaxel, PR-104 demonstrated greater than additive antitumor effects.[1][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A panel of human tumor cell lines (e.g., HT29, SiHa, H460, HepG2, PLC/PRF/5, SNU-398, Hep3B) are cultured in appropriate media and conditions.[1][5]
-
Hypoxic Conditions: To achieve hypoxia, cells are typically incubated in a sealed chamber with a low oxygen gas mixture (e.g., 5% CO2, 95% N2, with O2 levels below 10 ppm) or in a hypoxic incubator.[5]
-
Drug Exposure: Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).[1]
-
Clonogenic Assay: Following drug exposure, cells are washed, trypsinized, and plated at low density. After a period of incubation (e.g., 7-14 days), colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls. IC50 or C10 values are then determined from the dose-response curves.[1][5]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice) are typically used.[5]
-
Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flanks of the mice.[5]
-
Treatment: When tumors reach a specified volume, mice are randomized into treatment groups. PR-104 is administered, often intraperitoneally (i.p.), as a single agent or in combination with other drugs.[1][12]
-
Tumor Growth Delay: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The time for tumors to reach a predetermined endpoint volume is recorded.[1]
-
Tumor Excision and Clonogenic Assay: At a specified time after treatment (e.g., 18 hours), tumors are excised, dissociated into single-cell suspensions, and plated for a clonogenic assay to determine the surviving fraction of tumor cells.[1][2]
Assessment of Hypoxia
-
Pimonidazole Staining: To assess tumor hypoxia, mice are administered the hypoxia marker pimonidazole. Pimonidazole forms adducts with proteins in hypoxic cells. Tumors are then excised, sectioned, and stained with an antibody specific for pimonidazole adducts. The hypoxic fraction is calculated as the ratio of the pimonidazole-positive area to the total viable tumor area.[5]
Caption: A typical workflow for assessing the in vivo efficacy of PR-104.
Conclusion
The preclinical data for PR-104 strongly support its mechanism as a hypoxia-activated prodrug with significant antitumor activity in a range of cancer models. Its dual activation mechanism, dependent on both tumor hypoxia and AKR1C3 expression, provides a strong rationale for its clinical development. The demonstrated synergy with conventional chemotherapies highlights its potential to address the challenge of treating hypoxic, chemoresistant tumors. Further research into predictive biomarkers, such as AKR1C3 expression, will be crucial for optimizing patient selection in future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action and Preclinical Antitumor Activity of the Novel Hypoxia-Activated DNA Cross-Linking Agent PR-104 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
IMM-1-104: A Deep Dive into its Activity in MAPK-Driven Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in genes such as RAS and RAF, is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3] IMM-1-104 is an orally bioavailable, dual inhibitor of MEK1/2, pivotal kinases within the MAPK cascade.[4] What sets IMM-1-104 apart is its novel mechanism of "Deep Cyclic Inhibition" (DCI), which is designed to provide a more durable and tolerable anti-tumor response compared to traditional MEK inhibitors.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical activity of IMM-1-104 in MAPK-driven tumor models, detailing its mechanism of action, experimental validation, and quantitative efficacy data.
Mechanism of Action: Deep Cyclic Inhibition
IMM-1-104 is an allosteric, non-ATP competitive dual-MEK inhibitor.[6] Unlike conventional MEK inhibitors that aim for sustained pathway suppression, IMM-1-104 is characterized by a short plasma half-life of approximately two hours.[3][7] This pharmacokinetic profile, combined with once-daily dosing, leads to a pulsatile inhibition of the MAPK pathway.[3][7] This "Deep Cyclic Inhibition" is designed to drive deep, but transient, pathway inhibition to induce tumor cell apoptosis, while allowing for pathway recovery in healthy tissues, potentially mitigating the on-target toxicities associated with chronic MEK inhibition.[3][8] Furthermore, IMM-1-104 blocks both MEK and subsequent ERK phosphorylation, which may prevent the CRAF-mediated bypass reactivation of MEK, a known resistance mechanism to other MEK inhibitors.[3][8]
Caption: Deep Cyclic Inhibition (DCI) Mechanism of IMM-1-104.
Preclinical Activity
The anti-tumor activity of IMM-1-104 has been extensively evaluated in a variety of preclinical models, including humanized 3D tumor growth assays (3D-TGA) and in vivo xenograft studies. These studies have demonstrated broad activity across a range of RAS and RAF mutations.[2][9]
In Vitro 3D Tumor Growth Assays (3D-TGA)
IMM-1-104 has been profiled in over 190 tumor models spanning 20 distinct tumor types using a humanized 3D-TGA.[10] This assay is designed to better recapitulate the in vivo tumor microenvironment compared to traditional 2D cell culture.[5]
| Response Category | Percentage of Models |
| Sensitive (IC50 < 1µM) | 35.0% |
| Intermediate | 55.0% |
| Resistant | 10.0% |
| [11] |
In Vivo Xenograft Models
-
Cell Line: MIA PaCa-2 (human pancreatic cancer cell line with a KRAS G12C mutation).
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of MIA PaCa-2 cells.
-
Treatment Initiation: Treatment was initiated when tumors reached a specified volume.
-
Drug Administration: IMM-1-104 was administered orally (p.o.) twice daily (BID). Chemotherapy agents were administered as follows: Gemcitabine (GEM) intraperitoneally (i.p.) every 4 days (Q4D), Paclitaxel (PAC) intravenously (i.v.) Q4D, and 5-Fluorouracil (5FU) i.p. Q4D.
-
Efficacy Endpoint: Tumor Growth Inhibition (TGI) was measured at day 39.[7][12]
| Treatment | Dosage | TGI (%) at Day 39 |
| IMM-1-104 | 125 mg/kg BID PO | 103% |
| Gemcitabine (GEM) | 60 mg/kg IP Q4D | 25.2% |
| Paclitaxel (PAC) | 10 mg/kg IV Q4D | 62.2% |
| 5-Fluorouracil (5FU) | 50 mg/kg IP Q4D | 36.6% |
| [12] |
Combinations of IMM-1-104 with standard-of-care chemotherapies demonstrated synergistic effects, resulting in near-complete responses in a majority of the animals studied.[7][13]
Caption: Preclinical Evaluation Workflow for IMM-1-104.
Clinical Activity: Phase 1/2a Trial (NCT05585320)
IMM-1-104 is being evaluated in an open-label, Phase 1/2a clinical trial in patients with advanced RAS-mutant solid tumors.[14] The Phase 1 portion focused on dose escalation and determining the recommended Phase 2 dose (RP2D), while the ongoing Phase 2a portion is assessing the anti-tumor activity of IMM-1-104 as both a monotherapy and in combination with other agents in various cancer types, with a significant focus on pancreatic cancer.[5][13]
Study Design
-
Phase 1: Dose escalation to determine safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and the RP2D.[8]
-
Phase 2a: Evaluation of IMM-1-104 monotherapy and combination therapy in specific cohorts, including:
-
Pancreatic Ductal Adenocarcinoma (PDAC)
-
Melanoma
-
Non-Small Cell Lung Cancer (NSCLC)[15]
-
Quantitative Data: IMM-1-104 in Pancreatic Cancer (Phase 2a)
| Treatment Combination | Number of Evaluable Patients (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| IMM-1-104 + modified Gemcitabine/nab-paclitaxel | 7 | 43% | 86% |
| IMM-1-104 + modified FOLFIRINOX | 4 | 100% (all patients had tumor shrinkage) | 100% |
| [1][15] |
| Treatment | Number of Evaluable Patients (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| IMM-1-104 Monotherapy | 21 | 5% | 52% |
| [15] |
Safety and Tolerability
Across the clinical trial, IMM-1-104 has been generally well-tolerated.[1] In the monotherapy arm for second-line pancreatic cancer, the most common treatment-related adverse events (TRAEs) occurring in at least 10% of patients included rash (29%), diarrhea (24%), fatigue (19%), nausea/vomiting (14%), and blurred vision (14%).[15]
The MAPK Signaling Pathway and IMM-1-104's Point of Intervention
The RAS-RAF-MEK-ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes.[3] Mutations in RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[2] IMM-1-104 targets MEK1 and MEK2, the kinases directly upstream of ERK, effectively blocking the downstream signaling that drives tumor proliferation.[4]
Caption: MAPK Signaling Pathway and IMM-1-104 Point of Intervention.
Conclusion
IMM-1-104 represents a promising therapeutic agent for a broad range of MAPK-driven tumors. Its unique "Deep Cyclic Inhibition" mechanism appears to offer a favorable tolerability profile while demonstrating significant anti-tumor activity in both preclinical models and clinical trials, particularly in pancreatic cancer. The ongoing Phase 2a study will provide further insights into the efficacy of IMM-1-104, both as a monotherapy and in combination with other anti-cancer agents, and will be crucial in defining its role in the treatment of patients with RAS-mutant cancers.
References
- 1. oncozine.com [oncozine.com]
- 2. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 3. immuneering.com [immuneering.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1/2a Study of IMM-1-104 in Participants With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. immuneering.com [immuneering.com]
- 10. A Phase 1/2a, Open-Label, Multicenter, Nonrandomized, Safety and Anti-tumor Activity Study of IMM-1-104, a Novel Oral Dual MEK1/2 Inhibitor in Participants with Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 11. immuneering.com [immuneering.com]
- 12. immuneering.com [immuneering.com]
- 13. immuneering.com [immuneering.com]
- 14. ascopubs.org [ascopubs.org]
- 15. NCT05585320 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
The Critical Role of Aldo-Keto Reductase 1C3 in the Aerobic Activation of the Bioreductive Prodrug PR-104A
A Technical Guide for Researchers and Drug Development Professionals
Introduction
PR-104 is a phosphate ester pre-prodrug that undergoes in vivo conversion to its active form, PR-104A.[1][2][3] Initially designed as a hypoxia-activated prodrug, PR-104A was developed to selectively target the low-oxygen environments characteristic of solid tumors.[4][5] Under hypoxic conditions, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[2][6] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3][4] However, clinical and preclinical observations revealed that PR-104A also exhibits significant cytotoxic activity in well-oxygenated (aerobic) conditions in certain cancer types, suggesting an alternative, oxygen-independent activation pathway.[1][7] Subsequent research identified the aldo-keto reductase 1C3 (AKR1C3) as the key enzyme responsible for this aerobic bioactivation.[1][6][7] This guide provides an in-depth technical overview of the pivotal role of AKR1C3 in the activation of PR-104A, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.
The Mechanism of AKR1C3-Mediated PR-104A Activation
Under aerobic conditions, the activation of PR-104A is primarily mediated by AKR1C3, a member of the aldo-keto reductase superfamily.[6][7] Unlike the one-electron reduction that occurs in hypoxia, AKR1C3 catalyzes a two-electron nitroreduction of PR-104A.[2][6] This process is oxygen-insensitive and directly converts PR-104A into its active, DNA-damaging metabolites, PR-104H and PR-104M.[2][6] This enzymatic action bypasses the oxygen-sensitive radical intermediates formed during one-electron reduction, allowing for potent cytotoxicity even in normoxic environments.[6] The expression levels of AKR1C3 in cancer cells have been shown to be a major determinant of their sensitivity to PR-104A under aerobic conditions.[7][8][9]
Signaling Pathway of PR-104A Activation
Figure 1. Signaling pathway of PR-104A activation.
Quantitative Data on AKR1C3-Mediated PR-104A Activation
The following tables summarize key quantitative data from various studies, highlighting the impact of AKR1C3 on PR-104A efficacy.
Table 1: In Vitro Cytotoxicity of PR-104A in Relation to AKR1C3 Expression
| Cell Line | Cancer Type | AKR1C3 Expression | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HCT116 | Colon | Negative | >100 | 2.8 | >36 | [7] |
| HCT116-AKR1C3 | Colon | High | 1.9 | 0.043 | 44 | [7] |
| SiHa | Cervical | Positive | 1.8 | 0.18 | 10 | [2] |
| H460 | Lung | Positive | 2.5 | 0.36 | 7 | [2] |
| T-ALL (median) | Leukemia | High | 3.1 | - | - | [1] |
| BCP-ALL (median) | Leukemia | Low | 36.3 | - | - | [1] |
Table 2: Enzyme Kinetics of Recombinant Human AKR1C3 with PR-104A
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| PR-104A | 110 ± 10 | 1800 ± 100 | 66 | 0.6 | [7] |
Table 3: In Vivo Antitumor Activity of PR-104 in Xenograft Models
| Xenograft Model | AKR1C3 Expression | Treatment | Tumor Growth Inhibition (%) | Log Cell Kill | Reference |
| H1299 | Parental (Low) | PR-104 | 77 | - | [7] |
| H1299-AKR1C3 | Overexpressing | PR-104 | 314 | - | [7] |
| HCT116 | Wild-type (Negative) | PR-104 | - | 0.43 | [7] |
| HCT116-AKR1C3 | Overexpressing | PR-104 | - | 1.68 | [7] |
| T-ALL (ALL-8) | High | PR-104 | Significant | - | [1] |
| BCP-ALL (ALL-19) | Low | PR-104 | Minimal | - | [1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of AKR1C3 in PR-104A activation.
Generation of AKR1C3 Overexpressing Cell Lines
To create cell lines with stable overexpression of AKR1C3, a retroviral or lentiviral transduction approach is commonly employed.[4]
Figure 2. Workflow for generating AKR1C3 overexpressing cell lines.
-
Vector Construction: The full-length human AKR1C3 cDNA is cloned into a suitable retroviral or lentiviral expression vector containing a selection marker, such as puromycin resistance.
-
Virus Production: The expression vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T). The supernatant containing the viral particles is harvested 48-72 hours post-transfection.
-
Transduction: Target cancer cells are incubated with the viral supernatant in the presence of polybrene to enhance infection efficiency.
-
Selection: After 24-48 hours, the cells are cultured in a medium containing the appropriate antibiotic to select for stably transduced cells.
-
Validation: The overexpression of AKR1C3 is confirmed by Western blotting for protein levels, quantitative PCR (qPCR) for mRNA levels, and an enzymatic activity assay.
AKR1C3 Enzymatic Activity Assay
The enzymatic activity of AKR1C3 can be measured using a spectrophotometric or fluorometric assay.[6][8]
-
Recombinant Enzyme Assay:
-
Reaction Mixture: A reaction mixture is prepared containing potassium phosphate buffer (pH 7.4), NADPH, bovine serum albumin (BSA), and recombinant human AKR1C3 enzyme.
-
Initiation: The reaction is initiated by adding PR-104A to the mixture.
-
Measurement: The consumption of NADPH is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Kinetics: Michaelis-Menten kinetics are determined by varying the concentration of PR-104A.
-
-
Cell-Based Fluorometric Assay:
-
Principle: This assay utilizes a fluorogenic probe, coumberone, which is a substrate for all AKR1C isoforms, in conjunction with a specific AKR1C3 inhibitor (e.g., SN34037).[6][8]
-
Procedure:
-
Cells are lysed, and the lysate is incubated with coumberone and NADPH.
-
The conversion of coumberone to the fluorescent product, coumberol, is measured over time using a fluorescence plate reader.
-
A parallel reaction is run in the presence of the AKR1C3 inhibitor to determine the specific contribution of AKR1C3 to the total fluorescence.
-
The AKR1C3-specific activity is calculated as the difference between the total activity and the activity in the presence of the inhibitor.
-
-
Western Blot Analysis for AKR1C3 Expression
Western blotting is used to detect and quantify the levels of AKR1C3 protein in cell lysates or tumor homogenates.[7][10]
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for human AKR1C3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize for protein loading.
Clonogenic Survival Assay
The clonogenic assay is a gold-standard method to determine the in vitro cytotoxicity of PR-104A by assessing the ability of single cells to form colonies after treatment.[5][11]
-
Cell Seeding: A known number of cells are seeded into 6-well plates.
-
Drug Treatment: After allowing the cells to attach, they are treated with varying concentrations of PR-104A for a specified duration (e.g., 2-4 hours) under either aerobic or anoxic conditions.
-
Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells. IC50 values (the concentration of drug that inhibits colony formation by 50%) are then determined.
LC-MS/MS Analysis of PR-104A Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of PR-104A and its metabolites (PR-104H and PR-104M) in cell lysates or plasma.
-
Sample Preparation:
-
Chromatographic Separation: The extracted metabolites are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient of mobile phases, typically water and acetonitrile with a small amount of formic acid, is used for elution.
-
Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard for accurate quantification.
DNA Interstrand Cross-link (ICL) Assessment by Comet Assay
The alkaline comet assay can be modified to detect DNA interstrand cross-links, which are a key mechanism of PR-104A-induced cytotoxicity.[13][14]
-
Cell Treatment and Lysis: Cells are treated with PR-104A, harvested, and embedded in low-melting-point agarose on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
Irradiation: To introduce a known number of single-strand breaks, the slides are irradiated with a fixed dose of X-rays.
-
Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: In the absence of ICLs, the fragmented DNA will migrate towards the anode, forming a "comet tail." The presence of ICLs retards the migration of DNA, resulting in a smaller comet tail. The extent of ICLs is inversely proportional to the comet tail moment.
Conclusion
The identification of AKR1C3 as a key enzyme in the aerobic activation of PR-104A has profound implications for the clinical development and application of this and similar bioreductive prodrugs. The expression level of AKR1C3 in tumors serves as a predictive biomarker for patient response to PR-104 therapy, independent of the tumor's hypoxic status.[8][9] This understanding allows for better patient stratification and the potential for personalized treatment strategies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of AKR1C3 and to develop novel cancer therapies that exploit this unique activation pathway. The continued investigation into the interplay between tumor metabolism and drug activation will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bystander Effect of PR-104 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR-104, a hypoxia-activated prodrug, represents a strategic approach to target the unique microenvironment of solid tumors. Its therapeutic efficacy is significantly enhanced by a phenomenon known as the bystander effect, where the cytotoxic metabolites produced in hypoxic tumor regions diffuse to and kill adjacent oxygenated cancer cells. This guide provides a comprehensive technical overview of the core mechanisms, quantitative data, and experimental methodologies related to the bystander effect of PR-104 metabolites. Understanding these principles is crucial for the rational design of next-generation hypoxia-activated prodrugs and for optimizing their clinical application.
Introduction: The PR-104 Prodrug and the Bystander Effect
PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its active form, PR-104A.[1] In the hypoxic cores of solid tumors, PR-104A undergoes enzymatic reduction to its highly cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[2][3] These metabolites are potent DNA cross-linking agents that induce cell death.[3]
A critical aspect of PR-104's anti-tumor activity is the bystander effect : the diffusion of these active, cell-permeable metabolites from the hypoxic (activating) cells to surrounding, better-oxygenated (bystander) tumor cells, leading to their eradication. This effect is significant, contributing an estimated 30-50% to the overall antitumor activity of PR-104 in certain tumor models. An alternative, oxygen-independent activation pathway for PR-104A exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme, which can influence its activity in both hypoxic and normoxic cells.[4]
Mechanism of Action and Signaling Pathways
The cytotoxic effects of PR-104 metabolites are primarily mediated through the induction of DNA damage, which subsequently triggers apoptotic cell death.
DNA Damage Response
PR-104H and PR-104M are alkylating agents that form interstrand cross-links (ICLs) in DNA.[3] This severe form of DNA damage stalls DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway. Key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate downstream effectors like CHK1 and CHK2, leading to cell cycle arrest and attempts at DNA repair.[5][6]
Apoptotic Pathway
If the DNA damage is too extensive to be repaired, the DDR signaling cascade initiates apoptosis. This process is largely mediated through the intrinsic (mitochondrial) pathway. The activation of p53, a key tumor suppressor, can upregulate pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK.[7] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[8]
Signaling Pathway of PR-104 Metabolite-Induced Apoptosis
Caption: Metabolic activation of PR-104 and the subsequent bystander effect leading to DNA damage and apoptosis.
Quantitative Data
The cytotoxic potency of PR-104A and its metabolites varies between cell lines and is significantly influenced by oxygen levels and the expression of activating enzymes.
Table 1: In Vitro Cytotoxicity (IC50, µM) of PR-104A and its Metabolites
| Cell Line | Compound | Condition | IC50 (µM) | Reference |
| SiHa | PR-104A | Aerobic | 22 | [9] |
| SiHa | PR-104A | Hypoxic | 1 | [9] |
| H460 | PR-104A | Aerobic | 10 | [7] |
| H460 | PR-104A | Hypoxic | 0.51 | [10] |
| HT29 | PR-104A | Aerobic | >100 | [7] |
| HT29 | PR-104A | Hypoxic | 5.8 | [7] |
| HCT116 | PR-104A | Aerobic | 48 | [7] |
| HCT116 | PR-104A | Hypoxic | 1.9 | [7] |
| AA8 | PR-104A | Aerobic | 14 | [11] |
| AA8 | PR-104A | Anoxic | 0.14 | [11] |
| AA8 | PR-104H | Aerobic | 0.19 | [11] |
| AA8 | PR-104H | Anoxic | 0.16 | [11] |
| HepG2 | PR-104A | Aerobic | 1.1 | [12] |
| HepG2 | PR-104H | Aerobic | 1.7 | [12] |
| HepG2 | PR-104M | Aerobic | 1.4 | [12] |
| PLC/PRF/5 | PR-104A | Aerobic | 25 | [12] |
| PLC/PRF/5 | PR-104H | Aerobic | 7.6 | [12] |
| PLC/PRF/5 | PR-104M | Aerobic | 5.6 | [12] |
| SNU-398 | PR-104A | Aerobic | 17 | [12] |
| SNU-398 | PR-104H | Aerobic | 1.8 | [12] |
| SNU-398 | PR-104M | Aerobic | 1.4 | [12] |
| Hep3B | PR-104A | Aerobic | 42 | [12] |
| Hep3B | PR-104H | Aerobic | 2.5 | [12] |
| Hep3B | PR-104M | Aerobic | 13.9 | [12] |
Table 2: Diffusion Coefficients of PR-104 Metabolites
| Metabolite | Diffusion Coefficient (cm²/s) | Method | Reference |
| PR-104H | Data not explicitly found in searches | Multicellular Layer (MCL) cultures mentioned for measurement | [13] |
| PR-104M | Data not explicitly found in searches | Multicellular Layer (MCL) cultures mentioned for measurement | [13] |
Note: While studies confirm the diffusion of PR-104 metabolites and use multicellular layers to measure tissue diffusion coefficients, specific numerical values for the diffusion coefficients of PR-104H and PR-104M were not explicitly found in the provided search results. This represents a critical data gap in the literature for a complete quantitative understanding of the bystander effect.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to study the bystander effect of PR-104 metabolites.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of anticancer agents.
Experimental Workflow for Clonogenic Assay
Caption: A typical workflow for a clonogenic survival assay to determine the cytotoxicity of PR-104A.
Protocol:
-
Cell Seeding: Plate cells at a low density in multi-well plates to allow for individual colony formation.
-
Drug Exposure: Treat cells with a range of PR-104A concentrations under both aerobic and hypoxic conditions for a defined period (e.g., 4 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days until visible colonies form.
-
Fixing and Staining: Fix the colonies with a solution like methanol or paraformaldehyde, and then stain with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and determine the IC50 value.[14][15]
LC-MS/MS for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry is a highly sensitive method for identifying and quantifying PR-104 and its metabolites in biological samples.
Protocol:
-
Sample Preparation: Extract metabolites from cell pellets or culture medium using a suitable solvent (e.g., methanol).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system, often with a C18 column.
-
Mass Spectrometry Analysis: Ionize the separated metabolites and detect them using a tandem mass spectrometer. Specific parent and daughter ion transitions are monitored for PR-104A, PR-104H, and PR-104M for accurate quantification.[16]
DNA Damage Assays
a) Alkaline Comet Assay for DNA Interstrand Cross-links:
This assay measures DNA fragmentation and cross-linking at the single-cell level.
Protocol:
-
Cell Treatment and Embedding: Treat cells with PR-104A, then embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and most proteins, leaving behind the nucleoid.
-
Irradiation: To detect ICLs, irradiate the slides on ice with a known dose of X-rays to introduce a fixed number of single-strand breaks. ICLs will reduce the extent of DNA migration.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The "comet tail" length is inversely proportional to the number of ICLs.[9]
b) γH2AX Immunofluorescence Assay:
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, which can be a consequence of ICL repair.
Protocol:
-
Cell Treatment and Fixation: Treat cells with PR-104A, then fix and permeabilize them.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the γH2AX foci per cell using fluorescence microscopy or flow cytometry.[16]
Conclusion and Future Directions
The bystander effect of PR-104 metabolites is a key contributor to its therapeutic potential, enabling the killing of oxygenated tumor cells that are not capable of activating the prodrug themselves. A thorough understanding of the underlying mechanisms, including the diffusion properties of the active metabolites and the specific signaling pathways they trigger, is paramount for the development of more effective and selective hypoxia-activated cancer therapies. Future research should focus on obtaining precise measurements of the diffusion coefficients of PR-104H and PR-104M to refine pharmacokinetic/pharmacodynamic models. Additionally, a deeper investigation into the interplay between the DNA damage response, apoptosis, and other cell death pathways induced by these metabolites will be crucial for predicting tumor response and designing rational combination therapies.
References
- 1. Multilayer spheroids to quantify drug uptake and diffusion in 3D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Spheroid Metabolomics: Optimizing Sample Preparation of Three-Dimensional Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR-Chk2 Signaling in p53 Activation and DNA Damage Response during Cisplatin-induced Apoptosis* | Semantic Scholar [semanticscholar.org]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of diffusion constants for metabolites in multicell tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multilayer Spheroids To Quantify Drug Uptake and Diffusion in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of extravascular drug diffusion in multicellular layers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Foundational Research on Hypoxia-Activated Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on hypoxia-activated prodrugs (HAPs), a promising class of therapeutics designed to selectively target the low-oxygen microenvironment of solid tumors. This document details their core mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for their evaluation. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the principles and practices in HAP research and development.
Introduction to Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1][2][3][4] This hypoxic environment is a hallmark of aggressive cancers and is associated with resistance to conventional therapies like radiation and chemotherapy.[1][3][4][5] Hypoxia-activated prodrugs are designed to exploit this unique feature of the tumor microenvironment.[1][2][4][6][7][8] These inert compounds are selectively converted into potent cytotoxic agents by enzymes that are overexpressed or highly active in hypoxic conditions.[1][4][9] This targeted activation minimizes systemic toxicity to healthy, well-oxygenated tissues, thereby widening the therapeutic window.[9]
The general mechanism of HAP activation involves bioreduction of a "trigger" moiety, which is often a nitroaromatic, N-oxide, or quinone group.[1][10] In the presence of oxygen, the initially reduced prodrug is rapidly re-oxidized back to its inactive form in a futile redox cycle.[1][11] However, under hypoxic conditions, the reduced intermediate can undergo further reduction or fragmentation, releasing the active cytotoxic "effector" molecule.[1][9][11]
Mechanisms of Bioreductive Activation
The activation of HAPs is primarily mediated by intracellular oxidoreductases, which can be broadly categorized into one-electron and two-electron reductases.
One-Electron Reductases
One-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), are key enzymes in the activation of many HAPs, including nitroaromatic compounds like TH-302 and benzotriazine N-oxides like tirapazamine.[7][9][12] These enzymes catalyze the transfer of a single electron to the prodrug, forming a transient radical anion.[1][9] In normoxic tissues, this radical is readily oxidized back to the parent prodrug by molecular oxygen. In hypoxic environments, the longer lifetime of the radical allows for further reduction and subsequent release of the active drug.[5]
Two-Electron Reductases
Two-electron reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase) and aldo-keto reductases (AKRs), can also activate certain classes of HAPs.[7][9] This process bypasses the oxygen-sensitive radical intermediate, making the activation irreversible and potentially less hypoxia-selective, unless the enzyme itself is upregulated in hypoxic regions or the prodrug is specifically designed for these enzymes.[1][7] For instance, the quinone-based HAP EO9 (Apaziquone) is a substrate for NQO1.[7]
Key Signaling Pathways and Cellular Responses
The cytotoxic effectors released from HAPs typically induce cell death through DNA damage and subsequent activation of cell cycle checkpoints and apoptotic pathways.
DNA Damage Response
Many HAPs, such as TH-302 and PR-104, release potent DNA alkylating agents or cross-linkers.[4][5][7] This leads to the formation of DNA adducts and interstrand cross-links, triggering the DNA damage response (DDR). Key proteins in the DDR pathway, such as Chk1, are activated, leading to cell cycle arrest to allow for DNA repair.[5] If the damage is too extensive, the cells are directed towards apoptosis. The efficacy of these HAPs can be enhanced by combination with inhibitors of DNA repair pathways.[5]
Quantitative Data for Prominent Hypoxia-Activated Prodrugs
The following tables summarize key quantitative data for several well-studied HAPs. The Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the IC50 value under normoxic conditions to the IC50 value under hypoxic conditions, indicating the hypoxia-selectivity of the compound.
Table 1: In Vitro Cytotoxicity of Hypoxia-Activated Prodrugs
| Prodrug | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | HCR | Reference |
| TH-302 | H460 | >100 | 0.5 | >200 | [7] |
| HT29 | 250 | 0.5 | 500 | [7] | |
| PR-104A | H460 | 1.6 | 0.02 | 80 | [7] |
| SiHa | 12 | 0.02 | 600 | [7] | |
| Tirapazamine | CHO | 10 | 0.2 | 50 | [12] |
| EMT6 | 4 | 0.08 | 50 | [12] | |
| AQ4N | A549 | >100 | 1.5 | >67 | [3][4] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected HAPs
| Prodrug | Animal Model | Dose (mg/kg) | Cmax (µM) | T1/2 (h) | Reference |
| TH-302 | Mouse | 50 | 150 | 0.5 | [12] |
| PR-104 | Mouse | 100 | 200 | 0.2 | [5] |
| AQ4N | Mouse | 50 | 50 | 4 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of HAPs. The following sections provide protocols for key in vitro and in vivo experiments.
In Vitro Hypoxia Cytotoxicity Assay
This assay determines the cytotoxic potential of a HAP under both normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hypoxia-activated prodrug
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, balanced with N2)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the HAP in complete medium.
-
Remove the old medium from the plates and add the medium containing the different concentrations of the HAP.
-
Place one set of plates in a standard incubator (normoxia: ~21% O2, 5% CO2) and another set in a hypoxia chamber.
-
Incubate the plates for a predetermined period (e.g., 48-72 hours).
-
After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions.
-
Determine the Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia).
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of a HAP in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for xenograft model
-
Hypoxia-activated prodrug formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthetic
-
Surgical tools for tumor implantation (if applicable)
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the HAP to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneally, intravenously). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion and Future Perspectives
Hypoxia-activated prodrugs represent a highly innovative and targeted approach to cancer therapy. The foundational research outlined in this guide highlights the principles behind their design and the key methodologies for their evaluation. While several HAPs have shown promise in preclinical studies, their translation to the clinic has been met with challenges.[13][14] Future research will likely focus on the development of more efficient and selective HAPs, the identification of predictive biomarkers to select patients who will benefit most from these therapies, and the exploration of novel combination strategies to overcome resistance.[6][14][15] The continued refinement of these agents holds significant potential to improve outcomes for patients with a wide range of solid tumors.
References
- 1. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 4. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 13. Hypoxia-activated prodrug: an appealing preclinical concept yet lost in clinical translation [cancer.fr]
- 14. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of DRP-104: A Technical Guide
A Deep Dive into the Dual-Action Glutamine Antagonist Reshaping the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory effects of DRP-104 (sirpiglenastat), a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By preferentially releasing its active form, DON, within the tumor microenvironment (TME), DRP-104 enacts a dual assault on cancer: direct metabolic disruption of tumor cells and a robust stimulation of the anti-tumor immune response. This document collates key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways to offer a thorough understanding of DRP-104's therapeutic potential.
Core Mechanism of Action: Starving the Tumor, Fueling the Immune Response
DRP-104 is an inactive prodrug designed for preferential conversion to the active glutamine antagonist, DON, within the tumor.[1] This targeted delivery strategy mitigates the gastrointestinal toxicities that limited the clinical development of DON in the past.[2] Once activated in the tumor, DON, as a glutamine mimic, irreversibly inhibits multiple enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[2][3] This broad antagonism of glutamine metabolism disrupts numerous anabolic pathways essential for tumor growth, including nucleotide, amino acid, and glutathione synthesis.[3][4]
The profound metabolic pressure exerted by DRP-104 not only directly hinders cancer cell proliferation but also dramatically remodels the TME. By reducing the high glutamine consumption by tumor cells, DRP-104 alleviates the nutrient-deprived conditions that suppress immune cell function.[1][5] This metabolic reprogramming creates a more favorable environment for immune activation and enhances the efficacy of both innate and adaptive anti-tumor immunity.
Quantitative Analysis of Preclinical Efficacy
Preclinical studies in various syngeneic mouse models have demonstrated the potent single-agent and combination anti-tumor activity of DRP-104. The following tables summarize the key quantitative data from these experiments.
Table 1: Single-Agent Anti-Tumor Activity of DRP-104
| Mouse Model | DRP-104 Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Outcome | Reference |
| MC38 Colon Cancer | 0.5 - 1.4 | s.c., q.d. 5 days ON, 2 days OFF x 4 cycles | 96% - 101% | Median survival 31-38 days vs. 13 days for vehicle | [1] |
| EL4 Lymphoma | 0.3 - 1.0 | s.c., 5 days/week | Dose-dependent reduction, complete regression at higher doses | Not Specified | [2] |
| KEAP1 Mutant Lung | Not Specified | Not Specified | Significant tumor growth impairment | Not Specified | [4][6] |
Table 2: Combination Therapy with Anti-PD-1 Checkpoint Inhibitor
| Mouse Model | DRP-104 Dose (mg/kg) | Combination Agent | TGI / Efficacy | Survival Outcome | Reference |
| CT26 Colon Cancer | 0.5 or 1.4 | anti-PD-1 Ab (10 mg/kg) | Significantly improved efficacy over single agents | 3/8 or 5/8 long-term durable cures at Day 77 | [1] |
| MC38 Colon Cancer | 0.3 | anti-PD-1 (100 µg) | Significant improvement over monotherapies | Not Specified | [2] |
| KEAP1 Mutant Lung | Not Specified | anti-PD-1 | Significantly reduced tumor growth vs. either agent alone | Markedly increased survival (median >20 day increase) | [4] |
Detailed Immunomodulatory Effects
DRP-104 orchestrates a broad remodeling of the tumor immune landscape, shifting it from an immunosuppressive to an inflamed, anti-tumor state.[1] This is achieved through a multi-faceted impact on various immune cell populations and cytokine profiles.
Enhancement of Immune Cell Infiltration and Function
Flow cytometry analyses of tumors from DRP-104-treated mice have consistently revealed a significant influx and activation of key anti-tumor immune cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
IMM-1-104: An In-Depth Technical Guide to its Kinase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive initial characterization of the kinase inhibitory profile of IMM-1-104, a novel, orally bioavailable, allosteric dual MEK1/2 inhibitor. Developed by Immuneering Corporation, IMM-1-104 is engineered for a unique therapeutic strategy of "deep cyclic inhibition" of the MAPK pathway, aiming to offer a more tolerable and effective treatment for RAS and RAF mutant tumors.
Executive Summary
IMM-1-104 is a highly selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling cascade. Its distinct pharmacokinetic and pharmacodynamic properties, including a short plasma half-life, are designed to induce a deep but transient blockade of the pathway. This approach is intended to minimize the on-target toxicities associated with sustained MEK inhibition and to circumvent the pathway reactivation that can limit the efficacy of other MEK inhibitors. Preclinical and early clinical data suggest a promising safety profile and anti-tumor activity in various cancer models.
Kinase Inhibitory Profile
While a comprehensive quantitative dataset of IC50 values against a broad kinase panel is not publicly available, preclinical studies have characterized IMM-1-104 as a highly selective dual MEK inhibitor.
Data Presentation: Summary of Kinase Inhibition
| Target Kinase | Inhibition Data | Concentration | Assay Type | Reference |
| MEK1 | Thermodynamic interaction and altered activity | Up to 1 µM | Cell-free and in situ kinome screens | [1] |
| MEK2 | Thermodynamic interaction and altered activity | Up to 1 µM | Cell-free and in situ kinome screens | [1] |
| RAF1 (CRAF) | Thermodynamic interaction | Up to 10 µM | Cell-free and in situ kinome screens | [1] |
| KSR1/2 | Reduction of activation markers | Up to 10 µM | Cell-free and in situ kinome screens | [1] |
Interpretation of Kinase Inhibition Data: The available data indicates that IMM-1-104 is highly potent and selective for MEK1 and MEK2 at concentrations up to 1 µM.[1] At higher concentrations, interactions with other components of the MAPK pathway, such as RAF1 and KSR1/2, have been observed.[1] This profile suggests that at anticipated therapeutic concentrations, IMM-1-104's primary activity is the direct inhibition of MEK1/2.
Signaling Pathway and Mechanism of Action
IMM-1-104 targets the core of the MAPK signaling pathway. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving cell proliferation and survival. IMM-1-104 acts as an allosteric inhibitor of MEK1/2, preventing the phosphorylation of their downstream targets, ERK1 and ERK2.
The novel "deep cyclic inhibition" mechanism of IMM-1-104 is designed to provide a pulsatile inhibition of the MAPK pathway. This is achieved through a short drug half-life of approximately 1.3 to 2 hours, which allows for a rapid decrease in drug concentration between doses.[1][2][3][4] This intermittent pathway inhibition is hypothesized to be less toxic to healthy tissues while still providing a therapeutic effect against tumor cells addicted to MAPK signaling.[2][3]
Experimental Protocols
While specific, detailed protocols for the characterization of IMM-1-104 are proprietary, the following describes the general methodologies for the types of experiments cited.
Cell-Free Kinase Assay (General Protocol):
A cell-free kinase assay is a biochemical assay used to determine the direct inhibitory activity of a compound on a purified kinase.
-
Reagents and Materials: Purified recombinant MEK1 or MEK2 enzyme, a substrate peptide (e.g., inactive ERK), ATP, assay buffer, and a detection reagent.
-
Procedure:
-
The kinase, substrate, and varying concentrations of IMM-1-104 are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of IMM-1-104, and the data is fitted to a dose-response curve to determine the IC50 value.
In Situ Kinome Screening (General Protocol):
This type of assay assesses the binding of a compound to a wide range of kinases within a cellular lysate.
-
Reagents and Materials: Cell lysate from a relevant cancer cell line, a kinase affinity resin (e.g., beads coupled to a broad-spectrum kinase inhibitor), varying concentrations of IMM-1-104, and mass spectrometry equipment.
-
Procedure:
-
The cell lysate is incubated with the kinase affinity resin in the presence of varying concentrations of IMM-1-104.
-
Kinases that are not bound by IMM-1-104 will bind to the affinity resin.
-
The resin is washed to remove non-specifically bound proteins.
-
The bound kinases are eluted from the resin.
-
The eluted kinases are identified and quantified using mass spectrometry.
-
-
Data Analysis: A decrease in the amount of a specific kinase (e.g., MEK1/2) bound to the resin in the presence of IMM-1-104 indicates that the compound is engaging with that kinase. This allows for the assessment of both the primary targets and potential off-targets across the kinome.
Conclusion
IMM-1-104 is a highly selective, allosteric dual MEK1/2 inhibitor with a novel mechanism of "deep cyclic inhibition." Its kinase inhibitory profile is characterized by potent and selective engagement of MEK1 and MEK2. This, combined with its unique pharmacokinetic properties, underpins its potential as a more tolerable and effective therapy for a broad range of RAS- and RAF-driven cancers. Further publication of detailed biochemical data will provide a more complete picture of its kinase selectivity and inhibitory potency.
References
The Vanguard of Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective antitumor agents is a cornerstone of modern oncological research. This technical guide provides an in-depth overview of the core methodologies, key signaling pathways, and data-driven strategies that underpin the discovery and synthesis of the next generation of cancer therapeutics. From high-throughput screening of vast chemical libraries to the rational design of targeted molecules, this document serves as a comprehensive resource for professionals in the field.
The Drug Discovery Pipeline: A Multi-pronged Approach
The journey from a potential therapeutic concept to a clinically approved antitumor agent is a complex and resource-intensive process. It typically begins with the identification of a biological target crucial for cancer cell survival and proliferation, followed by the discovery of "hit" compounds that modulate this target. These hits then undergo rigorous optimization to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound that can be advanced into preclinical and clinical development.
Two primary streams feed into this pipeline: the exploration of nature's pharmacopeia and the power of synthetic chemistry.
Natural Product-Based Discovery
Nature remains a prolific source of structurally diverse and biologically active compounds, with many approved anticancer drugs originating from natural sources. The process of discovering antitumor agents from natural products is a systematic endeavor.
Synthetic Compound Discovery and High-Throughput Screening (HTS)
The synthesis of novel chemical entities provides a complementary and highly scalable approach to drug discovery. High-throughput screening (HTS) enables the rapid evaluation of large libraries of synthetic compounds against specific biological targets.
Key Signaling Pathways as Therapeutic Targets
The dysregulation of cellular signaling pathways is a hallmark of cancer. Targeting key nodes within these pathways offers a rational approach to developing selective and potent antitumor agents. Two of the most critical pathways in oncology are the PI3K/AKT/mTOR and Ras/MAPK pathways.
The PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for drug development.
A number of inhibitors targeting different components of this pathway have been developed. For instance, Buparlisib (BKM120) is a pan-class I PI3K inhibitor that has shown antiproliferative activity in numerous cancer cell lines.[1] Everolimus and Sirolimus are well-known mTOR inhibitors.[2]
The Ras/MAPK Pathway
The Ras/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, thereby regulating gene expression and critical cellular processes such as proliferation, differentiation, and survival. Mutations in Ras and other components of this pathway are among the most common oncogenic drivers.
Inhibitors targeting this pathway, such as RAF and MEK inhibitors, have shown clinical efficacy, particularly in cancers with specific mutations like BRAF-mutant melanoma.[3]
Quantitative Assessment of Antitumor Activity
The evaluation of the efficacy of novel antitumor agents relies on robust and reproducible in vitro and in vivo assays. These assays provide quantitative data that are essential for comparing the potency of different compounds and for guiding lead optimization.
In Vitro Cytotoxicity and Proliferation Assays
These assays are the first line of evaluation for new compounds. They measure the ability of a compound to inhibit the growth of or kill cancer cells in a controlled laboratory setting.
Table 1: In Vitro Cytotoxicity of Novel Synthetic Antitumor Agents
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | HL-60 (Leukemia) | Not Specified | 0.1 | [4] |
| Benzofuran Derivative 1 | K562 (Leukemia) | Not Specified | 5 | [4] |
| Benzofuran Derivative 3 | Not Specified | Not Specified | 1.136 | [4] |
| Benzothiazole Derivative 73 | HT29 (Colon) | Not Specified | 0.024 | [5] |
| Benzothiazole Derivative 73 | H460 (Lung) | Not Specified | 0.29 | [5] |
| Benzothiazole Derivative 73 | A549 (Lung) | Not Specified | 0.84 | [5] |
| Benzothiazole Derivative 73 | MDA-MB-231 (Breast) | Not Specified | 0.88 | [5] |
| Ciprofloxacin/Thiazole Hybrid 4b | HL-60 (Leukemia) | Not Specified | 0.3 | [6] |
| Ciprofloxacin/Thiazole Hybrid 4d | RPMI-8226 (Leukemia) | Not Specified | 3.70 | [6] |
| Quinone Derivative (Alkannin) | MDA-MB-468 (Breast) | Resazurin Reduction | 0.63 | [7] |
| Quinone Derivative (Alkannin) | MDA-MB-231 (Breast) | Resazurin Reduction | 0.64 | [7] |
| Quinone Derivative (Alkannin) | MCF-7 (Breast) | Resazurin Reduction | 0.42 | [7] |
| Quinone Derivative (Alkannin) | SK-BR-3 (Breast) | Resazurin Reduction | 0.26 | [7] |
| Quinone Derivative (Juglone) | MDA-MB-468 (Breast) | Resazurin Reduction | 5.63 | [7] |
| Quinone Derivative (Juglone) | MDA-MB-231 (Breast) | Resazurin Reduction | 15.75 | [7] |
| Quinone Derivative (Juglone) | MCF-7 (Breast) | Resazurin Reduction | 13.88 | [7] |
| Quinone Derivative (Juglone) | SK-BR-3 (Breast) | Resazurin Reduction | 13.89 | [7] |
| Brevilin A Derivative BA-9 | MDA-MB-231 (Breast) | MTT | 4.647 | [8] |
| Brevilin A Derivative BA-9 | MCF-7 (Breast) | MTT | 5.847 | [8] |
| Brevilin A Derivative BA-9 | SW480 (Colorectal) | MTT | 5.147 | [8] |
| Brevilin A Derivative BA-9 | A549 (Lung) | MTT | 6.239 | [8] |
| Brevilin A Derivative BA-10 | MDA-MB-231 (Breast) | MTT | 6.385 | [8] |
| Brevilin A Derivative BA-10 | MCF-7 (Breast) | MTT | 6.352 | [8] |
| Brevilin A Derivative BA-10 | SW480 (Colorectal) | MTT | 8.566 | [8] |
| Brevilin A Derivative BA-10 | A549 (Lung) | MTT | 6.392 | [8] |
In Vivo Antitumor Efficacy
Promising compounds from in vitro studies are advanced to in vivo models, most commonly using tumor xenografts in immunocompromised mice. These studies provide crucial information on a compound's efficacy in a more complex biological system, as well as its pharmacokinetic and toxicological profile.
Table 2: In Vivo Antitumor Activity of Novel Agents in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| FBA-TPQ | MCF-7 Human Breast Cancer Xenograft | 20 mg/kg/day, 3 days/week for 1 week | 71.6 | [9] |
| FBA-TPQ | MCF-7 Human Breast Cancer Xenograft | 5 mg/kg/day, 3 days/week for 3 weeks | 36.2 | [9] |
| Quinazoline Derivative 21 | DLA Solid Tumor Model | 20 mg/kg | Significant inhibition (quantitative data not specified) | [10] |
Structure-Activity Relationship (SAR) Studies
SAR studies are a critical component of the lead optimization process. By systematically modifying the chemical structure of a hit compound and evaluating the impact on its biological activity, researchers can identify the key molecular features responsible for its potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to developing a drug candidate with optimal properties.
Table 3: Structure-Activity Relationship of Novel Benzofuran Derivatives
| Compound ID | Modifications | IC50 (µM) against K562 cells | IC50 (µM) against HL-60 cells | Reference |
| 1 | Bromine at 3-position methyl group | 5 | 0.1 | [4] |
| 3 | N-phenethyl carboxamide and morpholinyl substitution | - | - | [4] |
Table 4: Structure-Activity Relationship of Aspirin-Based Compounds
| Compound ID | R3 Group | R4 Group | IC50 (µM) against BxPC-3 cells | IC50 (µM) against MIA PaCa-2 cells | IC50 (µM) against HT-29 cells | IC50 (µM) against SW480 cells | Reference |
| 1b | H | H | >500 | >500 | >500 | >500 | [11] |
Experimental Protocols
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 6-24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Clonogenic Survival Assay
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a gold standard for measuring the effectiveness of cytotoxic agents.[13]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a cell culture.[14]
-
Cell Plating: Plate a known number of cells into petri dishes or multi-well plates. The number of cells plated will depend on the expected toxicity of the treatment.[14]
-
Treatment: Treat the cells with the antitumor agent at various concentrations.[15]
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[14]
-
Fixing and Staining:
-
Colony Counting: Count the number of colonies containing at least 50 cells.[13]
In Vivo Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.[16]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Inoculation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6) into the flank of the mouse.[16][17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth, typically measuring tumor volume with calipers.
-
Treatment Administration: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound according to the desired dosing schedule and route.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and the overall health of the mice (e.g., body weight) throughout the study. At the end of the study, tumors can be excised and weighed.[10]
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current research on anti-breast cancer synthetic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12912B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. In vivo experiments in xenograft mouse model [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for PR-104 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of PR-104, a hypoxia-activated prodrug, in combination with radiotherapy. Detailed protocols for key experiments are provided to guide researchers in investigating the synergistic effects of this combination therapy.
Introduction
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to the active hypoxia-activated prodrug, PR-104A.[1][2] Under hypoxic conditions, which are characteristic of solid tumors, PR-104A is reduced by cellular reductases to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[3] These metabolites are potent DNA cross-linking agents that induce cell death.[4][5] Additionally, PR-104A can be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.[1] The combination of PR-104 with radiotherapy is a promising strategy, as radiotherapy is less effective in hypoxic tumor regions, where PR-104 is selectively activated.
Mechanism of Action and Synergy with Radiotherapy
Radiotherapy primarily induces DNA double-strand breaks (DSBs), leading to cancer cell death.[6] However, its efficacy is limited in hypoxic tumor microenvironments.[7] PR-104's selective activation in these radioresistant hypoxic zones provides a complementary mechanism of action. The active metabolites of PR-104 create DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage.[4][5]
The synergistic effect of combining PR-104 and radiotherapy stems from the generation of complex and overwhelming DNA damage. The cell's DNA damage response (DDR) is challenged by the simultaneous presence of both DSBs and ICLs. The repair of ICLs often involves the homologous recombination (HR) pathway, which can be initiated by the formation of a DSB near the crosslink.[8][9] Radiotherapy-induced DSBs may therefore influence the processing and repair of PR-104-induced ICLs. Conversely, the presence of ICLs may impair the efficient repair of radiation-induced DSBs, leading to a state of "synthetic lethality" where the combination of two non-lethal events (at certain doses) results in cell death.[4][10]
Signaling Pathway of Combined PR-104 and Radiotherapy
Caption: Combined action of PR-104 and radiotherapy on DNA.
Data Presentation
Preclinical Efficacy of PR-104A
| Cell Line | Condition | IC50 (µM) | Reference |
| SiHa | Aerobic | ~80 | [11] |
| SiHa | Hypoxic | ~1-2 | [11] |
| HT29 | Aerobic | >100 | [2] |
| HT29 | Hypoxic | ~5 | [2] |
| H460 | Aerobic | ~50 | [2] |
| H460 | Hypoxic | ~0.5 | [2] |
| A2780 | Aerobic | >100 | [5] |
| A2780 | Hypoxic | ~10 | [5] |
In Vivo Antitumor Activity of PR-104 Monotherapy
| Xenograft Model | PR-104 Dose (mg/kg) | Schedule | Outcome | Reference |
| Various Solid Tumors (21/34 models) | 550 | weekly x 6 | Objective Response | [9] |
| Acute Lymphoblastic Leukemia (7/7 models) | 550 | weekly x 6 | Maintained Complete Response | [9] |
| HT29 (colorectal) | 717 (single dose) | - | Significant tumor growth delay | [2] |
| SiHa (cervical) | 717 (single dose) | - | Significant tumor growth delay | [2] |
| H460 (lung) | 717 (single dose) | - | Significant tumor growth delay | [2] |
Clinical Trial Toxicity Profile of PR-104 (Monotherapy and Combination with Chemotherapy)
| Adverse Event (Grade 3/4) | PR-104 Weekly (675 mg/m²/week) | PR-104 q3w (1100 mg/m²) | PR-104 + Docetaxel/Gemcitabine |
| Thrombocytopenia | Dose-Limiting Toxicity | Common | Dose-Limiting Toxicity |
| Neutropenia | Common | Common | Dose-Limiting Toxicity |
| Febrile Neutropenia | - | Dose-Limiting Toxicity | Common |
| Fatigue | Common | Dose-Limiting Toxicity | Common |
| Anemia | Common | Common | Common |
| Infection | - | Dose-Limiting Toxicity | Common |
| Enterocolitis | - | - | Reported in AML/ALL trials |
Note: Data is compiled from multiple Phase I and II trials.[1][12][13][14][15][16] Direct comparison between studies should be made with caution due to different patient populations and treatment regimens. No dedicated large-scale clinical trials for PR-104 in combination with radiotherapy were identified.
Experimental Protocols
In Vitro Clonogenic Survival Assay for PR-104 and Radiotherapy
This protocol is designed to assess the cytotoxic and radiosensitizing effects of PR-104A on cancer cells under both normoxic and hypoxic conditions.
Caption: Workflow for in vitro clonogenic survival assay.
Materials:
-
Cancer cell line of interest (e.g., SiHa, HT29, H460)
-
Complete cell culture medium
-
PR-104A
-
Hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)
-
Irradiator (e.g., X-ray or gamma-ray source)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Maintain cells in logarithmic growth phase.
-
Cell Seeding: Trypsinize and seed cells into 6-well plates at densities determined empirically to yield 50-150 colonies per well for each treatment condition.
-
Hypoxic Pre-incubation (for hypoxic arm): Place plates in a hypoxic chamber for 24 hours to allow cells to acclimatize.
-
PR-104A Treatment:
-
Prepare a stock solution of PR-104A and dilute to desired concentrations in culture medium.
-
Replace the medium in the wells with the PR-104A-containing medium.
-
Incubate for 2 hours (or other desired time) under either normoxic or hypoxic conditions.
-
-
Irradiation:
-
Immediately after drug treatment, irradiate the plates at room temperature with doses ranging from 0 to 8 Gy.
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS, add fresh complete medium, and return to a normoxic incubator.
-
Incubate for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Gently wash with water and allow to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) for the untreated control.
-
Calculate the Surviving Fraction (SF) for each treatment = (Number of colonies formed / (Number of cells seeded x PE)).
-
Plot SF on a logarithmic scale against the radiation dose on a linear scale.
-
In Vivo Tumor Growth Delay Assay
This protocol evaluates the efficacy of PR-104 in combination with radiotherapy in a xenograft tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
PR-104
-
Irradiator with appropriate shielding for localized tumor irradiation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
PR-104 alone
-
Radiotherapy alone
-
PR-104 + Radiotherapy
-
-
Drug Administration: Administer PR-104 via an appropriate route (e.g., intravenous or intraperitoneal injection) at a pre-determined dose and schedule.
-
Radiotherapy: At a specified time relative to PR-104 administration, irradiate the tumors with a single or fractionated dose of radiation. Anesthetize the mice and shield the rest of the body during irradiation.
-
Tumor Growth Delay Measurement: Continue to measure tumor volume regularly until tumors reach a predetermined endpoint (e.g., 1000 mm³ or four times the initial volume).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Determine the time for tumors in each group to reach the endpoint volume.
-
Calculate the tumor growth delay as the difference in the median time to reach the endpoint volume between the treated and control groups.
-
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol is for the detection and quantification of DNA DSBs by visualizing γH2AX foci.
Caption: Workflow for γH2AX immunofluorescence staining.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA or normal goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with PR-104A and/or radiotherapy as desired.
-
Fixation: At various time points after treatment (e.g., 1, 4, 24 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. At least 50-100 nuclei should be scored per condition.
Conclusion
The combination of PR-104 with radiotherapy presents a rational and promising approach to target radioresistant hypoxic tumor cells. The provided application notes and protocols offer a framework for researchers to further investigate the mechanisms of synergy and to evaluate the therapeutic potential of this combination in various cancer models. Careful consideration of experimental design, including drug concentration, timing of administration, and appropriate controls, is crucial for obtaining robust and reproducible data.
References
- 1. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Role of Hypoxia in Radioresistance in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DRP-104 Administration in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRP-104 (sirpiglenastat) is a novel, clinical-stage prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed for preferential activation within the tumor microenvironment, leading to a high concentration of the active drug, DON, in tumor tissue while minimizing systemic toxicity.[2][3] DRP-104 exhibits a dual mechanism of action: direct inhibition of tumor cell metabolism and robust stimulation of the innate and adaptive immune systems.[1][4] These characteristics make it a promising therapeutic agent, both as a monotherapy and in combination with other cancer treatments like checkpoint inhibitors.[1][2]
These application notes provide a detailed overview of the administration of DRP-104 in preclinical in vivo cancer models, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
DRP-104 is an inactive prodrug that is systemically administered. Within the tumor microenvironment, it undergoes enzymatic conversion to its active form, DON.[1][5] DON is a potent, irreversible inhibitor of multiple glutamine-utilizing enzymes, thereby disrupting numerous metabolic pathways crucial for cancer cell proliferation and survival, including nucleotide synthesis, the hexosamine pathway, and replenishment of the TCA cycle.[3][6][7] This broad antagonism of glutamine metabolism not only directly impacts tumor cells but also remodels the tumor microenvironment.[1] By reducing immunosuppressive metabolites and enhancing the infiltration and function of various immune cells, such as T cells, NK cells, and M1-phenotype macrophages, DRP-104 stimulates a potent anti-tumor immune response.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of DRP-104 in various in vivo cancer models.
Table 1: Antitumor Efficacy of DRP-104 Monotherapy
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| MC38 Colon Cancer | C57BL/6 | 0.5-1.4 mg/kg, s.c., q.d., 5 days on/2 days off for 4 cycles | 96-101% tumor growth inhibition (TGI).[1] | [1] |
| MC38 Colon Cancer | C57BL/6 | 0.5-1.4 mg/kg, s.c., q.d. | Median survival of 31-38 days vs. 13 days for vehicle.[1] | [1] |
| EL4 Lymphoma | C57BL/6/CES1-/- | 0.3 and 1 mg/kg, s.c., 5 days/week | Complete tumor regression at both doses.[2][8] | [2][8] |
| KEAP1 Mutant NSCLC (PDX) | NSG | 3 mg/kg | Significant tumor growth impairment. | [6] |
| LUSC and OSI-Resistant EGFR-Mutant LUAD (PDX) | 1 mg/kg or 3 mg/kg for 9-13 days | Significant tumor growth inhibition in responder models.[5] | [5] |
Table 2: Immunomodulatory Effects of DRP-104 in the MC38 Model
| Biomarker | Treatment Group | Fold Change vs. Vehicle | Reference |
| Tumor Infiltrating Leukocytes (CD45+) | 0.5 mg/kg and 1.4 mg/kg DRP-104 | Increased | [1] |
| CD3+ T cells | 0.5 mg/kg and 1.4 mg/kg DRP-104 | Increased | [1] |
| CD4+ T cells | 0.5 mg/kg and 1.4 mg/kg DRP-104 | Increased | [1] |
| CD8+ T cells | 0.5 mg/kg and 1.4 mg/kg DRP-104 | Increased | [1] |
| Proliferating (Ki67+) CD8+ T cells | 0.5 mg/kg and 1.4 mg/kg DRP-104 | Increased | [1] |
| NKT cells (CD3+NK1.1+CD335+) | 0.5 mg/kg and 1.4 mg/kg DRP-104 | Increased | [1] |
Table 3: Efficacy of DRP-104 in Combination with Anti-PD-1
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| MC38 Colon Cancer | C57BL/6 | DRP-104 + anti-PD-1 | Enhanced antitumor activity, improved survival, and long-term durable cures compared to monotherapy.[1][2] | [1][2] |
| CT26 Colon Cancer | BALB/c | DRP-104 (0.5 mg/kg, s.c., q.d. x5) + anti-PD-1 (10 mg/kg, d1 & d5) | Significant improvement in efficacy and survival versus monotherapies.[1][2] | [1][2] |
| CPI-Resistant LUSC | DRP-104 (1 mg/kg, s.c., q.d.) + anti-PD-1 (10 mg/kg, i.p., q.4d.) | Therapeutic synergy observed.[5] | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving DRP-104 administration in in vivo cancer models.
Protocol 1: General In Vivo Antitumor Efficacy Study
This protocol outlines a general workflow for assessing the antitumor efficacy of DRP-104 in a syngeneic mouse model.
1. Animal Models and Tumor Cell Lines:
-
Cell Lines: MC38 (mouse colon adenocarcinoma) and CT26 (mouse colon carcinoma) are commonly used.
-
Mouse Strains: Female C57BL/6 mice for MC38 cells and BALB/c mice for CT26 cells are appropriate.[1] For studies involving specific genetic modifications, corresponding strains should be used (e.g., C57BL/6/CES1-/- for EL4 lymphoma studies).[2]
-
Animal Care: All animal procedures should be conducted in accordance with IACUC guidelines in an accredited facility.[1]
2. Tumor Inoculation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., sterile PBS).
-
Subcutaneously inoculate the appropriate number of cells (e.g., 1 x 106) into the right flank of each mouse.[1]
3. Treatment Administration:
-
DRP-104 Formulation: Dissolve DRP-104 in a vehicle solution, for example, a mixture of EtOH, Tween80, and saline.[1]
-
Dosing and Schedule:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups.[1]
-
Administer DRP-104 subcutaneously in the opposite flank to the tumor inoculation site.[1]
-
A common dosing schedule is once daily (q.d.) for 5 consecutive days, followed by a 2-day break, for a specified number of cycles.[1]
-
Doses can range from 0.1 mg/kg to 3 mg/kg, depending on the study's objective.[2][5]
-
-
Control Group: The vehicle control group should receive the same volume of the vehicle solution on the same schedule.
4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status throughout the study.[2]
-
The primary endpoint is typically when tumor volume reaches a predetermined size (e.g., 2000 mm³), at which point the animal is euthanized.[1]
-
Survival is also a key endpoint, measured as the time to reach the primary endpoint.
Protocol 2: Immunophenotyping of Tumors by Flow Cytometry
This protocol describes the analysis of immune cell infiltration into tumors following DRP-104 treatment.
1. Tumor Collection and Processing:
-
Treat mice with established tumors (e.g., ~400 mm³) with DRP-104 or vehicle for a specified period (e.g., 5 days).[1]
-
One hour after the final dose, euthanize the mice and excise the tumors.[1]
-
Mechanically and enzymatically digest the tumors to create a single-cell suspension.
2. Staining and Flow Cytometry:
-
Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Ki67).[1]
-
Include a live/dead stain to exclude non-viable cells from the analysis.
-
Acquire data on a multicolor flow cytometer.
3. Data Analysis:
-
Gate on live, single cells, and then on CD45+ cells to identify tumor-infiltrating leukocytes.[1]
-
Further gate on specific immune cell populations (e.g., CD3+ T cells, CD8+ T cells).
-
Quantify the percentage and absolute number of each immune cell subset within the tumor.
Protocol 3: Metabolomic Analysis of Tumors
This protocol details the assessment of metabolic changes in tumors after DRP-104 treatment.
1. Sample Collection:
-
Treat tumor-bearing mice with DRP-104 or vehicle for a specified duration (e.g., 1 or 5 consecutive days).[1]
-
Collect tumors at a specific time point post-treatment (e.g., 1 hour after the last dose).
-
Flash-freeze the tumors in liquid nitrogen and store them at -80°C until analysis.
2. Metabolite Extraction:
-
Homogenize the frozen tumor tissue.
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
3. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the levels of key metabolites involved in glutamine metabolism, such as glutamine, glutamate, and downstream products like nucleotides.[6]
4. Data Analysis:
-
Normalize the metabolite levels to tissue weight.
-
Perform statistical analysis to identify significant changes in metabolite concentrations between the DRP-104 treated and vehicle control groups.
Conclusion
DRP-104 demonstrates significant antitumor activity in a variety of preclinical cancer models. Its unique dual mechanism of directly targeting tumor metabolism while simultaneously stimulating an anti-tumor immune response positions it as a compelling therapeutic candidate. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working with this promising agent. Further investigation, particularly in combination with other therapies, is warranted to fully elucidate its clinical potential. The first-in-human clinical trial of DRP-104 is currently ongoing.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. dracenpharma.com [dracenpharma.com]
- 6. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drp-104 - My Cancer Genome [mycancergenome.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating PR-104 Cytotoxicity using Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown significant promise in preclinical studies for targeting solid tumors.[1][2] Hypoxic regions within tumors are notoriously resistant to conventional chemotherapy and radiotherapy, making them a critical target for novel cancer therapeutics.[1][3] PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1][2] Under hypoxic conditions, PR-104A is reduced to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M, which act as DNA cross-linking agents, leading to cell cycle arrest and apoptosis.[4][5] This selective activation in hypoxic environments allows for targeted tumor cell killing while sparing healthy, well-oxygenated tissues.[4] The cytotoxicity of PR-104A has been reported to be 10- to 100-fold greater under hypoxic conditions compared to normoxic conditions in vitro.[1][6]
The clonogenic assay, or colony formation assay, is a gold-standard in vitro method to determine the cytotoxic effects of a compound by assessing the ability of single cells to survive and proliferate to form colonies.[7] This application note provides a detailed protocol for utilizing clonogenic assays to evaluate the cytotoxicity of PR-104, with a specific focus on comparing its effects under normoxic and hypoxic conditions.
Mechanism of Action of PR-104
The activation and cytotoxic mechanism of PR-104 is a multi-step process that is initiated by systemic phosphatases and culminates in DNA damage within hypoxic tumor cells.
Experimental Protocols
Materials
-
Human cancer cell lines (e.g., SiHa, HT29, H460, HCT116, H1299)[6]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
PR-104A (the active form of PR-104 for in vitro studies)
-
6-well or 12-well tissue culture plates
-
Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 0.1% O2, 5% CO2, balance N2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Glutaraldehyde solution (6% v/v)
Protocol for Clonogenic Assay
The following protocol outlines the steps for performing a clonogenic assay to determine the cytotoxicity of PR-104A under both normoxic and hypoxic conditions.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of DNA Cross-Linking by the Hypoxia-Activated Prodrug PR-104H
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the detection and quantification of DNA damage, specifically DNA interstrand cross-links (ICLs), induced by the active metabolite of the prodrug PR-104.
Introduction to PR-104
PR-104 is a novel, hypoxia-activated prodrug designed for targeted cancer therapy.[1] Solid tumors often contain regions of low oxygen (hypoxia), which are associated with resistance to conventional chemotherapy and radiotherapy. PR-104 is engineered to exploit this hypoxic environment. Following systemic administration, the water-soluble "pre-prodrug" PR-104 is converted by phosphatases into its active prodrug form, PR-104A.[1][2] In the hypoxic zones of tumors, PR-104A undergoes one-electron reduction by cellular reductases to form its highly cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[3][4] These active metabolites are potent DNA cross-linking agents that induce ICLs, leading to cell-cycle arrest and apoptosis selectively in hypoxic tumor cells.[2] Detecting and quantifying these DNA cross-links is crucial for evaluating the pharmacodynamic efficacy of PR-104 and understanding its mechanism of action.
Mechanism of Action Pathway
The activation of PR-104 is a multi-step process that culminates in DNA damage. The drug is administered in an inactive form, converted systemically, and then selectively activated under hypoxic conditions within the target tumor tissue.
Caption: PR-104 activation pathway.
Recommended Experimental Protocols
Two primary methods are recommended for assessing the DNA cross-linking activity of PR-104H: the Modified Alkaline Comet Assay for direct measurement of ICLs and γH2AX Immunofluorescence for quantifying the subsequent DNA damage response.
Method 1: Modified Alkaline Comet Assay for ICL Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage.[5] To specifically detect ICLs, the standard protocol is modified. Since cross-links prevent DNA migration, their presence can mask strand breaks. Therefore, a fixed dose of a DNA-damaging agent (e.g., ionizing radiation) is introduced to induce a consistent level of strand breaks in all samples.[6] In cells treated with a cross-linking agent like PR-104H, the ICLs will physically tether the DNA, leading to a reduction in DNA migration (a smaller comet tail) compared to control cells that only received the radiation dose.[7] This decrease in tail moment is proportional to the frequency of ICLs.
Caption: Workflow for detecting ICLs with the modified comet assay.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentrations of PR-104A. For hypoxia studies, place cells in a hypoxic chamber (e.g., 0.1% O₂) during treatment. The cytotoxicity of PR-104A is known to be 10- to 100-fold higher under hypoxia.[1]
-
Include a vehicle-treated control group.
-
-
Cell Harvest and Irradiation:
-
Harvest cells using trypsin and prepare a single-cell suspension in ice-cold PBS.
-
To introduce reference strand breaks, irradiate the cell suspension on ice with a fixed dose of X-rays (e.g., 10 Gy).
-
-
Slide Preparation:
-
Mix approximately 1x10⁴ cells with 75 µL of 0.5% low-melting-point agarose at 37°C.
-
Quickly pipette the mixture onto a pre-coated slide (e.g., CometSlide™) and spread evenly.
-
Allow the agarose to solidify at 4°C for 10-30 minutes.[8]
-
-
Lysis:
-
Immerse slides in ice-cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[9]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) until the slides are covered.[9]
-
Let the DNA unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes. Keep the tank cold (e.g., on ice).
-
-
Neutralization and Staining:
-
Carefully remove slides and wash them 3 times for 5 minutes each with Neutralization Buffer (0.4 M Tris, pH 7.5).[9]
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., Propidium Iodide or SYBR Gold) and incubate for 5-10 minutes in the dark.
-
-
Analysis:
-
Visualize slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per sample.
-
Use image analysis software (e.g., CASP, ImageJ) to calculate the Olive Tail Moment (OTM), defined as the product of the tail length and the fraction of total DNA in the tail.[9] A decrease in OTM relative to the irradiated-only control indicates the presence of ICLs.
-
Method 2: γH2AX Immunofluorescence Staining
The formation of ICLs causes replication forks to stall and collapse, which in turn leads to the formation of DNA double-strand breaks (DSBs) as a secondary lesion.[4] The cell marks these DSBs by phosphorylating the histone variant H2AX at serine 139, creating γH2AX.[10] This phosphorylation event can be detected using a specific antibody, where γH2AX forms discrete fluorescent foci at the sites of damage. The number of foci per cell serves as a quantitative surrogate marker for ICL-induced DNA damage.[1][11]
Caption: Cellular response to PR-104H induced DNA cross-links.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips placed in a multi-well plate.
-
Treat cells with PR-104A as described in section 2.1. Allow for a post-treatment incubation period (e.g., 6-24 hours) for γH2AX foci to fully develop.[11]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.[11]
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[12]
-
Incubate with the primary antibody (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.[10][13]
-
Wash three times with PBST (PBS + 0.1% Tween 20).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[13]
-
-
Counterstaining and Mounting:
-
Wash three times with PBST in the dark.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Analysis:
-
Image the slides using a fluorescence or confocal microscope.
-
Capture images using separate channels for DAPI (blue) and the secondary antibody (e.g., green).
-
Quantify the number of distinct γH2AX foci per nucleus. A cell is often considered "positive" if it contains >5 foci. Analyze at least 100 cells per condition.
-
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of PR-104A under normoxic and hypoxic conditions.
Table 1: Quantification of DNA Interstrand Cross-Links by Modified Comet Assay Data is representative. A lower OTM in treated samples (vs. irradiated control) indicates cross-linking.
| Cell Line | Condition | PR-104A (µM) | Radiation (10 Gy) | Mean Olive Tail Moment (OTM) ± SD | ICL Index* |
| SiHa | Normoxia | 0 (Vehicle) | + | 25.4 ± 3.1 | 1.00 |
| SiHa | Normoxia | 50 | + | 21.8 ± 2.8 | 0.86 |
| SiHa | Hypoxia | 0 (Vehicle) | + | 26.1 ± 3.5 | 1.00 |
| SiHa | Hypoxia | 50 | + | 5.2 ± 1.9 | 0.20 |
*ICL Index = OTM (Treated) / OTM (Vehicle Control). A lower index signifies more cross-linking.
Table 2: Analysis of γH2AX Foci Formation by Immunofluorescence Data is representative. An increase in the percentage of positive cells indicates a DNA damage response.
| Cell Line | Condition | PR-104A (µM) | Time Post-Treatment (h) | % of γH2AX Positive Cells (>5 foci) |
| H460 | Normoxia | 0 (Vehicle) | 24 | 4% |
| H460 | Normoxia | 25 | 24 | 18% |
| H460 | Hypoxia | 0 (Vehicle) | 24 | 5% |
| H460 | Hypoxia | 25 | 24 | 85% |
Interpretation: The data consistently demonstrates that PR-104A induces significantly more DNA cross-links and a more robust DNA damage response under hypoxic conditions, as evidenced by the sharp decrease in the comet assay OTM and the dramatic increase in γH2AX-positive cells.[3] This hypoxia-selective activity is the key therapeutic principle of PR-104. The frequency of ICLs has been shown to correlate with clonogenic cell killing, making these assays reliable biomarkers for the antitumor activity of PR-104.[14][15]
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. db.cngb.org [db.cngb.org]
- 5. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchtweet.com [researchtweet.com]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crpr-su.se [crpr-su.se]
- 14. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Hypoxia Induction in PR-104A Activation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PR-104 is a phosphate ester pre-prodrug that is systemically converted to its active form, PR-104A. PR-104A is a hypoxia-activated prodrug that shows significant promise in targeting the hypoxic microenvironment of solid tumors.[1][2][3] Under low-oxygen conditions, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[4][5][6] These metabolites are potent DNA cross-linking agents that induce cell death.[2][3][7] While designed for hypoxia-selective activation, PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in several cancer types.[1][5] This dual activation mechanism makes it crucial to design robust in vitro assays to delineate the hypoxia-dependent and -independent effects of PR-104A.
These application notes provide detailed protocols for inducing hypoxia in vitro and for assessing the activation and cytotoxicity of PR-104A.
Data Presentation
Table 1: Hypoxic Cytotoxicity Ratio (HCR) of PR-104A in Various Human Cancer Cell Lines
The Hypoxic Cytotoxicity Ratio (HCR) is a measure of the hypoxia-selective activation of a prodrug, calculated as the ratio of the IC50 value under aerobic (normoxic) conditions to the IC50 value under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
| Cell Line | Cancer Type | HCR (Aerobic IC50 / Hypoxic IC50) | Reference |
| HCT116 | Colon Carcinoma | ~100-fold | [8] |
| C33A | Cervical Carcinoma | ~100-fold | [8] |
| H1299 | Non-small Cell Lung Carcinoma | ~100-fold | [8] |
| SiHa | Cervical Squamous Cell Carcinoma | ~10-fold | [8] |
| A2780 | Ovarian Carcinoma | ~10-fold | [4] |
| H460 | Non-small Cell Lung Carcinoma | ~10-fold | [8] |
| Panc-01 | Pancreatic Cancer | Not specified, but active | [2][3] |
| 22RV1 | Prostate Cancer | Not specified, but active | [2][3] |
Table 2: Key Enzymes Involved in PR-104A Metabolism
| Enzyme | Role in PR-104A Activation | Oxygen Dependence | Reference |
| NADPH:cytochrome P450 oxidoreductase (POR) | One-electron reduction to PR-104H and PR-104M | Hypoxia-dependent (activity reversed by oxygen) | [4][5][9] |
| Methionine synthase reductase (MTRR) | One-electron reduction | Hypoxia-dependent | [9][10] |
| Novel diflavin oxidoreductase 1 (NDOR1) | One-electron reduction | Hypoxia-dependent | [9][10] |
| Inducible nitric-oxide synthase (NOS2A) | One-electron reduction | Hypoxia-dependent | [9][10] |
| Aldo-keto reductase 1C3 (AKR1C3) | Two-electron reduction to PR-104H | Oxygen-independent (aerobic activation) | [1][4][5][6] |
Experimental Protocols
Protocol 1: In Vitro Hypoxia Induction using a Hypoxia Chamber
This protocol describes the use of a modular incubator chamber to create a hypoxic environment for cell culture experiments.
Materials:
-
Modular incubator chamber (e.g., Billups-Rothenberg)
-
Humidified incubator (37°C, 5% CO₂)
-
Gas mixture (e.g., 1% O₂, 5% CO₂, balanced with N₂)
-
Cell culture plates with cells of interest
-
Cell culture medium
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight in a standard humidified incubator (21% O₂, 5% CO₂).
-
Prepare the PR-104A drug solutions at the desired concentrations in pre-warmed, pre-equilibrated medium. For hypoxic conditions, pre-equilibrate the medium in the hypoxic chamber for at least 4 hours to reduce dissolved oxygen.
-
Replace the existing medium in the cell culture plates with the drug-containing medium.
-
Place the culture plates inside the modular hypoxia chamber.
-
Flush the chamber with the hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, balanced with N₂) at a flow rate of 20 L/min for 5-10 minutes to displace the ambient air.
-
Seal the chamber and place it in a 37°C incubator for the desired duration of drug exposure (e.g., 4 hours).
-
For normoxic controls, place parallel plates in a standard incubator (21% O₂, 5% CO₂).
-
After the incubation period, remove the plates from the chamber and the incubator.
-
Wash the cells with fresh medium to remove the drug and add fresh complete medium.
-
Return the plates to a standard incubator and allow for recovery and proliferation (e.g., 3-5 days for a clonogenic assay, or 24-72 hours for viability assays).
-
Assess cell viability or clonogenic survival using standard methods (e.g., MTT assay, crystal violet staining).
Protocol 2: Assessment of PR-104A Cytotoxicity by Clonogenic Assay
This assay determines the ability of single cells to form colonies after treatment with PR-104A, providing a measure of cell survival.
Materials:
-
Cells treated with PR-104A under normoxic and hypoxic conditions (from Protocol 1)
-
Complete cell culture medium
-
6-well or 10 cm culture dishes
-
Crystal violet staining solution (0.5% w/v crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Following drug treatment and removal as described in Protocol 1, wash the cells once with PBS.
-
Trypsinize the cells to create a single-cell suspension.
-
Count the cells and seed a known number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the expected level of toxicity) into new 6-well or 10 cm dishes containing fresh, drug-free medium.
-
Incubate the plates in a standard incubator (21% O₂, 5% CO₂) for 7-14 days, or until colonies of at least 50 cells are visible.
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each dish.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Protocol 3: Analysis of PR-104A Metabolism by HPLC
This protocol allows for the quantification of PR-104A and its metabolites, PR-104H and PR-104M, in cell culture medium and cell lysates.
Materials:
-
Cells treated with PR-104A under normoxic and hypoxic conditions
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Centrifuge
Procedure:
-
Following exposure to PR-104A, collect the extracellular medium.
-
To prepare cell lysates, wash the cells with ice-cold PBS, scrape them into a suitable buffer, and lyse them by sonication or freeze-thaw cycles.
-
Centrifuge the medium and cell lysates at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any debris.
-
Collect the supernatant for HPLC analysis.
-
Inject the samples onto the C18 column.
-
Elute the compounds using a gradient of mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA).
-
Monitor the elution of PR-104A and its metabolites by absorbance at a suitable wavelength (e.g., 320 nm).
-
Quantify the compounds by comparing the peak areas to a standard curve generated with known concentrations of PR-104A, PR-104H, and PR-104M.
Mandatory Visualizations
Caption: PR-104A Activation Pathway.
Caption: Experimental Workflow for In Vitro Hypoxia Studies.
References
- 1. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Diflavin oxidoreductases activate the bioreductive prodrug PR-104A under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining DRP-104 with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By inhibiting multiple glutamine-dependent metabolic pathways, DRP-104 exerts direct antitumor effects and robustly remodels the tumor immune microenvironment (TME).[1][3] Rapidly proliferating cancer cells are often highly dependent on glutamine, and its antagonism can lead to metabolic crisis and cell death.[3] Furthermore, glutamine deprivation in the TME can alleviate the immunosuppressive conditions that hinder effective anti-tumor immune responses.[1][4]
Preclinical studies have demonstrated that DRP-104, both as a monotherapy and in combination, can induce significant tumor growth inhibition.[1][3] Notably, its combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies has shown synergistic efficacy, leading to improved survival and durable cures in various cancer models.[1][2][3] This synergy is attributed to DRP-104's ability to enhance the infiltration and function of multiple immune cells, including T cells, NK cells, and M1-polarized macrophages, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1][5][6]
These application notes provide a summary of key preclinical data and detailed protocols for researchers investigating the combination of DRP-104 with immune checkpoint inhibitors.
Data Presentation
Table 1: In Vivo Efficacy of DRP-104 as a Single Agent and in Combination with Anti-PD-1
| Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Median Survival (Days) | Long-term Cures/Total Mice | Reference |
| MC38 (Colon Cancer) | Vehicle | - | - | 13 | 0/10 | [1] |
| DRP-104 | 0.5 mg/kg, s.c., q.d. 5 days on/2 off | 96 | 31 | Not Reported | [1] | |
| DRP-104 | 1.4 mg/kg, s.c., q.d. 5 days on/2 off | 101 | 38 | Not Reported | [1] | |
| Anti-PD-1 | 100 µg, i.p., q4d x 4 doses | Significant | Not Reported | Not Reported | [2] | |
| DRP-104 + Anti-PD-1 | 0.3 mg/kg DRP-104 + 100 µg Anti-PD-1 | Significantly improved vs. monotherapy | Not Reported | Not Reported | [2] | |
| CT26 (Colon Cancer) | Vehicle | - | - | Not Reported | 0/8 | [1] |
| Anti-PD-1 | 10 mg/kg, i.p., q4d x 8 | Minimal | Not Reported | Not Reported | [1] | |
| DRP-104 | 0.5 mg/kg, s.c., q.d. 5 days on/2 off | Significant | Not Reported | 3/8 | [1] | |
| DRP-104 | 1.4 mg/kg, s.c., q.d. 5 days on/2 off | Significant | Not Reported | 5/8 | [1] | |
| DRP-104 + Anti-PD-1 | 0.5 mg/kg DRP-104 + 10 mg/kg Anti-PD-1 | Enhanced vs. monotherapy | Significantly enhanced | Not Reported | [1] | |
| DRP-104 + Anti-PD-1 | 1.4 mg/kg DRP-104 + 10 mg/kg Anti-PD-1 | Enhanced vs. monotherapy | Significantly enhanced | Not Reported | [1] | |
| LUSC GEMM (Lung Cancer) | Vehicle | - | - | Not Reported | Not Reported | [3] |
| DRP-104 | 1 mg/kg, s.c., q.d. 5 days on/2 off | Significant | Not Reported | Not Reported | [3] | |
| Anti-PD-1 | 10 mg/kg, i.p., q4d | Not Responsive | Not Reported | Not Reported | [3] | |
| DRP-104 + Anti-PD-1 | 1 mg/kg DRP-104 + 10 mg/kg Anti-PD-1 | Synergistic | Not Reported | Not Reported | [3] |
Table 2: Immunomodulatory Effects of DRP-104 in the Tumor Microenvironment
| Tumor Model | Treatment | Immune Cell Population | Change | Method of Analysis | Reference |
| MC38 | DRP-104 | Tumor-Infiltrating Leukocytes (CD45+) | Increased | Flow Cytometry | [1] |
| CD3+ T Cells | Increased | Flow Cytometry | [1] | ||
| CD4+ T Cells | Increased | Flow Cytometry | [1] | ||
| CD8+ T Cells | Increased | Flow Cytometry | [1] | ||
| Proliferating (Ki67+) CD8+ T Cells | Increased | Flow Cytometry | [1] | ||
| Tumor-Associated Macrophages (TAMs) | Polarized to M1 phenotype | Flow Cytometry | [1] | ||
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased | Flow Cytometry | [1] | ||
| Keap1 Mutant Lung Cancer | DRP-104 | T Cell Infiltration | Increased | Immunohistochemistry (CD3) | [5] |
| Exhausted CD4 & CD8 T Cells | Decreased | Multimodal Single-Cell Sequencing | [5] | ||
| Regulatory T Cells (Tregs) | Decreased | Multimodal Single-Cell Sequencing | [5] |
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dracenpharma.com [dracenpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing T-Cell Exhaustion Following DRP-104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRP-104 (sirpiglenastat) is a novel, broad-acting glutamine antagonist that serves as a prodrug for 6-Diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metabolism, DRP-104 not only exerts direct antitumor effects but also significantly modulates the tumor microenvironment, leading to enhanced antitumor immunity.[1][2] A key aspect of its immunomodulatory activity is the reversal of T-cell exhaustion, a state of T-cell dysfunction characterized by poor effector function and sustained expression of inhibitory receptors.[2][3] This document provides detailed protocols for assessing the effects of DRP-104 on T-cell exhaustion, enabling researchers to robustly evaluate its therapeutic potential.
Recent studies have demonstrated that DRP-104 can reverse T-cell exhaustion, decrease the population of regulatory T cells (Tregs), and enhance the functionality of both CD4+ and CD8+ T cells.[3][4] This ultimately leads to improved responses to checkpoint blockade therapies.[3][4] The protocols outlined below are designed to provide a comprehensive framework for characterizing these effects through various immunological assays.
Data Presentation
The following tables summarize quantitative data on the effects of DRP-104 on T-cell exhaustion markers and functional parameters.
Table 1: Effect of DRP-104 on T-Cell Exhaustion Markers
| Marker | T-Cell Subset | Treatment Group | % Positive Cells (Mean ± SEM) | Fold Change vs. Control | Reference |
| PD-1+ TIM-3+ | CD4+ | Vehicle | 15.2 ± 2.1 | - | [3] |
| DRP-104 | 8.5 ± 1.5 | 0.56 | [3] | ||
| PD-1+ TIM-3+ | CD8+ | Vehicle | 25.8 ± 3.4 | - | [3] |
| DRP-104 | 14.2 ± 2.8 | 0.55 | [3] | ||
| PD-1+ LAG-3+ | CD4+ | Vehicle | 12.1 ± 1.9 | - | [3] |
| DRP-104 | 6.3 ± 1.1 | 0.52 | [3] | ||
| PD-1+ LAG-3+ | CD8+ | Vehicle | 20.5 ± 2.7 | - | [3] |
| DRP-104 | 10.1 ± 2.0 | 0.49 | [3] | ||
| FoxP3+ (Tregs) | CD4+ | Vehicle | 18.9 ± 2.5 | - | [3] |
| DRP-104 | 7.6 ± 1.8** | 0.40 | [3] |
*p < 0.05, **p < 0.01
Table 2: Functional Assessment of T-Cells Following DRP-104 Treatment
| Assay | T-Cell Subset | Treatment Group | Result (Mean ± SEM) | Fold Change vs. Control | Reference |
| Proliferation (Ki67+) | CD8+ | Vehicle | 22.5 ± 3.1% | - | [1] |
| DRP-104 | 35.8 ± 4.5*% | 1.59 | [1] | ||
| IFN-γ Production | CD8+ | Vehicle | 15.4 ± 2.3% | - | Data not available |
| DRP-104 | Increased | - | [3] | ||
| TNF-α Production | CD8+ | Vehicle | 8.9 ± 1.5% | - | Data not available |
| DRP-104 | Increased | - | [3] | ||
| Cytotoxicity (% Lysis) | CD8+ | Vehicle | 10.2 ± 1.8% | - | Data not available |
| DRP-104 | Increased | - | Data not available |
Experimental Protocols
Flow Cytometry for T-Cell Exhaustion Markers
This protocol details the immunophenotyping of tumor-infiltrating lymphocytes (TILs) to assess the expression of exhaustion markers.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-TIM-3, anti-LAG-3)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fixation/Permeabilization Buffer (for intracellular staining of FoxP3)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation: Isolate TILs from tumor tissue using mechanical dissociation and enzymatic digestion (e.g., collagenase, DNase).
-
Cell Counting and Viability: Count the cells and assess viability using a hemocytometer and trypan blue.
-
Fc Receptor Blocking: Resuspend up to 1 x 10^6 cells in 50 µL of FACS buffer and add Fc block. Incubate for 10-15 minutes at 4°C.
-
Live/Dead Staining: Wash the cells and resuspend in PBS. Add the Live/Dead stain according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light.
-
Surface Staining: Wash the cells with FACS buffer. Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amounts of fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Intracellular Staining (for Tregs):
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set, following the manufacturer's protocol.
-
Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells twice with Permeabilization Buffer (for intracellularly stained cells) or FACS Buffer (for surface-stained cells). Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Determine the percentage of cells expressing PD-1, TIM-3, and LAG-3 within the CD4+ and CD8+ populations. For Tregs, gate on CD4+ cells and determine the percentage of FoxP3+ cells.
Intracellular Cytokine Staining
This protocol is for measuring the production of key effector cytokines, IFN-γ and TNF-α, by T-cells.
Materials and Reagents:
-
Complete RPMI medium
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
FACS Buffer
-
Fc Block
-
Fluorochrome-conjugated antibodies for surface markers (anti-CD3, anti-CD4, anti-CD8)
-
Live/Dead stain
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Protocol:
-
Cell Stimulation: Resuspend TILs or peripheral blood mononuclear cells (PBMCs) in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL. Add the cell stimulation cocktail and incubate at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: After 1-2 hours of stimulation, add the protein transport inhibitor and incubate for an additional 4-6 hours.
-
Staining: Follow steps 3-6 from the "Flow Cytometry for T-Cell Exhaustion Markers" protocol to stain for surface markers and viability.
-
Fixation and Permeabilization: After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Intracellular Cytokine Staining: Add the fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Wash the cells with permeabilization buffer, resuspend in FACS buffer, and acquire data on a flow cytometer. Analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD4+ and CD8+ T-cell populations.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferative capacity of T-cells following stimulation.
Materials and Reagents:
-
PBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
FACS Buffer
-
Fluorochrome-conjugated antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Live/Dead stain
-
Flow cytometer
Protocol:
-
CFSE Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate for 5 minutes on ice.
-
Cell Culture: Wash the cells twice with complete RPMI medium. Resuspend the cells in complete RPMI medium and plate them in a culture plate. Add T-cell activation stimuli.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain for surface markers and viability as described in the flow cytometry protocol above. Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
T-Cell Mediated Cytotoxicity Assay (Tumor Spheroid-based)
This assay assesses the ability of T-cells to kill tumor cells in a 3D culture model.
Materials and Reagents:
-
Tumor cell line capable of forming spheroids
-
Ultra-low attachment round-bottom plates
-
Complete RPMI medium
-
Effector T-cells (isolated from DRP-104 or vehicle-treated animals)
-
Live/Dead imaging reagent (e.g., Propidium Iodide or a cell-impermeant DNA dye)
-
Live-cell imaging system
Protocol:
-
Spheroid Formation: Seed tumor cells in an ultra-low attachment plate to allow for spheroid formation over 2-4 days.
-
Co-culture: Once spheroids have formed, add effector T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Live-Cell Imaging: Add the live/dead imaging reagent to the co-culture. Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 2-4 hours) for 24-72 hours.
-
Data Analysis: Quantify the fluorescent signal from the dead cells within the spheroids over time. The increase in fluorescence is proportional to the level of T-cell-mediated cytotoxicity.
Mandatory Visualizations
Caption: DRP-104 Mechanism of Action in the Tumor Microenvironment.
Caption: Experimental Workflow for Assessing T-Cell Exhaustion.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of IMM-1-104 in Pancreatic Cancer Cell Lines: A Guide for Researchers
For Research Use Only.
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a grim prognosis, largely driven by mutations in the KRAS oncogene, which leads to constitutive activation of the MAPK signaling pathway. IMM-1-104 is an investigational, orally administered small molecule designed as a deep cyclic inhibitor of MEK1/2, key kinases within the MAPK pathway.[1] Its unique pharmacokinetic profile is engineered to induce a pulsatile inhibition of the pathway, aiming to enhance anti-tumor activity and improve tolerability compared to traditional MEK inhibitors.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy and mechanism of action of IMM-1-104 in pancreatic cancer cell line models.
Mechanism of Action
IMM-1-104 targets the MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, which is a critical signaling cascade for cell proliferation, differentiation, and survival.[3] In over 95% of pancreatic cancers, activating mutations in the RAS gene family lead to aberrant and sustained signaling through this pathway, promoting cancer cell growth and survival.[4] IMM-1-104 acts as an allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2. This "deep cyclic inhibition" is designed to shut down the pathway for a sufficient duration to induce anti-tumor effects while allowing for periods of pathway recovery in healthy tissues, potentially mitigating the toxicities associated with chronic MEK inhibition.[3]
Figure 1: Mechanism of action of IMM-1-104 in the MAPK pathway.
Data Presentation
In Vitro Efficacy in 3D Tumor Growth Assays
IMM-1-104 has been evaluated in various pancreatic cancer cell lines using humanized 3D tumor growth assays (3D-TGA), which are considered more predictive of in vivo tumor response than traditional 2D cultures. The following table summarizes the observed effects of IMM-1-104 in combination with standard-of-care chemotherapies.
| Cell Line | Combination Agent(s) | Observed Effect | Reference |
| MIA PaCa-2 | Gemcitabine, Paclitaxel, 5-FU | Additive/Synergistic Effects | [5] |
| PA-TU-8988S | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
| CFPAC-1 | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
| HPAF-II | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
| Panc 03.27 | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
| PSN-1 | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
| Panc 10.05 | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
| Capan-1 | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
| HPAC | Gemcitabine, Paclitaxel, 5-FU | Additive Effects | [5] |
In Vivo Efficacy in Pancreatic Cancer Xenograft Model
Preclinical studies using a MIA PaCa-2 xenograft model in immunocompromised mice have demonstrated the potent anti-tumor activity of IMM-1-104, both as a monotherapy and in combination with standard chemotherapeutic agents.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI%) at Day 39 | Reference |
| IMM-1-104 Monotherapy | 125 mg/kg, BID, PO | 103% | [6] |
| Gemcitabine (GEM) | 60 mg/kg, IP, Q4D | 25.2% | [6] |
| Paclitaxel (PAC) | 10 mg/kg, IV, Q4D | 62.2% | [6] |
| 5-Fluorouracil (5FU) | 50 mg/kg, IP, Q4D | 36.6% | [6] |
| IMM-1-104 + Chemotherapy Combinations | Various | Near complete responses | [2] |
TGI% > 100% indicates tumor regression.
Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo evaluation of IMM-1-104 in pancreatic cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Pancreatic Cancer Cell Line Culture
This protocol describes the standard culture conditions for the MIA PaCa-2 cell line, which is frequently used in pancreatic cancer research and has been employed in preclinical studies of IMM-1-104.
Materials:
-
MIA PaCa-2 cell line (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Complete Growth Medium: To a 500 mL bottle of DMEM, add 50 mL of FBS (10% final concentration), 12.5 mL of horse serum (2.5% final concentration), and 5 mL of Penicillin-Streptomycin (1% final concentration).[4]
-
Cell Thawing: Thaw a cryopreserved vial of MIA PaCa-2 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and passage at a 1:4 to 1:8 ratio into new flasks. Change the medium every 2-3 days.
Protocol 2: 2D Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of IMM-1-104 on pancreatic cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration).
Figure 2: Workflow for a 2D cell viability assay.
Materials:
-
Pancreatic cancer cells in culture
-
IMM-1-104 stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Harvest and count pancreatic cancer cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.
-
Prepare a serial dilution of IMM-1-104 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the cells and add 100 µL of the IMM-1-104 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Assess cell viability according to the manufacturer's protocol for your chosen reagent (e.g., MTT or CellTiter-Glo®).
-
Read the plate on the appropriate plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve using non-linear regression to determine the IC50 value.
Protocol 3: Western Blotting for MAPK Pathway Inhibition
This protocol is used to confirm the mechanism of action of IMM-1-104 by assessing the phosphorylation status of ERK1/2.
Materials:
-
Pancreatic cancer cells
-
IMM-1-104
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of IMM-1-104 (e.g., 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2, 4, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST, apply ECL substrate, and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.
Protocol 4: 3D Tumor Growth Assay (General Principles)
The proprietary 3D-TGA used in the primary research involves complex, humanized extracellular matrix (ECM) components. This protocol provides a general framework for establishing a spheroid-based 3D culture model to test IMM-1-104.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete growth medium
-
Extracellular matrix (e.g., Matrigel® or a collagen-based hydrogel)
-
Cell viability/imaging reagent (e.g., CellTiter-Glo® 3D, Calcein-AM)
Procedure:
-
Prepare a single-cell suspension of pancreatic cancer cells.
-
Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate. Spheroid formation can be facilitated by adding a small percentage (2-5%) of ECM to the cell suspension.
-
Centrifuge the plate at low speed (e.g., 300 x g for 3 minutes) to encourage cell aggregation at the bottom of the well.
-
Incubate for 3-5 days to allow for spheroid formation. Monitor spheroid size and morphology daily.
-
Once uniform spheroids have formed, add IMM-1-104 at various concentrations.
-
Continue incubation for an additional 5-10 days, replenishing the medium with the drug every 2-3 days.
-
Assess spheroid viability and growth. This can be done by:
-
Size Measurement: Image the spheroids every other day and calculate the volume.
-
Endpoint Viability: Use a 3D-compatible cell viability assay like CellTiter-Glo® 3D at the end of the experiment.
-
-
Analyze the data to determine the effect of IMM-1-104 on 3D tumor growth.
Conclusion
IMM-1-104 demonstrates significant preclinical activity against pancreatic cancer cell lines, both in vitro and in vivo, by effectively targeting the constitutively active MAPK pathway. The provided protocols offer a starting point for researchers to further investigate the therapeutic potential of this novel MEK inhibitor. The use of 3D culture models is highly encouraged to better recapitulate the tumor microenvironment and improve the translational relevance of the findings. As IMM-1-104 advances through clinical trials, continued preclinical investigation will be crucial to identify responsive patient populations, explore synergistic combination therapies, and elucidate potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D In Vivo Models for Translational Research on Pancreatic Cancer: The Chorioallantoic Membrane (CAM) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIA PaCa-2 Cells [cytion.com]
- 4. A synergic approach to enhance long-term culture and manipulation of MiaPaCa-2 pancreatic cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 6. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Note: Quantitative Analysis of PR-104 Metabolism using Liquid Chromatography-Mass Spectrometry
INTRODUCTION: PR-104 is a hypoxia-activated prodrug that has shown potential as an anti-cancer agent. Its therapeutic efficacy is dependent on its metabolic activation within the low-oxygen environment characteristic of solid tumors. This application note provides a detailed protocol for the quantitative analysis of PR-104 and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the metabolic fate of PR-104 is crucial for its clinical development, enabling researchers to assess its activation, pharmacokinetics, and potential off-target effects.
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] Under hypoxic conditions, PR-104A is reduced to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which can induce DNA cross-linking in cancer cells.[3][4] However, an alternative, oxygen-independent activation pathway exists, mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which can lead to off-target toxicity.[1][5][6] Additionally, PR-104A can be metabolized to an O-glucuronide (PR-104G) and a semi-mustard (PR-104S) through oxidative debromoethylation.[7]
This document outlines the complete workflow for sample preparation, LC-MS/MS analysis, and data interpretation for the comprehensive metabolic profiling of PR-104.
Metabolic Pathway of PR-104
The metabolic activation of PR-104 is a multi-step process involving both systemic conversion and tumor-specific activation. The primary pathways are illustrated in the diagram below.
Caption: Metabolic pathway of the hypoxia-activated prodrug PR-104.
Experimental Workflow
The analytical workflow for the quantification of PR-104 and its metabolites from plasma samples is a streamlined process involving sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for LC-MS/MS analysis of PR-104 and its metabolites.
Quantitative Data Summary
A validated ultra-high-pressure liquid chromatography and tandem mass spectrometry (UHPLC-MS/MS) method has been established for the simultaneous determination of PR-104 and its major metabolites in human plasma.[7] The performance of this method is summarized in the table below.
| Analyte | Linear Range (µM) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Extraction Recovery (%) |
| PR-104 | 0.1 - 50 | < 14 | < 14 | Within 14 | > 87 |
| PR-104A | 0.1 - 50 | < 14 | < 14 | Within 14 | > 87 |
| PR-104G | 0.1 - 50 | < 14 | < 14 | Within 14 | > 87 |
| PR-104H | 0.05 - 5 | < 14 | < 14 | Within 14 | > 87 |
| PR-104M | 0.025 - 2.5 | < 14 | < 14 | Within 14 | > 87 |
| PR-104S | 0.01 - 1 | < 14 | < 14 | Within 14 | > 87 |
Experimental Protocols
Sample Preparation
This protocol describes the extraction of PR-104 and its metabolites from human plasma samples.
Materials:
-
Human plasma samples
-
Acidified methanol (e.g., 0.1% formic acid in methanol)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acidified methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilute the supernatant with an appropriate volume of water (e.g., 1:1 v/v) to reduce the organic solvent concentration.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
This section details the UHPLC conditions for the separation of PR-104 and its metabolites.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50 mm x 2.1 mm, 1.8 µm)[7]
-
Mobile Phase A: 0.01% Formic Acid in Water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: A linear gradient of acetonitrile is used. The specific gradient profile should be optimized to ensure adequate separation of all analytes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Run Time: 6 minutes[7]
Mass Spectrometry
This section provides the mass spectrometry parameters for the detection and quantification of the analytes.
Instrumentation:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Optimized for the specific instrument.
-
Gas Flow Rates (Nebulizer, Heater, Curtain): Optimized for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for PR-104 and each of its metabolites must be determined by direct infusion of analytical standards.
CONCLUSION: The described LC-MS/MS method provides a rapid, sensitive, and robust platform for the quantitative analysis of PR-104 and its key metabolites in human plasma. This application note offers a comprehensive guide for researchers and drug development professionals, enabling detailed pharmacokinetic and metabolic studies of this promising hypoxia-activated prodrug. The provided protocols and performance data will facilitate the implementation of this analytical strategy in a research or clinical setting.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Synergy Between IMM-1-104 and Other Drugs
Introduction
IMM-1-104 is an orally available, selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade (MAPK pathway).[1] This pathway is frequently hyperactivated in various cancers due to mutations in genes like RAS and RAF, making it a critical therapeutic target.[2] IMM-1-104 is distinguished by its mechanism of "deep cyclic inhibition," characterized by a short plasma half-life (approximately 2 hours) that leads to profound, pulsatile inhibition of the MAPK pathway followed by a near-complete drug trough before the next dose.[3][4] This approach is designed to maximize anti-tumor activity while improving tolerability by allowing healthy tissues a recovery period, potentially mitigating toxicities associated with sustained MEK inhibition.[4]
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome or delay the onset of drug resistance, and target multiple oncogenic pathways simultaneously.[5] Preclinical and emerging clinical data have shown that IMM-1-104 has synergistic potential when combined with standard-of-care chemotherapies in RAS-mutant cancers, particularly pancreatic cancer.[5][6] These application notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the synergistic potential of IMM-1-104 with other therapeutic agents in both in vitro and in vivo settings.
Core Concept: The RAS/RAF/MEK/ERK Signaling Pathway
The MAPK pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in RAS proteins lock them in an active state, leading to constitutive activation of downstream effectors, including RAF, MEK, and ERK, thereby driving uncontrolled cell growth. IMM-1-104 acts by directly inhibiting MEK1/2, thus blocking the signal from being transmitted to ERK.
Part 1: In Vitro Synergy Evaluation
Application Note
The initial evaluation of drug synergy is typically performed in vitro using cancer cell lines. This approach allows for high-throughput screening of various drug combinations across a range of concentrations to identify promising synergistic interactions. A dose-response matrix is generated, where cells are treated with increasing concentrations of IMM-1-104, the partner drug, and the combination of both. Cell viability is measured, and the data are analyzed using mathematical models such as the Chou-Talalay method (Combination Index, CI), the Bliss Independence model, or the Zero Interaction Potency (ZIP) model to quantify the nature of the interaction.[7][8] For IMM-1-104, it is crucial to select cell lines with known RAS mutations (e.g., MIA PaCa-2, PANC-1) to ensure the target pathway is active.[5][7]
Protocol 1: Cell Viability Assay for Synergy Assessment
Objective: To quantify the effect of IMM-1-104 in combination with a partner drug on the viability of RAS-mutant cancer cells.
Materials:
-
RAS-mutant cancer cell lines (e.g., MIA PaCa-2, HCT116)
-
Complete growth medium (as recommended by cell line supplier)
-
IMM-1-104 and partner drug(s), dissolved in DMSO
-
384-well or 96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in assay plates at a pre-determined optimal density (e.g., 1,000-3,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Drug Plate Preparation: Prepare a master drug plate by creating serial dilutions of IMM-1-104 and the partner drug in culture medium. Use these to create a dose-response matrix where each well will contain a unique combination of the two drugs. Include wells for single-agent controls and vehicle (DMSO) controls.
-
Cell Treatment: Using an automated liquid handler or multichannel pipette, transfer the drug solutions from the master plate to the cell plate. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).
-
Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours) at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Protocol 2: Data Analysis and Synergy Scoring
Objective: To calculate synergy scores from the cell viability data.
Procedure:
-
Data Normalization: Raw luminescence values are normalized to the vehicle-treated control wells (representing 100% viability) and a "no cell" or "tox" control (representing 0% viability).
-
% Inhibition = 100 * (1 - (Signal_Treated - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
-
Synergy Calculation: Use specialized software (e.g., SynergyFinder, CompuSyn) to analyze the normalized dose-response matrix data. These tools can calculate scores based on different reference models.
-
Chou-Talalay Combination Index (CI): Based on the Loewe additivity model, this is a widely used method.[8]
-
Bliss Independence: Assesses if the combined effect is greater than what would be expected if the two drugs acted independently.[9]
-
ZIP (Zero Interaction Potency): Compares the dose-response curves of the combination to a model where the drugs do not potentiate each other.[7]
-
Data Presentation: Summarize the synergy scores in a clear, tabular format.
Table 1: In Vitro Synergy Scores for IMM-1-104 Combinations
| Cell Line | Partner Drug | Synergy Model | Score | Interpretation |
|---|---|---|---|---|
| MIA PaCa-2 | Gemcitabine | Chou-Talalay (CI) | 0.65 | Synergy |
| MIA PaCa-2 | Nab-paclitaxel | Chou-Talalay (CI) | 0.72 | Synergy |
| HCT116 | Cetuximab | Bliss | 15.2 | Synergy |
| HCT116 | Irinotecan | ZIP | 11.8 | Synergy |
| PANC-1 | 5-Fluorouracil | Chou-Talalay (CI) | 1.05 | Additive |
| A549 | Partner Drug X | Chou-Talalay (CI) | 1.40 | Antagonism |
Note: This table contains example data. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. For Bliss and ZIP models, a score > 10 is typically considered synergistic.
Part 2: Mechanistic Validation of Synergy
Application Note
After identifying a synergistic interaction, it is important to investigate the underlying mechanism. This involves confirming that the drugs are hitting their intended targets and exploring how the combination overcomes potential resistance pathways. For IMM-1-104, this means verifying the inhibition of MEK and ERK phosphorylation. A common mechanism of resistance to MAPK pathway inhibitors is the activation of parallel signaling cascades, such as the PI3K/AKT pathway.[10] Western blotting is a powerful technique to assess the phosphorylation status of key proteins in these pathways following treatment.
Protocol 3: Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of IMM-1-104, a partner drug, and their combination on MAPK and other relevant signaling pathway activity.
Materials:
-
Selected cancer cell line and culture reagents
-
IMM-1-104 and partner drug
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with IMM-1-104, the partner drug, the combination, and a vehicle control at pre-determined concentrations (e.g., IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and apply ECL substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.
Part 3: In Vivo Synergy Evaluation
Application Note
Validating in vitro synergy in a living organism is a critical step in preclinical drug development. In vivo models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice, provide a more complex biological context to assess anti-tumor efficacy and tolerability.[9][11] A standard in vivo synergy study involves four treatment arms: vehicle control, IMM-1-104 alone, partner drug alone, and the combination.[9] Tumor volume and body weight are monitored over time to assess efficacy and toxicity. The primary endpoint is often Tumor Growth Inhibition (TGI).
Protocol 4: Xenograft Tumor Model Synergy Study
Objective: To evaluate the anti-tumor efficacy of IMM-1-104 in combination with a partner drug in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)
-
RAS-mutant cancer cells (e.g., MIA PaCa-2)
-
Matrigel (or similar extracellular matrix)
-
Calipers for tumor measurement
-
Dosing vehicles, IMM-1-104, and partner drug formulations
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average size of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: IMM-1-104 (at a clinically relevant dose, e.g., 125 mg/kg, BID, PO)[12]
-
Group 3: Partner Drug (at its optimal dose and schedule)
-
Group 4: IMM-1-104 + Partner Drug
-
-
Treatment Administration: Administer treatments according to the specified doses, routes, and schedules. For IMM-1-104, this is typically oral (PO) administration.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor mouse body weight and general health as indicators of toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or for a fixed duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control at the end of the study using the formula: %TGI = 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor volumes of the combination group to the single-agent and control groups. A statistically significant improvement in the combination group over the most effective single agent suggests in vivo synergy.[9][13]
-
Data Presentation: Summarize the in vivo efficacy data in a table.
Table 2: In Vivo Efficacy of IMM-1-104 Combinations in MIA PaCa-2 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | % TGI | P-value (vs Combo) |
|---|---|---|---|---|
| Vehicle Control | Daily, PO | 1850 ± 210 | - | <0.001 |
| IMM-1-104 (125 mg/kg) | BID, PO | 550 ± 95 | 70.3% | <0.01 |
| Gemcitabine (60 mg/kg) | Q4D, IP | 1200 ± 150 | 35.1% | <0.001 |
| IMM-1-104 + Gemcitabine | As above | 150 ± 45 | 91.9% | - |
Note: This table contains example data. TGI is calculated at the end of the study. P-values assess the statistical significance of the difference between the combination group and other groups.
References
- 1. Facebook [cancer.gov]
- 2. rarecancernews.com [rarecancernews.com]
- 3. targetedonc.com [targetedonc.com]
- 4. immuneering.com [immuneering.com]
- 5. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic [globenewswire.com]
- 6. onclive.com [onclive.com]
- 7. immuneering.com [immuneering.com]
- 8. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. immuneering.com [immuneering.com]
- 13. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Xenograft Models for PR-104 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated pre-prodrug designed to target the low-oxygen environments characteristic of solid tumors.[1][2] Upon systemic administration, the phosphate ester PR-104 is rapidly hydrolyzed by phosphatases to its active prodrug form, PR-104A.[3][4] The efficacy of PR-104 is driven by two primary activation pathways. In hypoxic tumor regions, PR-104A is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[5][6] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[2][3] Additionally, PR-104A can be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in various tumor types.[7][8]
This dual mechanism makes PR-104 a promising agent against a range of solid tumors and leukemias.[9][10] Preclinical evaluation using xenograft models is a critical step in determining its therapeutic potential, both as a monotherapy and in combination with other treatments like radiotherapy or chemotherapy.[9][11] These models allow for the assessment of in vivo efficacy, dose-response relationships, and potential biomarkers of response, such as tumor hypoxia and AKR1C3 expression.[5]
This document provides detailed protocols for establishing human tumor xenograft models and utilizing them for the comprehensive efficacy testing of PR-104.
Signaling and Activation Pathway of PR-104
The activation of PR-104 is a multi-step process that culminates in DNA damage within cancer cells. The pathway is initiated by systemic enzymes and completed by intracellular reductases found in the tumor microenvironment.
Caption: PR-104 activation pathway from pre-prodrug to active metabolites.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts
This protocol details the procedure for establishing subcutaneous xenograft models, a widely used method for in vivo cancer research.[12][13]
1. Cell Line Selection and Culture:
-
Selection: Choose human cancer cell lines based on the research question. Cell lines with known hypoxia levels or AKR1C3 expression are particularly relevant for PR-104 studies (e.g., HT29, H460, SiHa, HepG2, PLC/PRF/5).[1][14]
-
Culture: Culture cells in their recommended medium in a humidified incubator at 37°C and 5% CO₂.
-
Harvesting: Use cells in the logarithmic growth phase.[15] Detach adherent cells using trypsin-EDTA, neutralize, and wash 2-3 times with sterile, serum-free medium or phosphate-buffered saline (PBS).[15]
-
Cell Counting and Viability: Resuspend the cell pellet and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; it should be >95%.
-
Final Preparation: Centrifuge the required number of cells and resuspend in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100-200 µL.[13][15] Keep the cell suspension on ice until injection.
2. Animal Handling and Implantation:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), typically 6-8 weeks old.[16][17] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Injection: Shave and disinfect the injection site (typically the right flank).[18] Using a 27- to 30-gauge needle, inject 100-200 µL of the cell suspension subcutaneously.[15]
3. Tumor Growth Monitoring:
-
Measurement: Once tumors are palpable, measure their dimensions 2-3 times weekly using digital calipers.[16]
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 or π/6 × Length × Width² .[13]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Protocol 2: PR-104 Efficacy Study in Xenograft Models
This protocol outlines the procedure for evaluating the antitumor activity of PR-104 once tumors are established.
1. PR-104 Preparation and Administration:
-
Reconstitution: Prepare PR-104 for injection according to the supplier's instructions, often involving reconstitution in a specific vehicle. For preclinical studies, PR-104 is typically administered intravenously (IV) or intraperitoneally (IP).[6][9]
-
Dosing: The dose and schedule will vary. Preclinical studies in mice have used doses up to a maximum tolerated dose (MTD) of 550 mg/kg on a weekly schedule.[19] Dose-response studies are recommended.
2. Treatment and Monitoring:
-
Administration: Administer PR-104 (and/or vehicle control, or combination agents) to the randomized cohorts according to the planned schedule.
-
Tumor Measurement: Continue to measure tumor volume 2-3 times weekly.
-
Body Weight and Health: Monitor mouse body weight and overall health daily or as required by the protocol.[15] Body weight loss can be an indicator of toxicity.
-
Endpoint: The study endpoint may be a specific time point, a predetermined tumor volume limit (e.g., 1000-1500 mm³), or signs of significant morbidity.[15][16]
3. Data Analysis and Interpretation:
-
Tumor Growth Inhibition (TGI): Calculate TGI to quantify the efficacy of the treatment. A common formula is: TGI (%) = [1 - (ΔT / ΔC)] × 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[20]
-
Tumor Growth Delay: Determine the time it takes for tumors in the treated group to reach a specific volume compared to the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
Caption: Experimental workflow for PR-104 efficacy testing in xenograft models.
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
IHC can be used on excised tumor tissue to investigate biomarkers of PR-104 activity, such as hypoxia (using pimonidazole staining) and AKR1C3 expression.[5]
1. Tissue Collection and Fixation:
-
Hypoxia Marker: For hypoxia analysis, administer a hypoxia marker like pimonidazole to the mice 60-90 minutes before euthanasia.
-
Tissue Harvest: At the study endpoint, euthanize the mice and carefully excise the tumors.
-
Fixation: Fix tumors in 10% neutral buffered formalin for 24-48 hours.[21]
2. Tissue Processing and Sectioning:
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions and clear with xylene.[21]
-
Embedding: Embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.[21]
3. Immunohistochemical Staining:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded ethanol to water.[21]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0) to unmask the antigenic sites.[21][22]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum (e.g., normal goat serum).[18][21]
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-pimonidazole adducts, anti-AKR1C3) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[21]
-
Visualization: Visualize the staining using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[21]
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.[21]
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and coverslip using a permanent mounting medium.[21]
4. Image Analysis:
-
Acquire images using a light microscope.
-
Quantify the stained area (e.g., hypoxic fraction or percentage of AKR1C3-positive cells) using image analysis software.
Data Presentation
Quantitative data from PR-104 efficacy studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Tumor Type | IC₅₀ (µM) - Aerobic | IC₅₀ (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical | 1.5 | 0.02 | 75 | [9][23] |
| HT29 | Colon | 10.0 | 0.1 | 100 | [9][23] |
| H460 | Lung | 0.8 | 0.08 | 10 | [9][23] |
| Panc-01 | Pancreatic | 2.5 | 0.05 | 50 | [1] |
| 22RV1 | Prostate | 0.5 | 0.015 | 33 | [1] |
| HepG2 | Liver | - | - | - | [14] |
| SNU-398 | Liver | - | - | - | [14] |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. HCR = IC₅₀ (Aerobic) / IC₅₀ (Hypoxic).
Table 2: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models
| Xenograft Model | Tumor Type | PR-104 Dose (mg/kg) & Schedule | Outcome | Reference |
| HT29 | Colon | 475, single dose | Significant tumor cell kill | [1] |
| SiHa | Cervical | 550, single dose | Significant tumor cell kill | [1] |
| H460 | Lung | 550, single dose | Significant tumor cell kill | [1] |
| ALL Models (7) | Leukemia | 550, weekly x 6 | Maintained Complete Response | [19] |
| Solid Tumors (34) | Various | 550, weekly x 6 | Objective Response in 21/34 | [19] |
| Hep3B | Liver | 275, weekly x 3 | Significant growth reduction | [14] |
| HepG2 | Liver | 275, weekly x 3 | Significant growth reduction | [14] |
Table 3: Pharmacokinetic Parameters of PR-104 and PR-104A in Mice and Humans
| Parameter | Compound | Mouse | Human | Reference |
| Clearance | PR-104 | High | High | [24][25] |
| PR-104A | ~29% of PR-104 clearance | - | [24] | |
| Half-life (t½) | PR-104 | Short | Short | [3][26] |
| PR-104A | ~1 hour | ~1-2 hours | [3][26][27] | |
| MTD (Single Agent) | PR-104 | 550 mg/kg (weekly) | 1100 mg/m² (q3w) | [19][28] |
| 675 mg/m² (weekly) | [6][28] |
Note: Pharmacokinetic parameters are highly dependent on the study design, dose, and species. MTD = Maximum Tolerated Dose.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PR-104 - Wikipedia [en.wikipedia.org]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 22. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Studying Glutamine Uptake Inhibition by DRP-104: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating the effects of DRP-104 (sirpiglenastat), a broad-acting glutamine antagonist, on cancer cell metabolism. DRP-104 is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[1][2][3] By inhibiting multiple enzymes involved in glutamine metabolism, DRP-104 disrupts cancer cell proliferation and survival, making it a promising therapeutic agent.[4] The following protocols are designed to enable researchers to effectively study the mechanism and efficacy of DRP-104 in vitro.
DRP-104 Preparation and Handling for In Vitro Studies
Proper preparation of DRP-104 is critical for obtaining reliable and reproducible experimental results.
Materials:
-
DRP-104 (sirpiglenastat) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium
Protocol:
-
Reconstitution of DRP-104:
-
Prepare a stock solution of DRP-104 by dissolving the powder in DMSO. A stock concentration of 10 mM is recommended for most applications. For example, to prepare a 10 mM stock solution of DRP-104 (Molecular Weight: 441.45 g/mol ), dissolve 4.41 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DRP-104 stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response studies.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with DRP-104.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MC38 colon adenocarcinoma)[2]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
DRP-104 working solutions
-
Vehicle control (culture medium with DMSO)
-
96-well or other appropriate cell culture plates
Protocol:
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The optimal seeding density may vary depending on the cell line's growth rate.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
DRP-104 Treatment:
-
The following day, remove the existing medium and replace it with fresh medium containing various concentrations of DRP-104 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.
-
Cell Viability Assay
This assay measures the effect of DRP-104 on cancer cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.
Materials:
-
Cells treated with DRP-104 in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the DRP-104 treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| DRP-104 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.02 ± 0.06 | 81.6 |
| 5 | 0.65 ± 0.05 | 52.0 |
| 10 | 0.31 ± 0.03 | 24.8 |
| 25 | 0.15 ± 0.02 | 12.0 |
| 50 | 0.08 ± 0.01 | 6.4 |
Note: The data presented in the tables are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Glutamine Uptake Assay
This protocol measures the direct effect of DRP-104 on the ability of cancer cells to take up glutamine from the extracellular environment. A common method involves using a fluorescently labeled glutamine analog or a commercially available glutamine assay kit.
Materials:
-
Cells cultured in 24-well plates
-
DRP-104
-
Glutamine-free medium
-
Fluorescent glutamine analog or Glutamine Assay Kit (e.g., from Cell Biolabs, Inc. or Promega)
-
Fluorometric microplate reader
Protocol (using a commercial kit):
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DRP-104 in complete medium for a specified time (e.g., 1-4 hours).
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with glutamine-free medium for 30 minutes to deplete intracellular glutamine stores.
-
Add medium containing a known concentration of glutamine and the DRP-104 concentrations back to the wells.
-
After a defined uptake period (e.g., 30-60 minutes), collect the cell culture medium.
-
Measure the concentration of glutamine remaining in the medium using a glutamine assay kit according to the manufacturer's instructions.
-
Calculate the rate of glutamine uptake by subtracting the final glutamine concentration from the initial concentration and normalizing to the cell number.
Data Presentation:
| DRP-104 Concentration (µM) | Glutamine Uptake (nmol/10^6 cells/hr) (Mean ± SD) | Inhibition of Glutamine Uptake (%) |
| 0 (Vehicle) | 50.2 ± 3.5 | 0 |
| 1 | 38.1 ± 2.8 | 24.1 |
| 5 | 22.6 ± 2.1 | 55.0 |
| 10 | 11.3 ± 1.5 | 77.5 |
| 25 | 5.8 ± 0.9 | 88.4 |
| 50 | 2.1 ± 0.5 | 95.8 |
Metabolic Flux Analysis using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time insights into mitochondrial respiration and glycolysis, respectively. This protocol can be adapted to assess the impact of DRP-104 on glutamine-fueled respiration.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
DRP-104
-
Seahorse XF Base Medium
-
Glucose, glutamine, and pyruvate solutions
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, treat the cells with DRP-104 for the desired duration.
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose and pyruvate) but lacking glutamine. Incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a Seahorse XF Mito Stress Test by sequentially injecting glutamine, followed by oligomycin, FCCP, and rotenone/antimycin A.
-
The initial injection of glutamine will reveal the glutamine-driven increase in OCR. The subsequent injections will determine key parameters of mitochondrial function.
-
Analyze the data using the Seahorse Wave software to determine the effect of DRP-104 on basal respiration, ATP production, maximal respiration, and spare respiratory capacity fueled by glutamine.
Data Presentation:
| Treatment | Basal OCR (pmol/min) (Mean ± SD) | Glutamine-driven Respiration (pmol/min) (Mean ± SD) |
| Vehicle | 150 ± 12 | 120 ± 10 |
| DRP-104 (10 µM) | 145 ± 11 | 35 ± 5 |
Western Blotting for Glutamine Transporters
This protocol is for assessing the expression levels of key glutamine transporters, such as SLC1A5 (ASCT2), which may be altered in response to DRP-104 treatment.
Materials:
-
Cells treated with DRP-104
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SLC1A5
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the DRP-104-treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SLC1A5 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Data Presentation:
| Treatment | SLC1A5 Protein Expression (Relative to Loading Control) |
| Vehicle | 1.00 |
| DRP-104 (10 µM) | 0.95 |
Visualizations
Caption: DRP-104 Mechanism of Action.
Caption: Experimental Workflow for Studying DRP-104.
Caption: Logical Relationships in DRP-104's Effects.
References
- 1. Sirpiglenastat – Glutamine Antagonist for Cancer Research [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drp-104 - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Patient-Derived Xenografts in Antitumor Agent Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived xenograft (PDX) models in the screening and evaluation of novel antitumor agents. PDX models, generated by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform that more accurately recapitulates the heterogeneity and therapeutic responses of patient tumors compared to traditional cell line-derived xenografts.[1][2][3][4] This document outlines the methodologies for establishing and validating PDX models, conducting in vivo drug efficacy studies, and interpreting the resulting data.
Core Applications of PDX Models in Oncology Drug Development:
-
Efficacy Testing: Evaluating the antitumor activity of novel compounds in a biologically relevant in vivo setting.[5]
-
Biomarker Discovery: Identifying molecular markers that correlate with drug sensitivity or resistance to guide patient stratification in clinical trials.[1][4]
-
Personalized Medicine ("Avatar" Models): Creating individualized tumor models to test therapeutic options for a specific patient.
-
Co-clinical Trials: Running parallel studies in PDX models and patients to inform clinical trial design and understand mechanisms of response and resistance in real-time.[1][6]
-
Mouse Clinical Trials (MCTs): Large-scale screening of drug candidates across a panel of diverse PDX models to assess population-level responses, often using a "one mouse per model per treatment" (1x1x1) design.[7][8]
Experimental Workflow Overview
The overall process of using PDX models for antitumor drug screening involves several key stages, from tumor acquisition to data analysis.
Protocol 1: Establishment and Propagation of Patient-Derived Xenograft Models
This protocol details the steps for implanting fresh human tumor tissue into immunodeficient mice and the subsequent passaging to expand and bank the PDX model.
Materials:
-
Fresh human tumor tissue in sterile collection medium (e.g., DMEM with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or NOG mice, 6-8 weeks old).[2][4]
-
Sterile surgical instruments (scalpels, forceps, scissors).
-
Sterile Petri dishes and PBS.
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).
-
Skin antiseptic (e.g., 70% ethanol, povidone-iodine).
-
Wound closure materials (e.g., surgical clips or sutures).
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Procedure:
-
Tumor Tissue Preparation (within 2-4 hours of resection): a. In a biological safety cabinet, transfer the tumor tissue to a sterile Petri dish containing cold PBS. b. Remove any non-tumor tissue (e.g., fat, necrotic tissue). c. Mince the tumor into small fragments of approximately 2-3 mm³ for implantation.[9]
-
Surgical Implantation (Subcutaneous): a. Anesthetize the immunodeficient mouse. Confirm proper anesthetic depth by lack of pedal reflex. b. Shave the fur from the implantation site (typically the dorsal flank). c. Cleanse the skin with an antiseptic. d. Make a small incision (~5 mm) in the skin. e. Using blunt forceps, create a subcutaneous pocket. f. Place one tumor fragment into the pocket. g. Close the incision with a surgical clip or suture. h. Monitor the mouse during recovery until it is ambulatory.[9]
-
Tumor Growth Monitoring: a. Monitor the mice 2-3 times per week for tumor growth. b. Measure the tumor dimensions (length and width) with digital calipers once a tumor is palpable. c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. d. Euthanize the mouse when the tumor reaches the pre-determined endpoint (e.g., 1.5-2.0 cm³ or signs of distress).
-
Passaging and Expansion: a. Aseptically resect the grown PDX tumor (now termed Passage 0 or P0). b. Prepare the tumor tissue as in step 1. c. Implant tumor fragments into a new cohort of mice to create Passage 1 (P1).[4] d. Repeat this process for subsequent passages (typically up to P5-P10 to minimize model drift).
-
Cryopreservation and Banking: a. Place prepared tumor fragments into cryovials containing cryopreservation medium. b. Use a controlled-rate freezer or a freezing container to slowly cool the vials to -80°C. c. Transfer the vials to liquid nitrogen for long-term storage.
-
Model Validation: a. At early passages, take a portion of the tumor for histopathological and molecular analysis (e.g., H&E staining, DNA sequencing). b. Compare the characteristics of the PDX tumor with the original patient tumor to ensure fidelity.[10]
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol describes a typical in vivo efficacy study to evaluate a test agent in an established PDX model.
Materials:
-
A cohort of immunodeficient mice bearing the same PDX model, with tumors grown to a specific size range (e.g., 100-200 mm³).
-
Test agent and vehicle control.
-
Dosing equipment (e.g., gavage needles, syringes).
-
Digital calipers and a scale for body weight measurement.
Procedure:
-
Study Initiation: a. Once a sufficient number of mice have tumors within the target size range, randomize them into treatment and control groups (typically 5-10 mice per group).[11] Randomization should be based on tumor volume to ensure an even distribution.[12] b. Record the initial tumor volume and body weight for each mouse.
-
Drug Administration: a. Administer the test agent and vehicle control according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection, intravenous injection). b. The dosing regimen should be maintained for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the endpoint.
-
Monitoring and Data Collection: a. Measure tumor volume and body weight for each mouse 2-3 times per week. b. Monitor the animals daily for any signs of toxicity or distress. Body weight loss can be an indicator of toxicity.
-
Endpoint and Data Analysis: a. The study is typically terminated when tumors in the control group reach the pre-defined maximum size. b. At the endpoint, record the final tumor volumes and body weights. c. Euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, biomarker analysis). d. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. e. Statistically compare the tumor growth between the treated and control groups (e.g., using a t-test or ANOVA).
Data Presentation
Quantitative data from PDX-based drug screening studies are crucial for assessing therapeutic efficacy. Data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Example of Tumor Growth Inhibition Data from a PDX Efficacy Study
| PDX Model | Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |
| LU-01-015 | Vehicle Control | 8 | 152 ± 25 | 1480 ± 210 | - | - |
| (Lung Adenocarcinoma) | Agent A (10 mg/kg) | 8 | 155 ± 28 | 650 ± 130 | 56.1 | <0.01 |
| Agent B (20 mg/kg) | 8 | 149 ± 22 | 280 ± 95 | 81.1 | <0.001 | |
| BC-02-042 | Vehicle Control | 8 | 160 ± 31 | 1620 ± 250 | - | - |
| (Breast Cancer) | Agent A (10 mg/kg) | 8 | 158 ± 29 | 1550 ± 230 | 4.3 | >0.05 (NS) |
| Agent B (20 mg/kg) | 8 | 161 ± 27 | 990 ± 180 | 38.9 | <0.05 |
SD: Standard Deviation; NS: Not Significant
Table 2: Correlation of Therapeutic Response Between PDX Models and Patients
This table demonstrates the predictive power of PDX models by comparing their response to a given therapy with the clinical outcome in the corresponding patient from whom the model was derived.
| Clinical Response (Patient) | PDX Response (Disease Control: SD, PR, CR) | PDX Response (Progressive Disease: PD) | Total Patients |
| Positive (Disease Control) | 55 | 5 | 60 |
| Negative (Progressive Disease) | 20 | 49 | 69 |
| Total PDX Models | 75 | 54 | 129 |
Data adapted from studies showing high concordance between PDX and patient responses.[10]
-
Sensitivity: 91.7% (55/60)
-
Specificity: 71.0% (49/69)
-
Positive Predictive Value: 73.3% (55/75)
-
Negative Predictive Value: 90.7% (49/54)
CR: Complete Response; PR: Partial Response; SD: Stable Disease; PD: Progressive Disease.
Visualization of Key Signaling Pathways
Understanding the underlying molecular mechanisms of tumorigenesis and drug response is critical. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in cancer, making it a key target for novel therapies.[13][14]
References
- 1. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtoo.com [labtoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Patient-Derived Xenograft (PDX) mouse models | CRO Services [oncodesign-services.com]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PR-104 Treatment: A Technical Support Center for Overcoming Experimental Resistance
For researchers, scientists, and drug development professionals investigating the potent hypoxia-activated prodrug PR-104, navigating experimental hurdles is crucial for advancing preclinical and clinical understanding. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PR-104 treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PR-104?
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its more active form, PR-104A.[1] Under hypoxic conditions, typically found in solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its highly cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[2] These active metabolites are DNA-crosslinking agents that induce cell death.[3]
Q2: My PR-104 treatment shows efficacy in vitro under hypoxia but fails in my in vivo mouse model. What could be the issue?
A key factor to consider is the expression of the enzyme aldo-keto reductase 1C3 (AKR1C3).[4][5] In humans, AKR1C3 can activate PR-104A to its cytotoxic form under normal oxygen conditions (aerobically).[6] This "off-target" activation in tissues like the bone marrow can lead to dose-limiting myelotoxicity, preventing the administration of a therapeutically effective dose to the tumor.[6] Murine AKR1C3, however, does not efficiently metabolize PR-104A, leading to a discrepancy between preclinical efficacy in mice and challenges in human clinical trials.[6] Therefore, your in vivo model may not be accurately reflecting the toxicity profile observed in humans.
Q3: I am observing significant resistance to PR-104 in my cancer cell line, even under hypoxic conditions. What are the potential mechanisms?
Resistance to PR-104, even in hypoxic environments, can be attributed to two primary factors:
-
Low or absent expression of activating enzymes: Efficient conversion of PR-104A to its active metabolites is dependent on the presence of reductases like POR. Cell lines with inherently low levels of these enzymes will exhibit resistance.
-
Proficient DNA repair pathways: The cytotoxic effect of PR-104 is mediated by DNA cross-linking.[3] Cells with highly efficient DNA repair mechanisms, particularly the homologous recombination (HR) pathway, can repair this damage and survive treatment.[7] For instance, cells deficient in BRCA2, a key HR protein, are significantly more sensitive to PR-104's active metabolites.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Aerobic Control Cells
Possible Cause: High expression of AKR1C3 in your cell line is leading to oxygen-independent activation of PR-104A.
Troubleshooting Steps:
-
Assess AKR1C3 Expression: Perform Western blotting or qRT-PCR to determine the expression level of AKR1C3 in your cell line.
-
Use an AKR1C3 Inhibitor: Treat your cells with an AKR1C3 inhibitor, such as SN34037 or indomethacin, prior to PR-104A exposure to confirm if the aerobic cytotoxicity is AKR1C3-dependent.
-
Consider an AKR1C3-Resistant Analog: For in vivo studies where host toxicity is a concern, consider using an analog like SN35141, which is not activated by AKR1C3.
Issue 2: Lack of PR-104 Efficacy in a Hypoxic Tumor Model
Possible Cause 1: Insufficient hypoxia in the tumor microenvironment.
Troubleshooting Steps:
-
Verify Tumor Hypoxia: Use hypoxia markers like pimonidazole staining to confirm the extent and distribution of hypoxia in your tumor xenografts.[8]
-
Modulate Tumor Oxygenation: In preclinical models, consider strategies to enhance tumor hypoxia, such as combining PR-104 with anti-angiogenic therapies.[9]
Possible Cause 2: The tumor cells have proficient DNA repair mechanisms.
Troubleshooting Steps:
-
Assess DNA Repair Capacity: Evaluate the expression and function of key DNA repair proteins, particularly those involved in homologous recombination (e.g., BRCA1, BRCA2, RAD51).
-
Combine with DNA Repair Inhibitors: Consider co-administering PR-104 with inhibitors of DNA repair pathways, such as PARP inhibitors (e.g., olaparib) or ATR inhibitors, to potentially sensitize resistant tumors.[10][11]
Quantitative Data on PR-104 Resistance
The following tables summarize key quantitative data from preclinical studies, illustrating the impact of AKR1C3 expression and DNA repair proficiency on PR-104A sensitivity.
Table 1: Impact of AKR1C3 Expression on PR-104A Sensitivity in Acute Lymphoblastic Leukemia (ALL) Xenografts [4][5]
| Cell Line Type | Median IC50 of PR-104A (µM) |
| T-cell ALL (T-ALL) - High AKR1C3 | 3.1 |
| B-cell precursor ALL (BCP-ALL) - Low AKR1C3 | 36.3 |
Table 2: Sensitization of a Resistant BCP-ALL Xenograft by AKR1C3 Overexpression [4]
| Cell Line | Treatment | In Vitro Sensitization |
| Resistant BCP-ALL (ALL-11) | PR-104A | - |
| Resistant BCP-ALL (ALL-11) with AKR1C3 Overexpression | PR-104A | 9-fold increase in sensitivity |
Experimental Protocols
Key Experiment: Clonogenic Survival Assay to Determine PR-104A Sensitivity
This assay assesses the ability of single cells to form colonies after treatment with PR-104A, providing a measure of cytotoxicity.
Methodology:
-
Cell Preparation:
-
Treatment (Plating Before Treatment):
-
Plate a predetermined number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatment.
-
Allow cells to attach for several hours.
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a specified duration before and during drug treatment.
-
Prepare a serial dilution of PR-104A in culture medium.
-
Replace the medium in the wells with the PR-104A-containing medium or control medium.
-
Incubate for the desired treatment duration (e.g., 4 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.[13]
-
-
Fixing and Staining:
-
Data Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Caption: PR-104 activation pathway and mechanisms of resistance.
Caption: Experimental workflow for troubleshooting PR-104 resistance.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cumulative defects in DNA repair pathways drive the PARP inhibitor response in high-grade serous epithelial ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 10. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mitigating gastrointestinal toxicities of DRP-104 prodrugs
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the gastrointestinal toxicities associated with DRP-104 prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is DRP-104 and how does it work?
DRP-104, also known as sirpiglenastat, is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be an inactive form that is preferentially converted to the active drug, DON, within the tumor microenvironment.[1][2][3] This targeted activation is achieved by leveraging enzymes that are abundant in tumors.[4] The active DON then broadly antagonizes glutamine metabolism in cancer cells, disrupting their ability to proliferate.[1][5] This mechanism not only has direct antitumor effects but also stimulates both the innate and adaptive immune systems.[1][2]
Q2: Why was DRP-104 developed as a prodrug?
The active component, DON, showed significant antitumor efficacy in early clinical trials. However, its development was halted due to severe dose-limiting gastrointestinal (GI) toxicities.[6][7] The prodrug design of DRP-104 aims to mitigate these toxicities by delivering the active drug preferentially to the tumor, thereby sparing healthy tissues, especially the gut.[6][7][8]
Q3: How does DRP-104 mitigate gastrointestinal toxicity?
DRP-104 is engineered to be preferentially bioactivated to DON in tumor tissues while being bioinactivated to an inert metabolite in GI tissues.[6][7] This differential metabolism leads to a significantly higher concentration of the active drug in the tumor compared to the gastrointestinal tract.[4][6][7][8] Preclinical studies in mice have shown an 11-fold greater exposure of DON to the tumor versus GI tissues.[6][7]
Q4: What are the observed side effects of DRP-104 in preclinical studies?
In preclinical mouse models, DRP-104 has demonstrated a markedly improved tolerability profile compared to DON.[6][7] While DON caused substantial body weight reduction (20-30%), DRP-104 administration resulted in minimal effects on body weight.[7] At lower doses, no adverse effects on GI histopathology were observed. At the highest doses (e.g., 1 mg/kg), mild lymphocytic infiltration in the GI tract was noted.[7][9]
Q5: What is the current clinical development status of DRP-104?
DRP-104 (sirpiglenastat) is currently in early-stage (Phase I/II) clinical trials for patients with advanced solid tumors.[6][7][8] It is being evaluated both as a single agent and in combination with immunotherapy.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high gastrointestinal toxicity (e.g., significant weight loss, diarrhea) in animal models. | Incorrect dosing or formulation of DRP-104. | Double-check all calculations for dosing, ensuring the correct conversion from DRP-104 to DON-equivalent, if applicable. Verify the stability and proper reconstitution of the compound. |
| Animal model may have altered expression of activating/inactivating enzymes. | Consider using a mouse strain, such as C57BL/6/CES1-/-, that better recapitulates human prodrug metabolism for DRP-104.[7] | |
| Lack of antitumor efficacy in an in vivo experiment. | Suboptimal dosing regimen. | Preclinical studies have shown dose-dependent tumor growth inhibition.[7][9] Consider a dose-escalation study to determine the optimal therapeutic window for your specific tumor model. |
| Tumor model is not dependent on glutamine metabolism. | Confirm the metabolic profile of your cancer cell line or tumor model. DRP-104's efficacy is linked to the inhibition of glutamine-utilizing enzymes.[4] | |
| Variability in tumor response within the same experimental group. | Inconsistent drug administration. | Ensure consistent subcutaneous or intravenous administration techniques. For subcutaneous injections, vary the injection site to avoid localized reactions. |
| Heterogeneity of the tumor model. | For xenograft models, ensure consistent cell numbers and passage numbers are used for implantation. For patient-derived xenografts (PDXs), be aware of inherent inter-tumoral heterogeneity. |
Quantitative Data
Table 1: Comparative Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor-Bearing Mice
| Treatment | Dose (DON Equivalent) | Tumor Growth Outcome | Body Weight Reduction | GI Histopathology |
| DRP-104 | 1 mg/kg, IV, 5 days/week for 2 weeks | Complete tumor regression | Minimal | Improved parameters compared to DON |
| DON | 1 mg/kg, IV, 5 days/week for 2 weeks | Complete tumor regression | 20-30% | Widespread ulceration, abundant neutrophil and lymphocyte infiltrates |
Source: Adapted from preclinical studies described in Science Advances.[7]
Table 2: Dose-Dependent Efficacy and Toxicity of Subcutaneously Administered DRP-104
| Dose (DON Equivalent) | Tumor Growth Outcome | Effect on Body Weight | GI Histopathology |
| 0.1 mg/kg | Dose-dependent reduction in tumor growth | Minimal effects | Normal GI morphology |
| 0.3 mg/kg | Complete tumor regression at higher doses | Minimal effects | Normal GI morphology |
| 1 mg/kg | Complete tumor regression | Minimal effects | Mild lymphocytic infiltration |
Source: Data from studies in EL4 tumor-bearing C57BL/6/CES1-/- mice.[7][9]
Table 3: Biodistribution of DON after DRP-104 Administration
| Tissue Comparison | Fold Difference in DON Exposure |
| Tumor vs. Gastrointestinal (GI) Tissue | 11-fold greater in tumor |
| Tumor vs. Plasma | 6-fold greater in tumor |
Source: Findings from drug distribution studies.[6][7]
Experimental Protocols
Protocol: Assessing Efficacy and Mitigated GI Toxicity of DRP-104 in a Syngeneic Mouse Tumor Model
-
Cell Culture and Animal Model:
-
Culture a murine cancer cell line (e.g., MC38 or EL4) in appropriate media.
-
Implant tumor cells subcutaneously into the flank of C57BL/6 mice (or C57BL/6/CES1-/- mice for human-like metabolism).
-
Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).
-
-
Drug Preparation and Administration:
-
Reconstitute DRP-104 in a sterile vehicle (e.g., saline or as specified by the manufacturer).
-
Administer DRP-104 subcutaneously once daily at desired doses (e.g., 0.5 mg/kg and 1.4 mg/kg).[1]
-
Include a vehicle control group and potentially a DON-treated group for comparison.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, harvest tumors for further analysis (e.g., metabolomic profiling, flow cytometry).
-
-
Toxicity Assessment:
-
Monitor animal body weight daily as a general indicator of toxicity.
-
At the end of the study, harvest gastrointestinal tissues (e.g., jejunum, colon) for histopathological analysis.
-
Perform a blinded histopathological scoring of inflammation and architectural changes in the GI tract.
-
-
Immunophenotyping (Optional):
-
To investigate the immunological mechanism of action, tumors can be dissociated into single-cell suspensions.
-
Perform flow cytometry to analyze the infiltration of various immune cells (e.g., CD3+, CD4+, CD8+ T cells, NK cells).[1]
-
Visualizations
Caption: Preferential activation of DRP-104 to DON in the tumor microenvironment.
Caption: DON broadly inhibits multiple glutamine-dependent metabolic pathways.
Caption: Workflow for in vivo assessment of DRP-104 efficacy and toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Johns Hopkins Researchers Design ‘Prodrug’ That Targets Cancer Cells’ Big Appetite for Glutamine, Leaving Healthy Cells Unharmed | Johns Hopkins Medicine [hopkinsmedicine.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Hypoxic Selectivity of PR-104 Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the hypoxic selectivity of PR-104 analogues.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and why is improving its hypoxic selectivity important?
PR-104 is a hypoxia-activated prodrug (HAP), a type of anti-cancer agent designed to be activated in the low-oxygen (hypoxic) environments characteristic of solid tumors.[1][2] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to PR-104A.[1][2] Under hypoxic conditions, PR-104A is metabolized to form reactive nitrogen mustards that crosslink DNA, leading to cell death.[2][3][4] However, PR-104A can also be activated under normal oxygen (aerobic) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2] This "off-target" activation in healthy tissues, particularly in bone marrow progenitor cells which express high levels of AKR1C3, can lead to significant myelotoxicity (damage to the bone marrow), limiting the deliverable dose of PR-104 in clinical trials.[1][5] Therefore, developing PR-104 analogues with improved hypoxic selectivity—meaning they are primarily activated in hypoxic tumor cells and not in well-oxygenated normal tissues—is crucial for enhancing their therapeutic window and reducing side effects.
Q2: What is the primary mechanism of hypoxic activation of PR-104A?
The primary mechanism of hypoxic activation involves one-electron reduction of the dinitrobenzamide moiety of PR-104A, a process primarily catalyzed by cytochrome P450 oxidoreductase (POR).[1] This reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, preventing the formation of the toxic metabolites. However, under hypoxic conditions, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[1][3][4]
Q3: How does AKR1C3 contribute to the off-target activation of PR-104A?
Aldo-keto reductase 1C3 (AKR1C3) is a two-electron reductase that can activate PR-104A to its cytotoxic metabolites independently of oxygen levels.[1][4] This means that in tissues expressing high levels of AKR1C3, such as the bone marrow, PR-104A can be activated even under normal oxygen conditions, leading to toxicity in healthy cells.[1][5] This aerobic activation by AKR1C3 is a major contributor to the dose-limiting myelosuppression observed in clinical trials of PR-104.[4]
Q4: What are the key strategies for designing PR-104 analogues with improved hypoxic selectivity?
The main strategy is to modify the chemical structure of PR-104A to make it a poor substrate for AKR1C3 while retaining its efficient activation under hypoxia by one-electron reductases like POR. This can be achieved through structure-based drug design, where the analogue's structure is altered to reduce its binding affinity to the active site of AKR1C3. For example, the analogue SN29176 was developed to be resistant to AKR1C3 activation, thereby restoring tumor selectivity.[1]
Experimental Workflows and Signaling Pathways
Activation Pathway of PR-104 and the Role of AKR1C3
Caption: Metabolic activation of PR-104 under hypoxic and aerobic conditions.
Experimental Workflow for Evaluating Hypoxic Selectivity
Caption: A typical experimental workflow for assessing PR-104 analogues.
Troubleshooting Guides
In Vitro Hypoxia Selectivity Assays (e.g., Clonogenic Assay)
Detailed Protocol: Clonogenic Survival Assay under Normoxic and Hypoxic Conditions
-
Cell Seeding: Seed a predetermined number of cells (e.g., 200 cells) into 6-well plates. The number of cells should be optimized to prevent colony overlap.
-
Drug Treatment: Allow cells to attach overnight, then treat with a range of concentrations of the PR-104 analogue.
-
Hypoxic/Normoxic Incubation: Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂) and the other set in a hypoxic chamber (e.g., 2.2% O₂, 5% CO₂, balance N₂) for a specified duration (e.g., 48 hours).
-
Recovery: After the incubation period, replace the drug-containing medium with fresh medium and incubate all plates under normoxic conditions for 5-14 days, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with methanol and stain with a solution like crystal violet (0.5% w/v).
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and determine the IC₅₀ values for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (aerobic) / IC₅₀ (hypoxic).
| Issue | Possible Cause | Troubleshooting Steps |
| Low colony formation in untreated controls | - Suboptimal cell seeding density- Poor cell viability- Contamination | - Optimize cell seeding number for each cell line.- Ensure cells are in the logarithmic growth phase before seeding.- Check for and address any microbial contamination. |
| High variability between replicate wells | - Uneven cell seeding- Inconsistent drug concentration- Edge effects in the plate | - Ensure a single-cell suspension before seeding and mix well.- Prepare a master mix of the drug solution for all replicate wells.- Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation. |
| No difference in cytotoxicity between normoxic and hypoxic conditions | - Ineffective hypoxia in the chamber- Analogue is not hypoxia-selective- Cell line lacks necessary reductases | - Verify the oxygen level in the hypoxic chamber using an oxygen sensor.- Confirm the chemical structure and purity of the analogue.- Use a cell line known to express relevant reductases (e.g., POR) or a positive control compound known to be hypoxia-selective. |
| Unexpectedly high cytotoxicity under normoxic conditions | - Analogue is a substrate for AKR1C3- Intrinsic cytotoxicity of the analogue | - Test the analogue in cell lines with varying AKR1C3 expression levels.- Compare the cytotoxicity of the analogue to its non-reducible counterparts. |
DNA Damage Assessment
Detailed Protocol: Modified Alkaline Comet Assay for Interstrand Crosslinks (ICLs)
-
Cell Treatment: Treat cells with the PR-104 analogue under both normoxic and hypoxic conditions.
-
Irradiation: To induce single-strand breaks (which are inhibited by ICLs), irradiate the cells with a defined dose of ionizing radiation (e.g., X-rays).
-
Cell Embedding: Mix cells with low-melting-point agarose and embed them on a comet slide.
-
Lysis: Lyse the cells in a high-salt solution to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (comet tail length and intensity) using appropriate software. A decrease in DNA migration compared to the irradiated control indicates the presence of ICLs.[6]
| Issue | Possible Cause | Troubleshooting Steps |
| Agarose gel detaches from the slide | - Improper slide coating- Incomplete coverage of the well with agarose | - Ensure slides are properly coated with an adhesive.- Spread the agarose-cell suspension to cover the entire well area.[7] |
| No comet formation in positive controls | - Inefficient lysis- Insufficient electrophoresis time or voltage | - Ensure the lysis buffer is fresh and at the correct pH.- Optimize electrophoresis conditions (time and voltage) for your cell type. |
| High background DNA damage in untreated cells | - Harsh cell handling- Oxidative stress during the assay | - Handle cells gently to avoid mechanical damage.- Include antioxidants in the cell culture medium and buffers. |
| Inconsistent results for ICL measurement | - Variable irradiation dose- Incomplete drug-induced cross-linking | - Ensure a consistent and calibrated dose of ionizing radiation.- Optimize the drug treatment time and concentration to allow for sufficient ICL formation. |
Detailed Protocol: γH2AX Immunostaining and Flow Cytometry
-
Cell Treatment and Fixation: Treat cells with the PR-104 analogue, then fix them with a suitable fixative (e.g., 2% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the DNA with a dye like propidium iodide (PI) to analyze cell cycle distribution.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of γH2AX, which correlates with the level of DNA double-strand breaks.
| Issue | Possible Cause | Troubleshooting Steps |
| High background fluorescence | - Non-specific antibody binding- Insufficient washing | - Include a blocking step (e.g., with BSA) before primary antibody incubation.- Increase the number and duration of washing steps. |
| Weak γH2AX signal | - Inefficient antibody penetration- Low primary antibody concentration- Short incubation time | - Optimize the permeabilization protocol.- Titrate the primary antibody to determine the optimal concentration.- Increase the incubation time with the primary antibody. |
| High cell-to-cell variability in γH2AX signal | - Asynchronous cell population- Heterogeneous drug response | - Analyze γH2AX signal in relation to cell cycle phase using DNA content staining.- Consider cell sorting to analyze specific subpopulations. |
Metabolism Studies
Detailed Protocol: LC-MS/MS Analysis of PR-104 Analogue Metabolism
-
Cell Culture and Treatment: Culture cells to a high density and treat with the PR-104 analogue under normoxic and hypoxic conditions.
-
Sample Collection: Collect both cell pellets and the culture medium at different time points.
-
Metabolite Extraction: Extract metabolites from the samples using a suitable solvent (e.g., cold methanol).
-
LC-MS/MS Analysis: Separate and detect the parent compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Quantify the levels of the parent analogue and its reduced metabolites (e.g., hydroxylamine and amine forms).
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of metabolites | - Inefficient extraction- Metabolite instability | - Optimize the extraction solvent and procedure.- Process samples quickly and at low temperatures to prevent metabolite degradation. |
| Poor separation of metabolites in LC | - Suboptimal chromatography conditions | - Optimize the mobile phase composition, gradient, and column type. |
| Low sensitivity in MS detection | - Ion suppression from the sample matrix- Inefficient ionization of the analytes | - Use an internal standard to correct for matrix effects.- Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows). |
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A and its AKR1C3-resistant Analogue SN29176
| Cell Line | AKR1C3 Expression | Compound | IC₅₀ (µM) - Aerobic | IC₅₀ (µM) - Anoxic | Hypoxia Cytotoxicity Ratio (HCR) |
| SiHa | Positive | PR-104A | 10 | 1 | 10 |
| SN29176 | 28 | 1 | 28 | ||
| H460 | Positive | PR-104A | 7 | 1 | 7 |
| SN29176 | 24 | 1 | 24 | ||
| HCT116 | Negative | PR-104A | 36 | 1 | 36 |
| SN29176 | 22 | 1 | 22 | ||
| HCT116-POR | Negative (POR Overexpression) | PR-104A | 319 | 1 | 319 |
| SN29176 | 145 | 1 | 145 |
Data adapted from Abbattista et al., Pharmaceuticals (Basel), 2021.[1]
Table 2: In Vivo Antitumor Activity of PR-104 and SN35141 (pre-prodrug of SN29176)
| Xenograft Model | Treatment | Log Cell Kill |
| SiHa | PR-104 | 2.5 - 3.7 |
| SN35141 | > 4.0 |
Data adapted from Abbattista et al., Pharmaceuticals (Basel), 2021.[1]
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
DRP-104 Delivery to the Tumor Microenvironment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with DRP-104. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is DRP-104 and how does it target the tumor microenvironment?
DRP-104, also known as sirpiglenastat, is an inactive prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Its design allows for preferential conversion to the active form, DON, within the tumor microenvironment.[1][2] This targeted activation is crucial as it minimizes systemic toxicity, a significant limitation of previous glutamine antagonists like DON.[3][4] The conversion process is dependent on enzymatic reactions that are more prevalent in tumor tissues.[3] Once activated, DON inhibits multiple enzymes involved in glutamine metabolism, thereby disrupting tumor anabolism and key cancer metabolism pathways.[1][5] This not only directly hinders tumor cell proliferation but also remodels the tumor microenvironment by modulating immune responses.[1][6]
Q2: What is the proposed mechanism of action for DRP-104's anti-tumor effect?
The anti-tumor activity of DRP-104 is multifaceted:
-
Direct Tumor Metabolism Inhibition: By converting to DON, DRP-104 broadly antagonizes glutamine metabolism in cancer cells.[1] This is critical as many tumors are highly dependent on glutamine for energy and building blocks for rapid proliferation.[5] This inhibition leads to a disruption of nucleotide synthesis and other vital anabolic processes.[3]
-
Immune System Stimulation: DRP-104 treatment has been shown to induce broad immunological modulation.[1] It enhances the infiltration and activation of various immune cells into the tumor, including T cells, NK cells, and NKT cells.[1][2] Specifically, it can increase the number of tumor-infiltrating leukocytes (TILs), CD3+, CD4+, and CD8+ T cells.[1]
-
Remodeling the Tumor Microenvironment (TME): DRP-104 alters the TME to be less immunosuppressive. It has been observed to polarize tumor-associated macrophages to the anti-tumor M1 phenotype and decrease the presence of myeloid-derived suppressor cells (MDSCs).[1][6] Additionally, it can reduce the levels of immunosuppressive metabolites.[1]
Q3: What are the key considerations for formulating DRP-104 for in vivo experiments?
DRP-104 is typically formulated for subcutaneous (s.c.) administration. A common vehicle for DRP-104 is a mixture of ethanol, Tween 80, and phosphate-buffered saline (PBS) or saline.[1][4] For example, a ratio of 5:5:90 (EtOH:Tween80:PBS) has been reported.[1] It is crucial to prepare the dosing solution freshly on the day of the study.[4] Researchers should pay close attention to the stability of DRP-104 in different plasma types, as it can vary between species. For instance, DRP-104 is unstable in wild-type mouse plasma but stable in human and C57BL/6/CES1-/- mouse plasma.[4]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected anti-tumor efficacy in preclinical models.
-
Possible Cause 1: Suboptimal DRP-104 Formulation or Administration.
-
Troubleshooting:
-
-
Possible Cause 2: Animal Model Selection.
-
Troubleshooting:
-
The metabolic characteristics of the tumor model are critical. DRP-104 is particularly effective in tumors with high glutamine dependency, such as those with KEAP1 mutations.[3]
-
Consider the immune status of the animal model. The full efficacy of DRP-104, especially in combination with checkpoint inhibitors, relies on a competent immune system.[4] Nude or immunodeficient mice may show a different response compared to syngeneic models.[3]
-
-
-
Possible Cause 3: Low Expression of Activating Enzymes in the Tumor Model.
-
Troubleshooting:
-
The conversion of DRP-104 to DON is dependent on specific enzymes within the tumor microenvironment.[3] If the selected tumor model has low expression of these enzymes, the activation of the prodrug will be inefficient.
-
Consider performing preliminary in vitro or ex vivo assays to confirm the ability of the tumor cells or tumor homogenates to activate DRP-104.
-
-
Problem 2: Difficulty in assessing the pharmacodynamic effects of DRP-104 in the tumor.
-
Possible Cause 1: Inappropriate Timing of Sample Collection.
-
Troubleshooting:
-
Metabolic and immunological changes can occur at different time points after DRP-104 administration. For metabolomic analysis, tumor samples are often collected shortly after the last dose (e.g., 1 hour) to capture acute effects on glutamine metabolism.[1]
-
For immunophenotyping, changes in immune cell infiltration may be more pronounced after several days of treatment (e.g., 5 days).[1]
-
-
-
Possible Cause 2: Insufficiently sensitive analytical methods.
-
Troubleshooting:
-
Metabolomics: Utilize sensitive techniques like LC/MS to measure changes in key metabolites such as glutamine, glutamate, and downstream products of glutamine metabolism.[1]
-
Immunophenotyping: Employ multi-color flow cytometry to get a detailed profile of immune cell populations within the tumor.[1][3] Immunohistochemistry can also be used to visualize T-cell infiltration.[3]
-
Gene Expression: Gene expression profiling can reveal broader immunological modulation within the TME.[1]
-
-
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: C57BL/6 mice are inoculated subcutaneously with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).[1]
-
Tumor Growth Monitoring: Tumors are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.[1]
-
Treatment Initiation: When tumors reach a specific average size (e.g., ~100 mm³), mice are randomized into treatment groups.[1]
-
DRP-104 Preparation and Administration:
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volumes are monitored over time and compared to the vehicle-treated control group.[1]
-
Survival: The time for tumors to reach a predetermined endpoint volume (e.g., 2000 mm³) is recorded as a measure of survival.[1]
-
Body Weight: Monitored as an indicator of toxicity.[1]
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes
-
Tumor Collection: At a specified time point after treatment (e.g., day 5), tumors are harvested.[1]
-
Single-Cell Suspension Preparation:
-
Tumors are mechanically dissociated and then digested with enzymes like collagenase and DNase to obtain a single-cell suspension.[4]
-
-
Staining: The cell suspension is stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, Ki67, NK1.1).[1]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor.[1]
Quantitative Data Summary
Table 1: In Vivo Efficacy of DRP-104 in MC38 Tumor Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Median Survival (days) |
| Vehicle | - | q.d. | - | 13 |
| DRP-104 | 0.5 | q.d. | 96% | 31 |
| DRP-104 | 1.4 | q.d. | 101% | 38 |
Data synthesized from Yokoyama et al., 2022.[1]
Table 2: DRP-104 Distribution and DON Exposure
| Tissue | DRP-104 AUC₀₋ₜ (nmol·h/g or mL) | DON AUC₀₋ₜ (nmol·h/g or mL) |
| Plasma | 0.65 | 0.67 |
| Tumor | Not quantifiable | 4.13 |
| Intestinal Tissue | Not quantifiable | 0.36 |
Following a single subcutaneous dose of 2.6 mg/kg DRP-104 in C57BL/6/CES1-/- mice. Data from Rais et al., 2022.[4] This table highlights the preferential delivery of the active drug (DON) to the tumor.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drp-104 - My Cancer Genome [mycancergenome.org]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting PR-104 Cytotoxicity Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in cytotoxicity assays involving the hypoxia-activated prodrug PR-104.
Understanding PR-104's Dual Activation Mechanism
A primary source of variability in PR-104 assays is its complex, dual-pathway activation mechanism. PR-104 is a "pre-prodrug" that is rapidly converted by phosphatases in vivo or in culture to its active prodrug form, PR-104A .[1][2] From there, PR-104A can be metabolized into its potent DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine), through two distinct routes:
-
Hypoxia-Dependent Pathway: In low-oxygen environments (<2% O₂), one-electron reductases, such as Cytochrome P450 oxidoreductase (POR), reduce PR-104A to its cytotoxic metabolites.[3] This is the intended, tumor-targeting mechanism, as solid tumors are often hypoxic.[1]
-
Hypoxia-Independent (AKR1C3) Pathway: The enzyme Aldo-Keto Reductase 1C3 (AKR1C3) can efficiently reduce PR-104A to its active forms even under normal oxygen (aerobic/normoxic) conditions.[4][5][6]
This dual mechanism means that the cytotoxicity of PR-104A in a given cell line depends on both its metabolic capacity under hypoxia and its expression level of the AKR1C3 enzyme.[5][7]
Frequently Asked Questions & Troubleshooting Guide
Category 1: Inconsistent Hypoxia-Specific Cytotoxicity
Q1: Why am I observing high cytotoxicity under aerobic (normoxic) conditions?
Answer: Unexpectedly high cytotoxicity under normal oxygen levels is the most common issue and is almost always linked to the hypoxia-independent activation pathway.
-
Primary Cause: High AKR1C3 Expression: Your cell line likely expresses high levels of the AKR1C3 enzyme.[4][6] This enzyme efficiently converts PR-104A to its toxic metabolites without requiring a low-oxygen environment.[5] Cell lines derived from tissues like liver (e.g., HepG2), kidney, and certain leukemias are known to have variable but sometimes high AKR1C3 expression.[4][7]
-
Troubleshooting Steps:
-
Check the Literature: Review publications to see if AKR1C3 expression levels for your cell line have been reported.
-
Assess AKR1C3 Levels: If the information is not available, measure AKR1C3 expression directly via Western Blot, qPCR, or an enzymatic activity assay.
-
Use a Control Cell Line: Run your assay in parallel with a cell line known to have low or negligible AKR1C3 expression to confirm that the hypoxia-selective effect can be achieved with your protocol.
-
Q2: Why is the difference in cytotoxicity between hypoxic and normoxic conditions (Hypoxic Cytotoxicity Ratio - HCR) lower than expected?
Answer: A low HCR indicates that the drug is not showing strong hypoxia selectivity. The expected HCR can range from 10 to over 100-fold, depending on the cell line.[1]
-
Potential Causes & Solutions:
-
Moderate AKR1C3 Expression: As in Q1, even moderate AKR1C3 expression can increase aerobic cytotoxicity, thereby lowering the HCR.
-
Inadequate Hypoxia: Your hypoxic conditions may not be stringent enough. An oxygen level of <1% is often required for maximal activation. Even small leaks in a hypoxia chamber can compromise the environment.
-
Assay Duration: If the assay endpoint is too long (e.g., >72 hours), cells may recover from initial damage, or other confounding factors may arise, masking the initial selective effect. A 2-4 hour drug exposure followed by a 48-72 hour recovery period is a common starting point.[8][9]
-
-
Troubleshooting Steps:
-
Verify Hypoxia: Use a hypoxia probe (e.g., pimonidazole staining) or a portable oxygen meter to confirm that your chamber or incubator is maintaining the target oxygen level throughout the experiment.[10]
-
Optimize Exposure Time: Test different PR-104A exposure times (e.g., 2, 4, 6 hours) to find the optimal window that maximizes the HCR.
-
Q3: Why am I seeing no or very low cytotoxicity even under hypoxic conditions?
Answer: This suggests a problem with either the drug's activation, the cell line's sensitivity, or the assay itself.
-
Potential Causes & Solutions:
-
Low Reductase Activity: The cell line may have very low levels of the one-electron reductases (like POR) required for hypoxic activation.
-
Drug Inactivity: The PR-104 or PR-104A may have degraded. These compounds should be stored correctly (check manufacturer's guidelines) and freshly diluted for each experiment.
-
Cell Resistance: The cell line may be inherently resistant to the DNA cross-linking damage caused by PR-104H/M.
-
Incorrect Assay Type: The chosen cytotoxicity assay (e.g., MTT, XTT) may not be suitable. Some assays that measure metabolic activity can be confounded by the altered metabolic state of cells under hypoxia.[11] Assays that measure membrane integrity (LDH release) or total cell number (crystal violet, SRB) may be more reliable.[12]
-
-
Troubleshooting Steps:
-
Use a Positive Control: Test a known hypoxia-activated drug or a standard chemotherapy agent to ensure the cells are capable of responding to cytotoxic insults.
-
Switch Assay Method: If using a metabolic assay like MTT, try an endpoint that measures cell number or membrane integrity to rule out assay-specific artifacts.
-
Test Active Metabolite: If possible, directly test the active metabolite (PR-104H) to confirm cell line sensitivity to the DNA damaging agent itself. This bypasses the need for metabolic activation.[7]
-
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
- 4. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypoxia Detection Assays [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxic Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
Strategies to increase the therapeutic window of IMM-1-104
Welcome to the technical support center for IMM-1-104, a novel, oral, deep cyclic inhibitor of MEK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing IMM-1-104 in your experiments and strategies to potentially widen its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IMM-1-104?
A1: IMM-1-104 is an orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1] Unlike traditional MEK inhibitors that aim for continuous pathway suppression, IMM-1-104 is designed for "deep cyclic inhibition."[2][3] This involves a short plasma half-life of approximately 2 hours, which leads to a pulsatile inhibition of the MAPK pathway.[3][4][5] The rationale behind this approach is to selectively impact cancer cells that are addicted to MAPK signaling while allowing for daily recovery in healthy tissues, potentially improving the therapeutic window and overall tolerability.[5][6]
Q2: What is the rationale for the improved therapeutic window of IMM-1-104 compared to other MEK inhibitors?
A2: The improved therapeutic window of IMM-1-104 is attributed to its unique pharmacokinetic and pharmacodynamic properties that enable deep cyclic inhibition.[2][3] Traditional MEK inhibitors can lead to on-target toxicities in healthy tissues due to continuous suppression of the MAPK pathway.[6] The short half-life of IMM-1-104 allows for a rapid decrease in drug concentration, permitting the MAPK pathway in normal cells to recover between doses.[5][6] This pulsatile inhibition is designed to be sufficient to disrupt the proliferation of cancer cells dependent on the MAPK pathway while minimizing the side effects commonly associated with this class of drugs.[6] Phase 1 clinical trial data for IMM-1-104 have shown it to be well-tolerated, with a favorable safety profile.[7][8]
Q3: In which cancer types has IMM-1-104 shown preclinical or clinical activity?
A3: IMM-1-104 is being investigated in a Phase 1/2a clinical trial (NCT05585320) for patients with advanced solid tumors harboring RAS mutations.[8][9] It has shown promising early signs of efficacy in pancreatic cancer, both as a monotherapy and in combination with standard chemotherapy regimens like gemcitabine/nab-paclitaxel and FOLFIRINOX.[7][8] The trial is also enrolling patients with RAS-mutant melanoma and non-small cell lung cancer (NSCLC).[7][8] Preclinical studies have demonstrated its activity in various RAS- and RAF-mutant tumor models.[6]
Troubleshooting Guide
Issue 1: Suboptimal Efficacy in in vitro or in vivo Models
Possible Cause 1: Intrinsic Resistance
-
Explanation: The cancer model may have intrinsic resistance mechanisms to MEK inhibition. This can include the presence of co-occurring mutations in pathways that can bypass MEK signaling, such as the PI3K/AKT pathway.
-
Troubleshooting Steps:
-
Genomic/Proteomic Analysis: Characterize your cell lines or tumor models for mutations or alterations in key signaling pathways (e.g., PI3K, PTEN, AKT).
-
Combination Therapy: Based on the resistance mechanism, consider combination therapies. For PI3K pathway activation, a combination with a PI3K inhibitor may be synergistic. Preclinical studies have shown that combining MEK and PI3K inhibitors can enhance anti-tumor activity.
-
Explore Alternative Pathways: Investigate other potential bypass tracks that could be compensating for MEK inhibition.
-
Possible Cause 2: Acquired Resistance
-
Explanation: Prolonged exposure to MEK inhibitors can lead to the development of acquired resistance, often through secondary mutations in the MEK protein itself or through the upregulation of alternative signaling pathways.
-
Troubleshooting Steps:
-
Dose and Schedule Modification: Experiment with intermittent dosing schedules to mimic the "deep cyclic inhibition" approach, which may delay the onset of resistance.
-
Combination with Other Targeted Agents: Consider combining IMM-1-104 with inhibitors of pathways implicated in acquired resistance, such as SHP2 or CDK4/6 inhibitors. Preclinical evidence suggests that these combinations can be effective in overcoming resistance to MEK inhibitors.
-
Re-biopsy and Analysis: In in vivo models, if tumors initially respond and then regrow, re-analyze the tumor tissue to identify mechanisms of acquired resistance.
-
Issue 2: Unexpected Toxicity in Animal Models
Possible Cause 1: On-Target Toxicity in Sensitive Tissues
-
Explanation: Although IMM-1-104 is designed for better tolerability, high doses or prolonged treatment may still lead to on-target toxicities in tissues that rely on MAPK signaling for normal function, such as the skin and gastrointestinal tract.
-
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose of IMM-1-104 to a level that maintains anti-tumor efficacy while minimizing toxicity.
-
Intermittent Dosing: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for tissue recovery.
-
Supportive Care: Provide supportive care measures as you would in a clinical setting, such as managing diarrhea with anti-diarrheal agents.
-
Possible Cause 2: Off-Target Effects
-
Explanation: While less common with highly targeted inhibitors, off-target effects can contribute to toxicity.
-
Troubleshooting Steps:
-
Toxicity Profiling: Carefully document and characterize the observed toxicities. Compare them to the known toxicity profiles of other MEK inhibitors to distinguish between on-target and potentially off-target effects.
-
Consult Literature: Review preclinical and clinical data for IMM-1-104 and other MEK inhibitors to understand the expected adverse event profile.
-
Data Summary
Table 1: Clinical Trial Data for IMM-1-104 in Pancreatic Cancer (Phase 2a)
| Treatment Arm | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notable Adverse Events (Grade ≥3) |
| IMM-1-104 + Gemcitabine/Nab-Paclitaxel | First-Line | 40% | 80% | Consistent with chemotherapy alone |
| IMM-1-104 Monotherapy | Second-Line | - | 52% | Rash, Diarrhea, Fatigue (mostly Grade 1/2) |
Data based on early results from the NCT05585320 trial.[8]
Experimental Protocols
Protocol 1: Assessment of MAPK Pathway Inhibition by Western Blot
-
Cell Culture and Treatment:
-
Plate cancer cells at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with IMM-1-104 at various concentrations (e.g., 1 nM to 1 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Compare the pERK/total ERK ratio in treated samples to the vehicle control to determine the extent of pathway inhibition.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of IMM-1-104 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance of treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the point of inhibition by IMM-1-104.
Caption: A generalized experimental workflow for evaluating the efficacy and therapeutic window of IMM-1-104.
Caption: Rationale for combination therapies to overcome resistance and enhance the efficacy of IMM-1-104.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rarecancernews.com [rarecancernews.com]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Addressing Solubility Issues of Novel Antitumor Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with novel antitumor compounds.
Frequently Asked Questions (FAQs)
Q1: My novel antitumor compound shows poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Low aqueous solubility is a common hurdle for many new chemical entities (NCEs), particularly in oncology.[1][2] The initial steps to address this involve characterizing the solubility profile and then exploring simple formulation strategies. We recommend the following:
-
Determine the type of solubility: Is it kinetic or thermodynamic insolubility? A kinetic solubility assay will inform you about the solubility of a compound already in a dissolved state (often in DMSO) when introduced to an aqueous buffer, while a thermodynamic solubility assay measures the equilibrium solubility of the solid compound.[3][4][5]
-
pH-dependent solubility profiling: Assess the compound's solubility across a range of pH values (e.g., pH 2, 5, 7.4, 9). Many antitumor compounds have ionizable groups, and their solubility can be significantly influenced by pH.[][7]
-
Trial with co-solvents: Simple co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can often enhance the solubility of hydrophobic compounds.[][8]
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A2: Understanding the difference between kinetic and thermodynamic solubility is crucial for designing appropriate experiments and interpreting results.
-
Kinetic solubility measures the concentration of a compound that can be dissolved from a high-concentration stock solution (usually in DMSO) in an aqueous buffer before it precipitates. This is a rapid assessment and is often used in high-throughput screening.[4][5]
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[4][9]
The distinction is important because a compound might have acceptable kinetic solubility for initial in vitro assays but poor thermodynamic solubility, which can lead to problems in later stages of drug development, such as formulation and in vivo studies.[5]
Q3: Can you explain the Biopharmaceutics Classification System (BCS) and its relevance to solubility?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[10] It is a critical tool in drug development for predicting a drug's in vivo performance. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many novel antitumor compounds fall into BCS Class II or IV, where low solubility is a primary obstacle to achieving adequate bioavailability.[11] Understanding the BCS class of your compound helps in selecting the most appropriate solubility enhancement strategy.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro cell-based assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Exceeding Kinetic Solubility | - Determine the kinetic solubility of your compound in the specific cell culture medium. - Prepare stock solutions at a higher concentration in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the medium immediately before use. - Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| pH Shift | - Cell culture media are buffered, but high concentrations of an acidic or basic compound can alter the local pH, causing precipitation. - Measure the pH of the final solution. - If necessary, adjust the pH of the compound stock solution before dilution. |
| Interaction with Media Components | - Serum proteins and other components in the cell culture medium can sometimes interact with the compound, leading to precipitation. - Try reducing the serum concentration if the experimental design allows. - Consider using a serum-free medium for initial solubility tests. |
| Compound Instability | - The compound may be degrading over the course of the experiment, with the degradation products being less soluble. - Assess the chemical stability of your compound under the assay conditions (e.g., using HPLC). |
Issue 2: Inconsistent results in animal studies due to poor oral bioavailability.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Aqueous Solubility in the GI Tract | - Characterize the thermodynamic solubility of your compound in simulated gastric and intestinal fluids. - Employ solubility enhancement techniques such as the use of co-solvents, cyclodextrins, or creating a solid dispersion.[12][13] |
| Low Dissolution Rate | - The rate at which the solid compound dissolves can be a limiting factor for absorption. - Particle size reduction techniques like micronization can increase the surface area and improve the dissolution rate.[13][14] |
| First-Pass Metabolism | - The compound may be extensively metabolized in the liver before reaching systemic circulation. - While not a solubility issue, this can also lead to low bioavailability. Consider co-administration with an inhibitor of the relevant metabolic enzymes if appropriate for the study. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common solubility enhancement techniques, their advantages, and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound to a more soluble form.[] | Simple, cost-effective, and suitable for early-stage development.[7] | Only applicable to ionizable compounds; risk of precipitation upon pH change in vivo.[7] |
| Co-solvents | Reducing the polarity of the aqueous solvent.[8] | Simple to implement; can significantly increase solubility.[15] | Potential for in vivo toxicity and precipitation upon dilution in aqueous environments.[15] |
| Cyclodextrins | Encapsulation of the hydrophobic compound within the cyclodextrin cavity.[16] | Can significantly increase solubility and stability; low toxicity.[16] | Can be expensive; the complex may dissociate upon dilution. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix in an amorphous state.[17] | Can lead to substantial increases in both solubility and dissolution rate.[17][18] | Can be complex to prepare and characterize; potential for recrystallization over time. |
| Nanotechnology | Reducing particle size to the nanometer range, increasing surface area.[19] | Significantly improves dissolution rate and can enhance bioavailability.[19] | Requires specialized equipment; potential for particle aggregation. |
Experimental Protocols
Protocol 1: General Method for pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).
-
Determine the concentration of the compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v).
-
Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Cyclodextrin Complexation
-
Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess of the antitumor compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved compound. The increase in solubility compared to water alone indicates complexation.[20][21]
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).
-
Dissolve both the antitumor compound and the carrier in a common volatile organic solvent (e.g., methanol, dichloromethane).[17][22]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of the drug.[17]
-
Evaluate the dissolution rate of the solid dispersion compared to the pure compound.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for addressing compound solubility.
Signaling Pathway: Wnt Signaling
The Wnt signaling pathway is crucial in both embryonic development and cancer.[23][24] Aberrant activation of this pathway is implicated in the progression of many tumors.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in cell proliferation and survival, and its dysregulation is a common feature of many cancers.[2][11]
Caption: Overview of the EGFR signaling cascade.
Signaling Pathway: PI3K-Akt Signaling
The PI3K-Akt pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer.[12][25][26]
Caption: The PI3K-Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. wjbphs.com [wjbphs.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. alzet.com [alzet.com]
- 17. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Hypoxia-Activated Prodrugs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with animal models to study hypoxia-activated prodrugs (HAPs).
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying hypoxia-activated prodrugs?
A1: The most widely used animal models are human tumor xenografts in immunodeficient mice (e.g., nude, SCID, or NOD/SCID mice).[1][2][3][4] These can be broadly categorized into:
-
Ectopic (Subcutaneous) Xenografts: Tumor cells are injected under the skin. These models are easy to establish and monitor.[1]
-
Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin (e.g., pancreatic cancer cells into the pancreas).[1][5] These models often better recapitulate the tumor microenvironment, including hypoxia and metastatic patterns.[5]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. These models are considered more clinically relevant as they retain the characteristics of the original tumor.[4][6]
Q2: How can I induce and modulate hypoxia in my animal tumor model?
A2: Hypoxia can be an intrinsic feature of rapidly growing tumors, but it can also be extrinsically modulated:
-
Spontaneous Hypoxia: Allowing tumors to grow to a certain size (e.g., >200 mm³) often results in the development of hypoxic regions.[7]
-
Modulating Inspired Oxygen: Placing animals in hypoxic chambers with controlled low-oxygen gas mixtures (e.g., 7% O₂) can increase tumor hypoxia. Conversely, breathing carbogen (95% O₂/5% CO₂) can enhance tumor oxygenation.[8]
-
Surgical Intervention: For limb tumors, femoral artery ligation can be performed to induce ischemia and consequently, severe hypoxia.[9]
Q3: What are the "gold standard" and other common methods for measuring tumor hypoxia?
A3: The "gold standard" for direct measurement of oxygen levels in tissues is the use of polarographic oxygen electrodes .[10][11] However, this method is invasive and provides measurements from a limited number of locations.
Other commonly used methods include:
-
Pimonidazole Adduct Staining: Pimonidazole is a chemical marker that forms adducts in hypoxic cells (pO₂ < 10 mmHg). These adducts can be detected by immunohistochemistry or immunofluorescence.[7][9][12][13][14][15][16]
-
Non-invasive Imaging:
-
Positron Emission Tomography (PET): Using hypoxia-specific radiotracers like [¹⁸F]-FMISO.[8][16]
-
Magnetic Resonance Imaging (MRI): Techniques like Blood Oxygen Level-Dependent (BOLD) MRI can map tumor oxygenation.[11]
-
Photoacoustic Imaging (PAI): This modality can quantify tumor hemoglobin content and oxygen saturation.[17]
-
Q4: My hypoxia-activated prodrug shows great efficacy in vitro but fails in my animal model. What could be the reasons?
A4: This is a common challenge. Several factors could be at play:
-
Insufficient Tumor Hypoxia: The level of hypoxia in your in vivo model may not be sufficient to activate the prodrug effectively. It is crucial to characterize the oxygenation status of your specific tumor model.
-
Prodrug Penetration: The prodrug may not be reaching the hypoxic regions of the tumor due to poor vascularization or a dense stromal barrier, a factor that can differ significantly between subcutaneous and orthotopic models.[5][18]
-
Metabolism and Pharmacokinetics: The prodrug might be metabolized differently in vivo, or its pharmacokinetic properties may prevent it from reaching the tumor at a sufficient concentration and for an adequate duration.
-
Enzyme Expression: The specific reductive enzymes required for prodrug activation may not be present at high enough levels in the tumor cells. For instance, the efficacy of PR-104 can be dependent on the expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), which can activate it even under aerobic conditions.[19][20][21][22][23][24]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low tumor hypoxia between animals. | - Tumor size variability.- Differences in tumor vascularization.- Model type (subcutaneous models can be less hypoxic than orthotopic ones).[25][26][27] | - Standardize the number of injected cells and monitor tumor growth closely to use tumors of a consistent size for experiments.- Consider using an orthotopic model for a more physiologically relevant microenvironment.[5]- Characterize hypoxia in a subset of tumors from each cohort using pimonidazole staining or imaging before starting the treatment study. |
| High toxicity and animal weight loss with HAP treatment. | - The dosing schedule is not optimized.- The HAP may be activated in non-tumorous hypoxic tissues.- Simultaneous administration with other chemotherapeutics can increase toxicity.[28][29] | - Optimize the dosing regimen and schedule. For TH-302, daily administration at a lower dose has shown good efficacy with minimal toxicity.[28][29]- Introduce a time gap when combining HAPs with other chemotherapies. Administering TH-302 2-8 hours before other agents has shown superior efficacy and lower toxicity.[28][29]- Investigate if the HAP is activated by enzymes present in tissues that are naturally hypoxic. |
| Lack of correlation between HAP efficacy and tumor hypoxia. | - The HAP may be activated by oxygen-insensitive enzymes.- The "bystander effect" of the activated drug may be limited. | - For nitroaromatic HAPs like PR-104, assess the expression of enzymes like AKR1C3 in your tumor model, as this can lead to oxygen-independent activation.[19][21][23]- Choose HAPs where the activated metabolite can diffuse to neighboring cells (a bystander effect) if your tumor has heterogeneous hypoxia.[30][31] |
| Difficulty in assessing HAP target engagement in the tumor. | - Lack of appropriate biomarkers. | - Use immunohistochemistry to detect markers of DNA damage (e.g., γH2AX) in tumor sections from treated animals.[24]- Measure the reduction of the hypoxic fraction in the tumor post-treatment using pimonidazole staining or imaging.[24] |
Experimental Protocols
Protocol 1: Induction of Tumor Hypoxia via Femoral Artery Ligation
This protocol describes a method to induce acute hypoxia in a hindlimb tumor model.[9]
-
Animal Preparation: Anesthetize a mouse bearing a tumor on the gastrocnemius muscle using isoflurane (3-5% for induction, 1.5-2% for maintenance). Administer an analgesic (e.g., Carprofen 5 mg/kg, subcutaneous) pre-procedure.
-
Surgical Procedure:
-
Shave the hair from the upper thigh to expose the surgical area.
-
Make a small incision in the skin over the femoral artery.
-
Carefully isolate the femoral artery from the femoral vein and nerve.
-
Ligate the femoral artery at two points using surgical sutures and then cut the artery between the ligatures.
-
Close the skin incision with sutures or surgical clips.
-
-
Confirmation of Hypoxia: Three days post-ligation, inject pimonidazole (60 mg/kg, intraperitoneal) 90 minutes before sacrificing the animal to confirm and visualize the extent of hypoxia in the tumor tissue via immunohistochemistry.[9][13][15]
Protocol 2: Pimonidazole Staining for Hypoxia in Frozen Tumor Sections
This protocol provides a method for detecting hypoxic regions in tumor tissue.[12][14][15]
-
Pimonidazole Administration: Inject the tumor-bearing mouse with pimonidazole hydrochloride solution (60 mg/kg) via tail vein or intraperitoneally. Allow the compound to circulate for 90 minutes.[13][15]
-
Tissue Harvest and Preparation:
-
Euthanize the mouse and excise the tumor.
-
Immediately snap-freeze the tumor in liquid nitrogen or embed it in OCT compound and freeze on dry ice.
-
Store the frozen tissue at -80°C.
-
Using a cryostat, cut 5-10 µm thick sections and mount them on slides.
-
-
Immunofluorescence Staining:
-
Air dry the slides and fix them in cold acetone for 10 minutes.[12][15]
-
Wash the slides three times with PBS.
-
Block the sections with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate the sections with a primary antibody against pimonidazole adducts (e.g., mouse monoclonal anti-pimonidazole antibody) overnight at 4°C.[12]
-
Wash the slides three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.[7]
-
Wash the slides three times with PBS.
-
Mount with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging: Visualize the stained sections using a fluorescence microscope. The fluorescent signal indicates the hypoxic regions of the tumor.
Quantitative Data Summary
Table 1: Comparison of Subcutaneous vs. Orthotopic Xenograft Models
| Feature | Subcutaneous Model | Orthotopic Model | Significance for HAP Studies |
| Tumor Microenvironment | Less representative of the native tumor environment.[5] | More accurately mimics the native tumor microenvironment, including stroma formation.[5][18] | The tumor microenvironment can significantly impact drug delivery and HAP efficacy. |
| Vascular Density | Generally lower vascular density.[27] | Higher vascular density, more representative of clinical tumors.[27] | Affects the delivery of the HAP to the tumor tissue. |
| Perfusion | Lower and more heterogeneous perfusion.[25] | Higher and more uniform perfusion.[25][26] | Influences the distribution of the HAP within the tumor. |
| Hypoxia | Can develop significant hypoxia, which may increase with tumor volume.[26] | Can also be hypoxic, but the relationship with perfusion is more complex and model-dependent.[25][26] | The extent and distribution of hypoxia are critical for HAP activation. |
| Metastasis | Rarely metastasizes. | Can metastasize in patterns similar to human cancer.[5] | Important for studying the effects of HAPs on metastatic disease. |
Table 2: Preclinical Efficacy of Selected Hypoxia-Activated Prodrugs
| Prodrug | Animal Model(s) | Key Findings | Reference(s) |
| Evofosfamide (TH-302) | Various xenografts (NSCLC, colon, pancreatic, etc.) | - Enhanced antitumor activity of several conventional chemotherapies.- Efficacy is dependent on the dosing schedule when used in combination.[28][29]- Antitumor activity is dependent on tumor oxygenation.[8] | [8][28][29] |
| PR-104 | Leukemia and solid tumor xenografts | - High activity at the maximum tolerated dose, but a steep dose-response relationship.- Efficacy in T-cell acute lymphoblastic leukemia models is strongly correlated with AKR1C3 expression.[19][20][22]- Overexpression of AKR1C3 sensitizes tumors to PR-104.[21][23] | [19][20][21][22][23] |
| AQ4N (Banoxantrone) | Pancreatic, bladder, lung, prostate, and gliosarcoma xenografts | - Enhanced the effects of radiotherapy and chemotherapy.- Showed greater efficacy against metastases in a fibrosarcoma model. | [32] |
Visualizations
Caption: General mechanism of hypoxia-activated prodrug activation.
Caption: Workflow for preclinical evaluation of HAPs.
Caption: Troubleshooting poor HAP efficacy in vivo.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenograft.org [xenograft.org]
- 6. Comparison of classical tumour growth models for patient derived and cell-line derived xenografts using the nonlinear mixed-effects framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence-Based Method to Assess Cancer Biomarker in the Hypoxic Region of the Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Overhauser enhanced magnetic resonance imaging for tumor oximetry: Coregistration of tumor anatomy and tissue oxygen concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. Research Portal [ourarchive.otago.ac.nz]
- 24. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Study of Subcutaneous and Orthotopic Mouse Models of Prostate Cancer: Vascular Perfusion, Vasculature Density, Hypoxic Burden and BB2r-Targeting Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. files.core.ac.uk [files.core.ac.uk]
- 32. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of DRP-104 and Anti-PD-1 Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of DRP-104 and anti-PD-1 combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DRP-104 and how does it synergize with anti-PD-1 therapy?
A1: DRP-104, also known as sirpiglenastat, is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] DRP-104 is designed to be preferentially activated within the tumor microenvironment, where it inhibits multiple glutamine-dependent metabolic pathways.[3][4] This broad antagonism of glutamine metabolism has two key effects: it directly inhibits the proliferation of rapidly dividing cancer cells that are often dependent on glutamine, and it remodels the tumor microenvironment to be more favorable for an anti-tumor immune response.[1][2][5]
The synergy with anti-PD-1 therapy stems from DRP-104's ability to enhance the infiltration and function of various immune cells, including T cells, NK cells, and NKT cells, within the tumor.[1][6] It can also polarize tumor-associated macrophages to the anti-tumor M1 phenotype and decrease the population of myeloid-derived suppressor cells (MDSCs).[1] By alleviating the immunosuppressive nature of the tumor microenvironment, DRP-104 can render tumors that are resistant to anti-PD-1 therapy more susceptible to its effects, leading to improved survival and durable responses.[1][2][3]
Q2: What are the expected immunological changes in the tumor microenvironment following DRP-104 treatment?
A2: Treatment with DRP-104 is expected to induce significant immunological modulation within the tumor microenvironment. Key changes include:
-
Increased Immune Cell Infiltration: A substantial increase in tumor-infiltrating lymphocytes (TILs), including CD3+, CD4+, and CD8+ T cells, as well as NK and NKT cells.[1][6]
-
Enhanced T-cell Function: T cells are expected to become more proliferative and less exhausted.[1]
-
Macrophage Polarization: A shift in tumor-associated macrophages towards the anti-tumor M1 phenotype.[1]
-
Reduction of Immunosuppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs).[1]
-
Modulation of Cytokines: A decrease in pro-tumorigenic cytokines such as VEGF and IL-8 (KC).[5]
Q3: Are there any known mechanisms of resistance to the DRP-104 and anti-PD-1 combination?
A3: While DRP-104 is designed to overcome resistance to anti-PD-1 therapy, potential resistance mechanisms to the combination could arise from factors that impede either drug's efficacy. These can be broadly categorized as:
-
Tumor-Intrinsic Factors:
-
Loss of Antigen Presentation: Mutations in the machinery responsible for presenting tumor antigens to T cells, such as the major histocompatibility complex (MHC), can prevent immune recognition.[7][8]
-
Insensitivity to Interferon Signaling: Tumors may develop resistance to the effects of interferon-gamma (IFNγ), a key cytokine released by T cells, through mutations in the IFNγ signaling pathway (e.g., JAK1/JAK2 mutations).[7][9]
-
-
Immune Microenvironment Factors:
-
Irreversible T-cell Exhaustion: T-cells may become so dysfunctional that they cannot be reinvigorated by PD-1 blockade.[10]
-
Presence of Other Immunosuppressive Cells: An abundance of regulatory T cells (Tregs) or other immunosuppressive cell types can dampen the anti-tumor response.[8]
-
Immunosuppressive Metabolites: The tumor microenvironment may contain other metabolites besides glutamine that inhibit immune function.[11]
-
Troubleshooting Guides
Issue 1: Suboptimal T-cell infiltration into tumors after DRP-104 and anti-PD-1 combination therapy.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing or Administration Schedule | Verify the dosage and administration schedule of DRP-104 and anti-PD-1 antibody based on established protocols for the specific tumor model. In vivo efficacy studies have used DRP-104 at doses ranging from 0.5 to 3 mg/kg administered subcutaneously.[1][3] |
| Tumor Model with Low Immunogenicity | Consider using a more immunogenic tumor model. Characterize the baseline immune infiltration of your tumor model before initiating treatment. |
| High Levels of Immunosuppressive Cells (e.g., MDSCs, Tregs) | Perform flow cytometry to quantify the populations of MDSCs and Tregs in the tumor microenvironment. Consider combination with therapies that target these cell types. |
| Presence of Physical Barriers to T-cell Infiltration | Analyze the tumor stroma and vasculature. Highly dense extracellular matrix or abnormal tumor vasculature can impede T-cell entry. |
Issue 2: Lack of synergistic anti-tumor effect with the combination therapy compared to monotherapies.
| Possible Cause | Troubleshooting Step |
| Primary Resistance to Anti-PD-1 Therapy | Investigate the underlying mechanism of anti-PD-1 resistance in your tumor model. This could include defects in antigen presentation or IFNγ signaling pathways.[7][10] |
| Insufficient Glutamine Dependence of the Tumor Model | Perform metabolomic analysis to confirm that the tumor model is highly dependent on glutamine for its growth and proliferation.[1] |
| Suboptimal Timing of Combination Therapy | Experiment with different treatment schedules. For example, pre-treating with DRP-104 for a period before introducing the anti-PD-1 antibody might be more effective at remodeling the tumor microenvironment. |
| T-cell Exhaustion | Assess the expression of multiple inhibitory receptors on tumor-infiltrating T cells, such as TIM-3 and LAG-3, which are associated with severe T-cell exhaustion.[10] |
Issue 3: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tumor Implantation | Ensure consistent tumor cell numbers and injection techniques. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size. |
| Variability in Drug Metabolism | While DRP-104 is designed for preferential tumor activation, there could be inter-animal variations. Ensure consistent drug formulation and administration. |
| Differences in Gut Microbiome | The gut microbiome has been shown to influence the response to immunotherapy.[8] Consider co-housing animals to normalize their gut microbiota. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of DRP-104 and Anti-PD-1 Combination
Objective: To evaluate the anti-tumor efficacy of DRP-104 in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cells (e.g., MC38, CT26)
-
6-8 week old female C57BL/6 or BALB/c mice
-
DRP-104 (sirpiglenastat)
-
Anti-mouse PD-1 antibody (or isotype control)
-
Vehicle control (e.g., saline, PBS)
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, DRP-104 alone, anti-PD-1 alone, DRP-104 + anti-PD-1).
-
Administer DRP-104 subcutaneously at the determined dose and schedule (e.g., 0.5 or 1.4 mg/kg, daily for 5 days on, 2 days off).[1]
-
Administer anti-PD-1 antibody intraperitoneally at the determined dose and schedule (e.g., 10 mg/kg, every 4 days).[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Immunophenotyping of Tumor Microenvironment by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Harvested tumors
-
Digestion buffer (e.g., Collagenase D, DNase I in RPMI)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, Ly6C, Ly6G, CD11b, Ki67, PD-1, TIM-3, LAG-3)
-
Flow cytometer
Procedure:
-
Mince the harvested tumors and digest them into a single-cell suspension using the digestion buffer.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using the lysis buffer.
-
Wash the cells with FACS buffer.
-
Count the viable cells.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the markers of interest.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.
Signaling Pathways and Workflows
Caption: Mechanism of action of DRP-104 in the tumor microenvironment.
Caption: A typical in vivo experimental workflow for evaluating combination therapy.
Caption: A logical flow for troubleshooting suboptimal therapeutic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dracenpharma.com [dracenpharma.com]
- 4. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 11. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of PR-104 in preclinical formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of PR-104 in preclinical formulations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of PR-104 formulations in a question-and-answer format.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the lyophilized PR-104 powder. | - Inadequate mixing.- Use of an incorrect reconstitution vehicle.- Low temperature of the reconstitution vehicle. | - Gently swirl or rock the vial to ensure complete dissolution. Avoid vigorous shaking.[1]- Reconstitute PR-104 with sterile Water for Injection (WFI) as recommended for clinical formulations.[2]- Allow the reconstitution vehicle to reach room temperature before use.[1] |
| Precipitation observed after reconstitution or dilution. | - Supersaturation of the solution.- Incompatibility with the diluent.- pH shift outside the optimal range for solubility.- Use of cold diluents. | - Ensure the concentration does not exceed the known solubility of PR-104 in the chosen vehicle.- For intravenous administration, dilute the reconstituted PR-104 solution with 5% Dextrose in Water (D5W), which has been used in clinical trials.[2]- Maintain the pH of the final formulation within a suitable range. Although specific data for PR-104 is limited, nitrogen mustards can be sensitive to pH.[3]- Use diluents at room temperature. |
| Discoloration of the PR-104 solution. | - Degradation of the compound.- Exposure to light.- Interaction with formulation components. | - Prepare formulations fresh and use them promptly.- Protect the solution from light by using amber vials or by covering the container with aluminum foil.- Ensure all excipients are of high purity and compatible with nitrogen mustard compounds. |
| Variable results in in-vitro or in-vivo experiments. | - Inconsistent formulation preparation.- Degradation of PR-104 in the formulation prior to administration.- Inaccurate dosing due to precipitation or inhomogeneity. | - Standardize the formulation protocol, including reconstitution, dilution, and handling procedures.- Adhere to recommended storage conditions and use-by times for reconstituted solutions.- Visually inspect the solution for any particulates before each use. If precipitation is observed, the formulation should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized PR-104?
A1: Based on clinical trial protocols, a lyophilized cake of PR-104 should be reconstituted with sterile Water for Injection (WFI).[2] For preclinical studies, it is advisable to follow a similar procedure. Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential degradation of the compound.[1]
Q2: What is the stability of reconstituted PR-104 solutions?
A2: PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted to its active alcohol metabolite, PR-104A.[4] As a nitrogen mustard derivative, PR-104 is susceptible to hydrolysis in aqueous solutions.[3] Therefore, it is strongly recommended to prepare PR-104 solutions fresh before each experiment and use them immediately. Storage of reconstituted solutions, even at refrigerated temperatures, is not advised due to the potential for degradation.
Q3: What are the best practices for handling and storing PR-104?
A3: Lyophilized PR-104 should be stored at the temperature recommended by the supplier, typically refrigerated or frozen, and protected from light. Reconstituted solutions should be prepared fresh and used immediately. All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), as nitrogen mustards are cytotoxic agents.
Q4: How does pH affect the stability of PR-104?
Q5: What analytical methods can be used to assess the stability of PR-104 in formulations?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the stability of nitrogen mustards like PR-104.[5] A stability-indicating HPLC method should be developed and validated to separate the intact PR-104 from its degradation products, including PR-104A and other potential hydrolytic products.
Quantitative Data on PR-104 Stability
The following tables provide illustrative stability data for reconstituted PR-104. This data is based on the known chemical properties of nitrogen mustards and typical stability profiles for similar compounds, as specific preclinical stability data for PR-104 is not publicly available.
Table 1: Illustrative Stability of Reconstituted PR-104 (10 mg/mL in WFI) at Different Temperatures
| Storage Time (hours) | % Remaining at 2-8°C | % Remaining at Room Temperature (~25°C) |
| 0 | 100% | 100% |
| 1 | 98% | 95% |
| 2 | 96% | 90% |
| 4 | 92% | 82% |
| 8 | 85% | 68% |
| 24 | 65% | 40% |
Table 2: Illustrative Stability of PR-104 in 5% Dextrose in Water (D5W) at Room Temperature (~25°C)
| Time after Dilution (hours) | % Remaining PR-104 |
| 0 | 100% |
| 0.5 | 97% |
| 1 | 94% |
| 2 | 88% |
| 4 | 78% |
Experimental Protocols
Protocol for Reconstitution and Dilution of Lyophilized PR-104
-
Bring the lyophilized PR-104 vial and the required reconstitution and dilution vehicles (sterile Water for Injection and 5% Dextrose in Water) to room temperature.[1]
-
Calculate the volume of WFI needed to achieve the desired concentration of the stock solution.
-
Using a sterile syringe, slowly add the calculated volume of WFI to the PR-104 vial.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.[1]
-
Visually inspect the reconstituted solution for any particulate matter. The solution should be clear.
-
Calculate the volume of the reconstituted stock solution required for the final desired concentration.
-
Withdraw the calculated volume from the vial and add it to the appropriate volume of 5% Dextrose in Water.
-
Mix gently and use the final diluted solution immediately.
Protocol for Stability Assessment of Reconstituted PR-104 by HPLC
-
Preparation of Standards: Prepare a stock solution of PR-104 of known concentration in an appropriate solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Reconstitute a vial of lyophilized PR-104 with WFI to a known concentration.
-
Stability Study: Aliquot the reconstituted solution into several vials. Store the vials at the desired temperature conditions (e.g., 2-8°C and room temperature).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each storage condition.
-
HPLC Analysis:
-
Dilute an aliquot of the sample with the mobile phase to a concentration within the range of the calibration curve.
-
Inject the prepared sample and standards onto a suitable HPLC system equipped with a C18 column.
-
Use a mobile phase and gradient capable of separating PR-104 from its degradation products (e.g., a gradient of acetonitrile and water with a small amount of formic acid).
-
Detect the analytes using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of PR-104 in the samples at each time point using the calibration curve.
-
Calculate the percentage of PR-104 remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Bioactivation pathway of the pre-prodrug PR-104 to its active metabolites.
References
- 1. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PR-104 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: T Cell Exhaustion in Immunotherapy Combination Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating T cell exhaustion in the context of immunotherapy combination studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My combination immunotherapy is not showing a synergistic effect in reducing tumor growth. Could T cell exhaustion be the cause?
A: Yes, T cell exhaustion is a primary mechanism of resistance to immunotherapy.[1][2] T cells can become dysfunctional after chronic exposure to tumor antigens, leading to a state of exhaustion characterized by reduced effector function and proliferative capacity.[3][4][5] Even with combination therapies, if the T cells within the tumor microenvironment are already exhausted, simply adding another agent may not be sufficient to restore their anti-tumor activity.
Troubleshooting Steps:
-
Phenotype the tumor-infiltrating lymphocytes (TILs): Assess the expression of exhaustion markers on CD8+ and CD4+ T cells isolated from the tumor. A high co-expression of multiple inhibitory receptors is a hallmark of exhaustion.[4]
-
Assess T cell function ex vivo: Isolate TILs and test their ability to produce cytokines (e.g., IFN-γ, TNF-α) and proliferate in response to stimulation.[6][7]
-
Evaluate the tumor microenvironment (TME): The TME can contribute to T cell exhaustion through various mechanisms, including the presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), as well as the production of immunosuppressive cytokines like IL-10 and TGF-β.[8][9]
Q2: I am seeing high expression of PD-1 on T cells, but my anti-PD-1 monotherapy is ineffective. Why might this be and will a combination therapy help?
A: High PD-1 expression is a key indicator of T cell exhaustion, but it's not the only factor.[10][11] Exhausted T cells often co-express multiple inhibitory receptors, such as TIM-3, LAG-3, and CTLA-4.[4][6] Blockade of a single pathway (like PD-1) may not be sufficient to reverse the exhausted state if other inhibitory signals are still active.
Troubleshooting and Recommendations:
-
Comprehensive Phenotyping: Perform multi-color flow cytometry to assess the co-expression of a panel of inhibitory receptors on tumor-infiltrating T cells.
-
Combination Strategy: Combining anti-PD-1 therapy with an antibody targeting another checkpoint inhibitor (e.g., anti-CTLA-4, anti-LAG-3) has shown promise in overcoming resistance.[12][13] For example, the combination of nivolumab (anti-PD-1) and relatlimab (anti-LAG-3) has demonstrated enhanced anti-tumor function in CD8+ T cells.[13]
-
Cytokine Support: Consider combining checkpoint blockade with cytokines like IL-2 or IL-15, which can promote T cell survival and effector function.[12][14]
Q3: How can I distinguish between terminally exhausted T cells and progenitor exhausted T cells in my mouse model?
A: The distinction between these two subsets is critical, as progenitor exhausted T cells are more responsive to immunotherapy.[10][15]
Key Discriminatory Markers:
| Cell Subset | Key Markers | Responsiveness to Immunotherapy |
| Progenitor Exhausted T Cells | TCF1+, PD-1+, Granzyme B- | Can expand and differentiate into effector T cells in response to therapy.[15] |
| Terminally Differentiated Exhausted T Cells | TCF1-, PD-1+, Granzyme B+ | Have limited proliferative potential and are less responsive to checkpoint blockade.[15] |
Experimental Approach:
Utilize a flow cytometry panel that includes antibodies against CD3, CD8, PD-1, TCF1, and Granzyme B to differentiate these populations within your tumor model.[15]
Experimental Protocols
Protocol 1: In Vitro T Cell Exhaustion Induction
This protocol describes a method to generate human exhausted T cells in vitro for screening immuno-oncology therapies.[16][17][18]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3/CD28 T cell activation beads
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (100 U/mL)
Procedure:
-
Isolate T cells from fresh human PBMCs.
-
Initial Stimulation: Stimulate T cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
-
Culture the cells for 2-3 days in complete RPMI medium with IL-2.
-
Repeated Stimulation: Restimulate the T cells with fresh anti-CD3/CD28 beads every 2-3 days for a total of 3-5 stimulations.[17][19]
-
Confirmation of Exhaustion: After the final stimulation, assess the T cells for phenotypic and functional markers of exhaustion.
Expected Outcome: The repeatedly stimulated T cells will show sustained upregulation of exhaustion markers (PD-1, LAG-3, TIM-3) and diminished cytokine production and proliferative capacity upon restimulation.[7][16]
Protocol 2: Flow Cytometry Analysis of Exhausted T Cells
This protocol outlines a general procedure for staining and analyzing markers of T cell exhaustion.[20][21][22]
Materials:
-
Single-cell suspension from tumor tissue or in vitro culture
-
Fc-block (e.g., anti-CD16/32)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against T cell lineage and exhaustion markers (see table below)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Intracellular staining buffer (if applicable)
Antibody Panel for Human T Cell Exhaustion:
| Marker | Fluorochrome | Purpose |
| CD3 | e.g., APC | T cell lineage marker |
| CD4 | e.g., FITC | Helper T cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| PD-1 (CD279) | e.g., PE | Early exhaustion marker |
| TIM-3 (CD366) | e.g., PE-Cy7 | Late exhaustion marker |
| LAG-3 (CD223) | e.g., BV421 | Mid-late exhaustion marker |
| TCF1 | e.g., Alexa Fluor 647 | Progenitor exhausted marker |
| Granzyme B | e.g., Alexa Fluor 700 | Effector function marker |
| TOX | e.g., PE | Key transcription factor in exhaustion |
Staining Procedure:
-
Prepare a single-cell suspension and adjust to 1x10^6 cells/mL.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
If performing intracellular staining (for TCF1, Granzyme B, TOX), fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular markers for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
Gating Strategy: A typical gating strategy involves first gating on single, viable lymphocytes, then identifying CD3+ T cells, followed by differentiating CD4+ and CD8+ subsets.[22][23][24] Within the CD8+ population, the expression of exhaustion markers can then be analyzed.
Signaling Pathways and Workflows
Caption: Core signaling pathways leading to T cell exhaustion.
References
- 1. Clinical implications of T cell exhaustion for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers Focus on How to Invigorate ‘Exhausted’ T-Cells in Immunotherapy - Dana-Farber [physicianresources.dana-farber.org]
- 3. tandfonline.com [tandfonline.com]
- 4. fcslaboratory.com [fcslaboratory.com]
- 5. T-cell Exhaustion and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro T cell exhaustion - Development and optimization of a primary immune cell assay - ..I-PROD-1-CIIProd_153 [healthtech.com]
- 8. Reversing T-cell Dysfunction and Exhaustion in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. pnas.org [pnas.org]
- 13. Unravelling T cell exhaustion through co‐inhibitory receptors and its transformative role in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PD-1 combination therapy with IL-2 modifies CD8+ T cell exhaustion program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Progenitor Exhausted CD8+ T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. From ex vivo to in vitro models: towards a novel approach to investigate the efficacy of immunotherapies on exhausted Vγ9Vδ2 T cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. researchgate.net [researchgate.net]
- 24. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Refinement of In Vitro to In Vivo Correlation (IVIVC) for Antitumor Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when establishing and refining the in vitro to in vivo correlation (IVIVC) for antitumor agents.
Frequently Asked Questions (FAQs)
Q1: What is IVIVC and why is it particularly challenging for antitumor agents?
A: In Vitro to In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution rate) and a relevant in vivo response (like plasma drug concentration).[1][2][3] For antitumor agents, establishing a reliable IVIVC is difficult due to the complex biology of cancer.[4] Factors such as the tumor microenvironment (TME), tumor heterogeneity, drug penetration into solid tumors, and complex pharmacokinetic/pharmacodynamic (PK/PD) relationships often lead to discrepancies between how a drug performs in a simple lab test versus in a living system.[5][6][7]
Q2: What are the different levels of IVIVC, and which is most desirable?
A: The U.S. Food and Drug Administration (FDA) defines three main categories of IVIVC:[3][8]
-
Level A Correlation: This is the highest level of correlation. It represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A Level A correlation is the most desirable as it can predict the entire in vivo plasma profile from in vitro data.[2][8]
-
Level B Correlation: This level uses principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time or mean dissolution time. It is less specific as it does not describe the actual shape of the plasma concentration curve.[8]
-
Level C Correlation: This is a single-point correlation. It relates one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter like Cmax or AUC. It is the weakest level and is generally not sufficient for regulatory purposes like biowaivers.[2][3]
Q3: My compound is highly potent in 2D cell culture but shows no efficacy in animal models. What are the likely causes?
A: This is a common and significant challenge in oncology drug development. The failure to translate potent in vitro activity into in vivo efficacy can be attributed to several factors:[4][5]
-
Pharmacokinetic Barriers: The drug may have poor absorption, rapid metabolism and clearance, or low distribution to the tumor site. Metabolic inactivation, where the drug is quickly broken down into inactive metabolites, is a major contributor.[5]
-
Poor Tumor Penetration: Solid tumors often have high interstitial fluid pressure and a dense extracellular matrix, which can physically prevent the drug from reaching cancer cells deep within the tumor.[5]
-
Lack of a Representative In Vitro Model: Traditional 2D monolayer cell cultures lack the three-dimensional architecture and complex cell-cell and cell-matrix interactions of an actual tumor.[6][9][10] They cannot replicate features like nutrient gradients, hypoxia, or the influence of the tumor microenvironment (TME), which contribute to drug resistance.[7]
-
Host Factors: The immune system and other host-specific physiological factors present in vivo are absent in simple in vitro systems.[11]
Troubleshooting Guide
Issue 1: Poor correlation between in vitro dissolution and in vivo absorption.
| Possible Cause | Troubleshooting Step |
| Biologically Irrelevant Dissolution Method | The dissolution medium (pH, enzymes, surfactants) does not mimic the gastrointestinal tract environment. Modify the dissolution medium to be more biorelevant (e.g., use Fasted-State Simulated Intestinal Fluid - FaSSIF).[12] |
| Permeability is the Rate-Limiting Step | If the drug has low permeability (BCS Class III/IV), absorption will be limited by its ability to cross the gut wall, not by its dissolution rate. IVIVC is not suitable for permeability-limited drugs.[13][14] |
| Complex In Vivo Absorption | The drug may be subject to gut wall metabolism, efflux transporters (like P-glycoprotein), or complexation with food components. These factors are not captured in standard dissolution tests. |
| Formulation is Not the Limiting Factor | IVIVC is most successful when the drug's release from its dosage form is the slowest, rate-limiting step in the absorption process.[13] |
Issue 2: High variability in in vivo data from animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tumor Growth | Ensure uniform tumor cell implantation techniques and use cell lines with consistent growth characteristics. Monitor tumor volumes closely and randomize animals into treatment groups based on tumor size. |
| Differences in Animal Physiology | Factors like age, weight, and health status can affect drug metabolism and disposition. Use age- and weight-matched animals and ensure they are healthy before starting the study. |
| Drug Administration Errors | Inconsistent dosing volume, incorrect route of administration, or stress during dosing can lead to high variability. Ensure all personnel are properly trained on dosing techniques. |
| Inter-animal Metabolic Differences | Genetic differences between animals, even within the same strain, can lead to variations in drug metabolism. Increase the number of animals per group to improve statistical power and identify outliers. |
Issue 3: Failure of advanced 3D models (spheroids/organoids) to predict in vivo outcome.
| Possible Cause | Troubleshooting Step |
| Lack of Vascularization and Immune Cells | Standard spheroid and organoid cultures lack blood vessels and a functional immune system, which are critical for the efficacy of many immunotherapies and targeted agents.[9] Consider using more complex models like tumor-on-a-chip platforms or co-culturing tumor organoids with immune cells.[15][16] |
| Incorrect Extracellular Matrix (ECM) | The type and stiffness of the ECM can significantly influence tumor behavior and drug response. Ensure the matrix used (e.g., Matrigel, collagen) appropriately mimics the native TME of the cancer type being studied.[16] |
| Differences in PK/PD Scaling | The drug concentrations and exposure times used in vitro may not accurately reflect the unbound drug concentrations achieved at the tumor site in vivo.[17] Use pharmacokinetic modeling to predict in vivo tumor drug exposure and apply these dynamic concentrations to the 3D culture system.[17] |
Data & Model Comparisons
Table 1: Comparison of Preclinical Cancer Models
| Model Type | Complexity | Physiological Relevance | Throughput | Key Limitation |
| 2D Monolayer Culture | Low | Low | High | Lacks tumor microenvironment and 3D architecture.[6][9] |
| 3D Spheroids | Moderate | Moderate | Medium | Lacks vascularization and immune components; static culture.[9][10] |
| Patient-Derived Organoids | High | High | Medium-Low | Recapitulates tumor architecture but often lacks TME components.[9][15] |
| Tumor-on-a-Chip | Very High | High | Low | Incorporates microfluidics to mimic TME and vascularization but is complex and low-throughput.[9][16] |
| Patient-Derived Xenograft (PDX) | Very High | Very High | Very Low | Time-consuming, expensive, and established in immune-deficient mice, limiting immunotherapy studies.[18] |
Visualized Workflows and Concepts
Caption: Workflow for establishing a Level A IVIVC.
Caption: Decision tree for selecting an appropriate in vitro cancer model.
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 5. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. The Evolution of Anticancer 3D In Vitro Models: The Potential Role of Machine Learning and AI in the Next Generation of Animal-Free Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamopenarchives.com [benthamopenarchives.com]
- 13. 5 Top Tips on How to Establish IVIVC [pharma-iq.com]
- 14. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle in Hypoxic Tumors: PR-104 vs. Tirapazamine in Xenograft Models
For researchers and drug development professionals navigating the landscape of hypoxia-activated prodrugs, a critical comparison of PR-104 and tirapazamine reveals distinct efficacy profiles in preclinical xenograft models. This guide provides a comprehensive analysis of their performance, supported by experimental data, to inform future research and clinical strategies.
PR-104, a dinitrobenzamide mustard pre-prodrug, and tirapazamine, a benzotriazine di-N-oxide, are both designed to selectively target the hypoxic microenvironment characteristic of solid tumors.[1][2] While both agents have shown promise, head-to-head preclinical studies demonstrate that PR-104 often exhibits superior antitumor activity.
Superior Efficacy of PR-104 in Xenograft Models
In multiple human tumor xenograft models, PR-104 has demonstrated greater efficacy in killing both hypoxic (radioresistant) and aerobic tumor cells compared to tirapazamine at equivalent levels of host toxicity.[1][3][4] As a single agent, PR-104 has shown significant activity in a majority of tested xenograft models.[1]
Quantitative Efficacy Data
| Xenograft Model | Drug | Key Findings | Reference |
| HT29 (Colon) | PR-104 | Showed significant single-agent activity. Provided greater killing of hypoxic and aerobic cells than tirapazamine. | [1][3][4] |
| SiHa (Cervical) | PR-104 | Demonstrated marked activity as a monotherapy and was more effective than tirapazamine.[3] The combination of PR-104 with radiation showed superior activity compared to tirapazamine with radiation.[5] | [1][3][5] |
| H460 (Lung) | PR-104 | Exhibited single-agent activity and was more effective than tirapazamine in killing hypoxic and aerobic cells. | [1][3][4] |
| Panc-01 (Pancreatic) | PR-104 | Showed greater than additive antitumor activity when combined with gemcitabine. | [1] |
| 22RV1 (Prostate) | PR-104 | Demonstrated greater than additive antitumor activity when combined with docetaxel. | [1] |
| HCT116 (Colon) | PR-104 & Tirapazamine | In a model overexpressing POR, PR-104 and a next-generation analog showed greater log cell kill post-radiation compared to tirapazamine. | [6] |
Mechanisms of Action: A Tale of Two Prodrugs
Both PR-104 and tirapazamine are activated under low-oxygen conditions, but their mechanisms of inducing cell death differ significantly.
PR-104 is a "pre-prodrug" that is systemically converted to its active prodrug form, PR-104A.[1] Under hypoxic conditions, PR-104A is reduced to the highly cytotoxic DNA cross-linking agent, PR-104H.[1][7] This cross-linking of DNA leads to the inhibition of DNA repair and synthesis, ultimately causing cell cycle arrest and apoptosis.[7][8]
Tirapazamine is directly reduced under hypoxic conditions to a free radical species.[2][9][10] This highly reactive radical interacts with DNA, causing both single- and double-strand breaks and leading to lethal chromosome aberrations.[2][10]
Experimental Protocols
The following provides a generalized methodology for xenograft efficacy studies comparing PR-104 and tirapazamine, based on the referenced literature.
1. Cell Lines and Culture:
-
Human tumor cell lines (e.g., HT29, SiHa, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Model Development:
-
Female athymic nude mice (6-8 weeks old) are typically used.
-
A suspension of 1 x 10^6 to 10 x 10^6 tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before treatment initiation. Tumor volume is calculated using the formula: (length x width²)/2.
3. Drug Preparation and Administration:
-
PR-104 and tirapazamine are formulated in appropriate vehicles for intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Doses are often determined based on a percentage of the maximum tolerated dose (MTD) to allow for comparison at equitoxic levels.
4. Treatment Groups and Schedule:
-
Mice are randomized into treatment groups, including:
-
Vehicle control
-
PR-104 alone
-
Tirapazamine alone
-
Combination therapies (e.g., with radiation or other chemotherapeutic agents)
-
-
Treatment schedules can vary, involving single or multiple doses.
5. Efficacy Endpoints:
-
Tumor Growth Delay: Tumor volumes are measured regularly (e.g., 2-3 times per week) with calipers. The time for tumors to reach a specific endpoint volume (e.g., 4 times the initial volume) is determined.
-
Clonogenic Survival Assay: For in-depth analysis of cell killing, tumors are excised at a specific time point after treatment.[4] Tumors are disaggregated into single-cell suspensions, and a known number of cells are plated.[4] The number of colonies formed after a period of incubation is counted to determine the surviving fraction of cells.[4]
6. Statistical Analysis:
-
Statistical tests (e.g., t-test, ANOVA, Kaplan-Meier analysis) are used to compare the efficacy between different treatment groups. A p-value of <0.05 is typically considered statistically significant.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Facebook [cancer.gov]
- 9. What is Tirapazamine used for? [synapse.patsnap.com]
- 10. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]
DRP-104 Versus DON: A Comparative Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of DRP-104 (sirpiglenastat) and its active metabolite, 6-diazo-5-oxo-L-norleucine (DON). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences in the safety and mechanisms of action of these two compounds.
Executive Summary
DRP-104 is a novel prodrug of the broad-acting glutamine antagonist DON.[1][2] While DON has shown promising anti-tumor efficacy, its clinical development has been hampered by significant gastrointestinal toxicity.[3][4] DRP-104 was designed to mitigate this toxicity by achieving preferential activation within the tumor microenvironment, thereby widening the therapeutic window.[1][3] This guide outlines the comparative toxicity data, mechanisms of toxicity, and the underlying signaling pathways.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of DRP-104 and DON.
Table 1: In Vivo Acute Toxicity
| Compound | Species | Route of Administration | LD50 | Reference |
| DON | Mouse | Intraperitoneal | 49 - 70 mg/kg | [5] |
| DON | Mouse | Oral | 46 - 78 mg/kg | [5] |
| DRP-104 | - | - | Not reported* | - |
*No classical LD50 values have been reported for DRP-104, as it is designed for tumor-targeted delivery and has shown minimal effects on body weight at efficacious doses in preclinical studies.[3][6] For instance, in EL4 tumor-bearing mice, DRP-104 administered subcutaneously at doses up to 1 mg/kg (DON equivalent) resulted in complete tumor regression with minimal impact on body weight, whereas an equimolar dose of DON caused a substantial 20-30% body weight reduction.[3]
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Cell Type | IC50 / EC50 | Reference |
| DRP-104 | P493B | Lymphoma | 10 µM (EC50) | [3][7] |
| DON | P493B | Lymphoma | 4.0 ± 0.6 µM (EC50) | [3] |
| DON | BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~10 µM | [8] |
| DON | Capan-2 | Pancreatic Ductal Adenocarcinoma | ~5 µM | [8] |
| DON | CFPAC-1 | Pancreatic Ductal Adenocarcinoma | ~2 µM | [8] |
| DON | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~25 µM | [8] |
| DON | PANC-1 | Pancreatic Ductal Adenocarcinoma | ~20 µM | [8] |
| DON | IPEC-1 | Pig Intestinal Epithelial | Viability affected at ≥ 0.9 µmol/L | [9] |
| DON | IPEC-J2 | Pig Intestinal Epithelial | Viability affected at ≥ 3.5 µmol/L | [9] |
| DON | HepG2 | Human Liver Cancer | Viability affected at ≥ 0.9 µmol/L | [9] |
| DON | RTgill-W1 | Rainbow Trout Gill | Viability affected at ≥ 10 µmol/L | [9] |
Mechanisms of Action and Toxicity
DRP-104: Tumor-Targeted Glutamine Antagonism
DRP-104 is a prodrug designed for preferential conversion to the active drug, DON, within the tumor microenvironment.[1][2] This targeted activation is a key feature differentiating its toxicity profile from that of systemically administered DON.
Caption: DRP-104 is designed for tumor-targeted activation to DON, minimizing systemic toxicity.
DON: Ribotoxic Stress and Systemic Toxicity
DON, a mycotoxin, exerts its toxicity by binding to the 60S subunit of eukaryotic ribosomes, leading to an inhibition of protein synthesis and the induction of a "ribotoxic stress response".[5] This response activates mitogen-activated protein kinase (MAPK) pathways, which can lead to inflammation, apoptosis, and cell cycle arrest.[5]
Caption: DON induces a ribotoxic stress response by binding to the ribosome, leading to MAPK activation.
Experimental Protocols
In Vivo Toxicity and Efficacy Studies of DRP-104
Objective: To assess the anti-tumor efficacy and systemic toxicity of DRP-104 compared to DON.
Animal Model: C57BL/6/CES1-/- mice are used to better mimic human metabolism, as DRP-104 is unstable in the plasma of wild-type mice.[3]
Tumor Model: Mice are subcutaneously inoculated with tumor cells (e.g., EL4 murine T cell lymphoma or MC-38 murine colon adenocarcinoma).[3][7]
Dosing:
-
DRP-104 is administered subcutaneously at doses ranging from 0.1 to 1.4 mg/kg (DON equivalent).[3][6]
-
DON is administered at an equimolar dose to DRP-104.[3]
-
Dosing is typically performed daily for a specified number of cycles (e.g., 5 days on, 2 days off).[6]
Endpoints:
-
Efficacy: Tumor volume is measured regularly using calipers.[6]
-
Toxicity: Body weight is monitored throughout the study. At the end of the study, gastrointestinal tissues are collected for histopathological analysis to assess for signs of toxicity such as ulceration and inflammation.[3]
Caption: Workflow for assessing in vivo efficacy and toxicity of DRP-104 and DON.
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of DRP-104 and DON on various cell lines.
Cell Lines: A panel of cancer cell lines (e.g., P493B lymphoma, various pancreatic ductal adenocarcinoma lines) and normal or non-cancerous cell lines (e.g., intestinal epithelial cells) are used.[3][8]
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test compound (DRP-104 or DON).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the WST-1 assay or crystal violet assay.[9][10]
-
The absorbance is read using a plate reader, and the data is normalized to untreated control cells.
-
IC50/EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]
Conclusion
The available data strongly indicate that DRP-104 possesses a significantly improved toxicity profile compared to its active metabolite, DON. This is primarily attributed to its design as a tumor-targeted prodrug, which minimizes systemic exposure and the associated gastrointestinal toxicity that has limited the clinical utility of DON.[3] While both compounds demonstrate potent anti-tumor activity by inhibiting glutamine metabolism, DRP-104's mechanism of targeted activation represents a promising strategy to harness the therapeutic potential of DON with enhanced safety. Further clinical investigation is ongoing to validate these preclinical findings in human patients.
References
- 1. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxynivalenol and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of deoxynivalenol (DON) and its microbial biotransformation product deepoxy-deoxynivalenol (DOM-1) on a trout, pig, mouse, and human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the DNA Cross-Linking Activity of PR-104H Under Hypoxia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoxia-activated prodrug PR-104 and its active metabolite PR-104H with other key bioreductive agents. It is designed to offer an objective analysis of performance, supported by experimental data, to aid in the validation of its DNA cross-linking activity in low-oxygen environments, a hallmark of solid tumors.
Introduction to PR-104H and Hypoxia-Activated Prodrugs
PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo hydrolysis to its more lipophilic alcohol form, PR-104A.[1] In the hypoxic microenvironment of solid tumors, PR-104A is reduced by cellular reductases to its active nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[2][3] These active forms are potent DNA cross-linking agents that induce interstrand cross-links (ICLs), leading to cell cycle arrest and apoptosis.[4][5] The selective activation of PR-104A in hypoxic regions minimizes toxicity to healthy, well-oxygenated tissues, a significant advantage in cancer therapy.[6]
This guide will compare the efficacy of PR-104A with two other notable hypoxia-activated prodrugs:
-
Tirapazamine (TPZ): A first-generation bioreductive drug that, under hypoxic conditions, generates DNA-damaging radicals.[7][8]
-
Evofosfamide (TH-302): A second-generation 2-nitroimidazole-based prodrug that releases a bromo-isophosphoramide mustard (Br-IPM) to cross-link DNA in hypoxic cells.[9][10]
Quantitative Comparison of Hypoxia-Activated Prodrugs
The following tables summarize the in vitro cytotoxicity of PR-104A, Tirapazamine, and Evofosfamide under normoxic and hypoxic conditions across various human cancer cell lines. The Hypoxia Cytotoxicity Ratio (HCR), the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic conditions, is a key indicator of hypoxia-selective activity.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| SiHa | Cervical | >100 | 1.3 | >77 |
| HT29 | Colon | 87 | 0.83 | 105 |
| H460 | Lung | 40 | 0.4 | 100 |
| Panc-1 | Pancreatic | >100 | 4.5 | >22 |
| 22RV1 | Prostate | 18 | 0.9 | 20 |
Data extracted from Patterson et al., 2007.[3] The cytotoxicity of PR-104A was shown to be 10- to 100-fold greater under hypoxic conditions.
Table 2: Comparative Efficacy of PR-104A and Tirapazamine
| Parameter | PR-104A | Tirapazamine |
| K-value (µM O₂) | 0.126 ± 0.021 | 1.30 ± 0.28 |
| Diffusion Coefficient (cm²/s) | 4.42 x 10⁻⁷ | 1.30 x 10⁻⁶ |
Data from Hicks et al., 2007.[11] The K-value represents the oxygen concentration required to halve the cytotoxic potency, indicating PR-104A is effective at lower oxygen levels than Tirapazamine.
Table 3: Comparative Efficacy of Evofosfamide (TH-302) in Non-Small Cell Lung Cancer Xenografts
| Treatment | Tumor Growth Inhibition (TGI) | Average Body Weight Loss |
| Evofosfamide (50 mg/kg) | 74% | 0% |
| Ifosfamide (control) | 68% | 4% |
Data from a study on H460 xenograft models, indicating that Evofosfamide shows greater or comparable efficacy with a more favorable safety profile than the conventional agent Ifosfamide.[10] A separate study on head and neck squamous cell carcinoma cells found that TH-302 had stronger potency and selectivity than PR-104A under hypoxic conditions.[9]
Experimental Protocols
Modified Alkaline Comet Assay for DNA Interstrand Cross-links (ICLs)
This assay is a sensitive method to detect DNA ICLs in individual cells.[12][13] The principle lies in the fact that ICLs retard the migration of DNA fragments in an electric field. To measure ICLs, a known amount of single-strand breaks is first introduced by ionizing radiation.
Protocol:
-
Cell Treatment: Expose cell cultures to the desired concentrations of PR-104A or other test compounds under both normoxic (e.g., 21% O₂) and hypoxic (e.g., <0.1% O₂) conditions for a specified duration (e.g., 2 hours).
-
Cell Harvesting and Embedding: Harvest the cells and suspend them in low melting point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Irradiation: Expose the slides to a fixed dose of X-rays (e.g., 5-10 Gy) on ice to induce a consistent level of DNA single-strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the length and intensity of the comet tail. Quantify the tail moment using appropriate software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent.[14][15]
Protocol:
-
Cell Seeding: Seed a known number of cells into multi-well plates.
-
Drug Exposure under Normoxia and Hypoxia: After allowing the cells to attach, expose them to a range of concentrations of the test compounds under both normoxic and hypoxic conditions for a defined period (e.g., 4 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.
-
Fixing and Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculating Surviving Fraction: The surviving fraction is calculated as the (number of colonies formed after treatment) / (number of cells seeded x plating efficiency of untreated cells). The IC50 value, the concentration of the drug that reduces cell survival by 50%, can then be determined.
Visualizing Mechanisms and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. theses.enscm.fr [theses.enscm.fr]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
IMM-1-104: A Pan-RAS Inhibitor Forging a New Path in RAS-Mutant Cancers
A comparative analysis of the novel dual-MEK inhibitor, IMM-1-104, against established and emerging RAS-targeted therapies, providing a data-driven guide for researchers and drug development professionals.
In the landscape of targeted cancer therapies, mutations in the RAS gene family have long been a formidable challenge, present in approximately 30% of all human cancers. The recent emergence of KRAS G12C-specific inhibitors has marked a significant breakthrough, yet the majority of RAS mutations remain unaddressed. IMM-1-104, a novel, oral, dual-MEK inhibitor, is poised to address this gap with its unique mechanism of "Deep Cyclic Inhibition," aiming for broad activity across various RAS mutations. This guide provides a cross-study validation of IMM-1-104's efficacy, comparing its performance with other RAS inhibitors based on available preclinical and clinical data.
Mechanism of Action: A Differentiated Approach
IMM-1-104 is a selective, allosteric dual-MEK inhibitor designed to overcome the limitations of first-generation MEK inhibitors.[1][2] Its short plasma half-life of approximately 2 hours enables a "deep cyclic inhibition" of the MAPK pathway.[2][3] This pulsatile inhibition is intended to be more profound in cancer cells, which are addicted to MAPK signaling, while allowing normal cells to recover between doses, potentially leading to improved tolerability.[2][3] Unlike chronic inhibition, this approach may also mitigate the pathway reactivation that often leads to resistance.[1][2]
In contrast, KRAS G12C inhibitors like sotorasib and adagrasib are mutation-specific, binding covalently to the inactive GDP-bound state of the KRAS G12C protein.[4] Pan-RAS inhibitors in development, such as RMC-6236 and BI-2865, target multiple RAS isoforms and mutations, with some targeting the active GTP-bound "ON" state and others the inactive "OFF" state.[4][5][6]
References
IMM-1-104 Demonstrates Superior Efficacy in Preclinical Melanoma Models, Outperforming Standard MEK Inhibitors
For Immediate Release
CAMBRIDGE, Mass. – Preclinical data on IMM-1-104, a novel dual-MEK inhibitor, reveals significant anti-tumor activity in various melanoma cell lines, notably outperforming the existing MEK inhibitor binimetinib in an NRAS-mutant melanoma model. These findings, targeted towards researchers, scientists, and drug development professionals, suggest a promising new therapeutic avenue for melanoma, particularly for patient populations with limited treatment options.
IMM-1-104 is engineered for deep cyclic inhibition of the MAPK pathway, a critical signaling cascade often dysregulated in melanoma.[1] This approach aims to provide a more durable and better-tolerated treatment compared to current MEK inhibitors, which are often limited by toxicity.[1]
Comparative Efficacy of IMM-1-104 in Melanoma Cell Lines
A head-to-head in vivo study using the SK-MEL-2 NRAS-mutant melanoma xenograft model demonstrated the superior efficacy of IMM-1-104 over binimetinib. While binimetinib showed minimal effect on tumor growth, IMM-1-104 achieved substantial tumor growth inhibition, with the highest doses leading to tumor regression.[2]
In addition to the in vivo data, in vitro assays were conducted across nine different melanoma models, indicating a broad spectrum of activity for IMM-1-104.[2] While specific IC50 values for all cell lines are not publicly available, data from 3D tumor growth assays (3D-TGA) show that melanoma models have the highest sensitivity to IMM-1-104 (IC50 < 1uM) at 62.5%, compared to pancreatic (35.0%) and lung cancer (16.7%) models.[3][4]
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Outcome |
| IMM-1-104 | 50, 100, 125, 150 mg/kg BID | 74.9% to 99.9% | Significant tumor growth inhibition, with top two doses driving mid-cycle regressions. |
| Binimetinib | 3, 10, 30 mg/kg BID | 20.6% to 35.6% | Little effect on curtailing tumor growth. |
Table 1: In Vivo Comparative Efficacy in SK-MEL-2 Xenograft Model[2]
Signaling Pathway and Mechanism of Action
IMM-1-104 is an allosteric dual-MEK inhibitor that disrupts the phosphorylation of both MEK and its downstream target ERK. This deep cyclic inhibition of the MAPK pathway is designed to be more effective in tumors with RAS mutations.
Experimental Protocols
In Vivo Xenograft Study (SK-MEL-2)
The in vivo efficacy of IMM-1-104 was evaluated in a xenograft model using the SK-MEL-2 human melanoma cell line, which harbors an NRAS-Q61R mutation.[2]
-
Cell Line: SK-MEL-2
-
Animal Model: Mice
-
Tumor Implantation: Subcutaneous injection of SK-MEL-2 cells.
-
Treatment Initiation: Treatment began when tumors reached a size of 150-200 mm³.[2]
-
Drug Administration:
-
Treatment Duration: 21 days.[2]
-
Endpoint: Tumor Growth Inhibition (TGI) was measured to assess efficacy.
In Vitro Assays
Cell-based 2D and 3D in vitro biochemical and pharmacologic assays were conducted across nine melanoma models to assess the activity of IMM-1-104.[2] While detailed protocols were not fully disclosed, standard methodologies for these assays are as follows:
-
Cell Lines: Nine melanoma models, including SK-MEL-2.
-
2D Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Melanoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of IMM-1-104 or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo) is added to measure cell viability.
-
Absorbance or luminescence is read using a plate reader to determine the concentration of drug that inhibits cell growth by 50% (IC50).
-
-
3D Tumor Spheroid Assay (e.g., 3D-TGA):
-
Melanoma cells are cultured in conditions that promote the formation of 3D spheroids.
-
Spheroids are treated with various concentrations of IMM-1-104.
-
The effect of the drug on spheroid growth and viability is measured over time using imaging and/or cell viability assays.
-
-
Western Blotting for Phospho-ERK:
-
Melanoma cells are treated with IMM-1-104 for a defined period.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
The ratio of p-ERK to total ERK is quantified to determine the extent of MAPK pathway inhibition.
-
Logical Comparison with Alternatives
IMM-1-104's "deep cyclic inhibition" mechanism is designed to overcome the limitations of current MEK inhibitors.
The promising preclinical data for IMM-1-104, particularly its superior performance against binimetinib in an NRAS-mutant melanoma model, warrants further investigation. The ongoing clinical trials will be crucial in determining its safety and efficacy profile in patients.
References
- 1. Immuneering Granted FDA Fast Track Designation for IMM-1-104 in Advanced Melanoma | Immuneering Corporation [ir.immuneering.com]
- 2. Immuneering Reports Compelling Preclinical Data on IMM-1-104 in NRAS Mutant Melanoma Model And Will Host Key External Expert Investor Event | Immuneering Corporation [ir.immuneering.com]
- 3. immuneering.com [immuneering.com]
- 4. firstwordpharma.com [firstwordpharma.com]
Independent Validation of PR-104's Hypoxia-Selective Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) PR-104 with other prominent HAPs, focusing on the independent validation of its hypoxia-selective cytotoxicity. We present a synthesis of preclinical data, detailed experimental methodologies, and visual summaries of key biological pathways and workflows to aid in the evaluation and potential application of these compounds in cancer research and drug development.
Introduction to PR-104 and Hypoxia-Activated Prodrugs
PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its active form, PR-104A.[1][2] Under hypoxic conditions, prevalent in solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[2][3] These metabolites are potent DNA cross-linking agents that induce cell death.[1][2] However, a significant aspect of PR-104's activity is its hypoxia-independent activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), which can lead to off-target toxicity in well-oxygenated tissues expressing this enzyme.
This guide compares PR-104 with two other well-studied HAPs: Evofosfamide (TH-302) and SN30000, a second-generation tirapazamine analog.
Mechanism of Action and Activation Pathway of PR-104
The activation of PR-104 is a multi-step process that is critically dependent on the oxygen concentration in the cellular microenvironment. The following diagram illustrates the key steps in the bioactivation of PR-104.
References
A Comparative Analysis of Immunophenotypic Alterations Induced by DRP-104 and Other Metabolic Inhibitors in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of the tumor microenvironment (TME) is a critical determinant of anti-tumor immunity. Cancer cells reprogram their metabolism to sustain rapid proliferation, and in doing so, create a nutrient-deprived and immunosuppressive milieu that hampers the function of tumor-infiltrating immune cells. Targeting cancer metabolism has emerged as a promising therapeutic strategy to not only directly inhibit tumor growth but also to reinvigorate the anti-tumor immune response.
This guide provides a comparative analysis of the immunophenotypic changes induced by DRP-104, a novel glutamine antagonist, and other key metabolic inhibitors. We present supporting experimental data in a structured format, detail the methodologies of key experiments, and provide visual representations of relevant pathways and workflows to aid in the objective assessment of these compounds.
Overview of DRP-104 and Comparative Metabolic Inhibitors
DRP-104 is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[1][2] By inhibiting multiple glutamine-utilizing enzymes, DRP-104 disrupts cancer cell metabolism and alleviates the glutamine depletion that impairs immune cell function. This guide compares the immunomodulatory effects of DRP-104 with other metabolic inhibitors targeting distinct pathways crucial for tumor and immune cell function.
Comparative Immunophenotypic Changes
The following tables summarize the quantitative changes in immune cell populations within the tumor microenvironment following treatment with DRP-104 and other metabolic inhibitors.
Table 1: Impact of Glutamine Metabolism Inhibitors on Tumor-Infiltrating Lymphocytes
| Inhibitor (Target) | Immune Cell Population | Change | Cancer Model | Reference |
| DRP-104 (Broad Glutamine Antagonist) | CD45+ TILs | Increased | MC38 Colon Carcinoma | [1] |
| CD3+ T cells | Increased | MC38 Colon Carcinoma | [1] | |
| CD4+ T cells | Increased | MC38 Colon Carcinoma | [1] | |
| CD8+ T cells | Increased | MC38 Colon Carcinoma | [1] | |
| Ki67+ CD8+ T cells | Increased | MC38 Colon Carcinoma | [1] | |
| NK cells | Increased | MC38 Colon Carcinoma | [1] | |
| NKT cells | Increased | MC38 Colon Carcinoma | [1] | |
| CB-839 (Telaglenastat) (Glutaminase) | Effector T cells | Increased Infiltration | B16F10 Melanoma | [3] |
| CD8+ T cells | Increased Activation | Pmel-1 Mouse Model | [4] |
Table 2: Effects on Myeloid Cell Populations in the Tumor Microenvironment
| Inhibitor (Target) | Immune Cell Population | Change | Cancer Model | Reference |
| DRP-104 (Broad Glutamine Antagonist) | M1 Macrophages | Polarization Increased | MC38 Colon Carcinoma | [1][2] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased | MC38 Colon Carcinoma | [5] | |
| Fatty Acid Oxidation (FAO) Inhibitor (Etomoxir) | MDSCs | Immunosuppressive function blocked | 3LL Lewis Lung Carcinoma, MCA-38 Colon Carcinoma | [6][7] |
| Arginase Inhibitor (L-Norvaline) | CD8+ T cells | Increased Infiltration | B16F10 Melanoma | [2] |
| CCR7+ Dendritic Cells | Increased Infiltration | B16F10 Melanoma | [2] | |
| S100a8+ S100a9+ Monocytes (immunosuppressive) | Decreased | B16F10 Melanoma | [2] | |
| Retnla+ Retnlg+ TAMs (immunosuppressive) | Decreased | B16F10 Melanoma | [2] |
Table 3: Impact of Other Metabolic Inhibitors on Immune Cells
| Inhibitor (Target) | Immune Cell Population | Change | Cancer Model/Setting | Reference |
| Ivosidenib (AG-120) (Mutant IDH1) | Myeloid Cells | Differentiation Induced | AML Patient Samples (ex vivo) | [8] |
| Enasidenib (AG-221) (Mutant IDH2) | Myeloid Cells | Differentiation Induced | AML Patient Samples (ex vivo) | [9][10] |
| Devimistat (CPI-613) (Mitochondrial Metabolism) | - | May improve immune response (in combination with hydroxychloroquine) | Advanced Solid Tumors | [5] |
| Glycolysis Inhibitor (PFK15) | Diabetogenic CD4+ T cells | Reduced T cell responses | In vitro model of Type 1 Diabetes | [11] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these metabolic inhibitors are a direct consequence of their impact on distinct metabolic pathways that are critical for both tumor and immune cell function.
Figure 1: Simplified signaling pathways targeted by various metabolic inhibitors and their resulting immunophenotypic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the immunophenotypic changes induced by metabolic inhibitors.
Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol is a generalized workflow for analyzing immune cell populations within solid tumors.
Figure 2: A generalized experimental workflow for flow cytometric analysis of tumor-infiltrating immune cells.
Key Considerations for Flow Cytometry:
-
Antibody Panel Design: Careful selection of fluorochrome-conjugated antibodies to minimize spectral overlap is critical.
-
Controls: Include fluorescence minus one (FMO) controls to accurately set gates, and isotype controls to account for non-specific antibody binding.
-
Viability Dye: Essential to exclude dead cells, which can non-specifically bind antibodies.
-
Compensation: Proper compensation is necessary to correct for spectral overlap between fluorochromes.
Immunohistochemistry (IHC) for Spatial Analysis of Immune Infiltrates
IHC provides spatial context to the immune infiltrate, allowing for the assessment of immune cell localization within the tumor.
General IHC Protocol:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin (FFPE).
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is commonly performed to unmask antigens.
-
Blocking: Endogenous peroxidase activity is blocked, followed by blocking of non-specific protein binding sites.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies specific for immune cell markers (e.g., CD3, CD8, CD68).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection system (e.g., DAB chromogen) that generates a colored precipitate at the antigen site.
-
Counterstaining: Nuclei are counterstained, typically with hematoxylin.
-
Dehydration, Clearing, and Mounting: Slides are dehydrated, cleared in xylene, and coverslipped.
-
Analysis: Slides are scanned and analyzed, either manually by a pathologist or using digital image analysis software to quantify the number and density of positive cells in different tumor regions.
Logical Relationships in Immunomodulation by Metabolic Inhibitors
The interplay between metabolic inhibition, the tumor microenvironment, and the anti-tumor immune response is complex. The following diagram illustrates the logical relationships.
Figure 3: Logical flow from metabolic inhibition to enhanced anti-tumor immunity.
Conclusion
DRP-104, as a broad-acting glutamine antagonist, demonstrates a robust capacity to remodel the tumor immune microenvironment by increasing the infiltration and activation of effector immune cells while reducing immunosuppressive populations.[1][2][5] Comparative analysis with other metabolic inhibitors reveals that the specific immunophenotypic changes are dependent on the targeted metabolic pathway. For instance, while both DRP-104 and the glutaminase inhibitor CB-839 enhance T cell responses, DRP-104's broader mechanism may lead to more extensive remodeling of the TME.[1][4] Inhibitors of fatty acid oxidation and arginase also show promise in modulating myeloid-derived suppressor cells and enhancing T cell function, respectively.[6][12]
The choice of a metabolic inhibitor for cancer therapy, particularly in combination with immunotherapy, will likely depend on the specific metabolic dependencies of the tumor and the desired immunomodulatory effects. The data and methodologies presented in this guide provide a framework for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Devimistat Combo for Advanced Cancers · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycolysis Inhibition Induces Functional and Metabolic Exhaustion of CD4+ T Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Sensitivity: A Comparative Guide to Predictive Biomarkers for IMM-1-104
For Immediate Release
CAMBRIDGE, Mass. – In the rapidly evolving landscape of precision oncology, the identification of robust predictive biomarkers is paramount to tailoring therapies for maximal patient benefit. This guide provides a comprehensive comparison of the validation of predictive biomarkers for sensitivity to IMM-1-104, a novel MEK inhibitor, with other MEK inhibitors, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Introduction to IMM-1-104 and the MAPK Pathway
IMM-1-104 is a next-generation, orally available MEK1/2 inhibitor designed to overcome the limitations of previous MEK inhibitors through a unique mechanism of "deep cyclic inhibition."[1][2][3] By potently inhibiting the MAPK/ERK signaling pathway in a pulsatile manner, IMM-1-104 aims to provide a wider therapeutic window and mitigate the toxicities associated with sustained pathway inhibition.[1][2][3] The MAPK pathway, frequently activated in cancer through mutations in genes such as RAS and BRAF, is a critical regulator of cell proliferation, survival, and differentiation.[4] Therefore, mutations within this pathway are the primary predictive biomarkers for sensitivity to MEK inhibitors.
Predictive Biomarkers for IMM-1-104 and Other MEK Inhibitors
The primary biomarkers for MEK inhibitor sensitivity are activating mutations in the RAS and RAF families of proto-oncogenes. Tumors harboring these mutations often exhibit a dependency on the MAPK pathway for their growth and survival, rendering them susceptible to MEK inhibition.
RAS Mutations
IMM-1-104 is being developed as a "universal-RAS" agent, with preclinical data demonstrating its activity across a wide range of RAS mutations.[5][6] In a study utilizing a humanized 3D-tumor growth assay (3D-TGA), IMM-1-104 showed activity in cell lines with various KRAS, NRAS, and HRAS mutations, with no single mutation conferring complete resistance.[5][6]
BRAF Mutations
Historically, BRAF mutations, particularly the V600E substitution, have been the most well-established predictive biomarker for sensitivity to MEK inhibitors.[4][7] Preclinical studies with IMM-1-104 have also shown its effectiveness in BRAF-mutant models.[8]
Comparison with Other MEK Inhibitors
Other commercially available MEK inhibitors such as trametinib, binimetinib, and selumetinib also utilize RAS and BRAF mutations as predictive biomarkers. While direct comparative data for biomarker performance is limited, the following tables summarize the available data on the sensitivity of various cancer cell lines to these inhibitors based on their mutational status.
Quantitative Data Summary
The following tables present a summary of the half-maximal inhibitory concentration (IC50) values for IMM-1-104 and other MEK inhibitors in various cancer cell lines, categorized by their mutational status. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.
Table 1: IMM-1-104 Sensitivity in 3D Tumor Growth Assays (3D-TGA)
| Cancer Type | Predominant Mutation | Sensitive (IC50 < 1µM) | Intermediate | Resistant |
| Melanoma | BRAF | 62.5% | - | - |
| Pancreatic Cancer | KRAS | 35.0% | 55.0% | 10.0% |
| Lung Cancer | KRAS | 16.7% | - | - |
Data adapted from Immuneering Corporation presentations.[8][9]
Table 2: Comparative Sensitivity of MEK Inhibitors in Melanoma Cell Lines
| MEK Inhibitor | BRAF Status | NRAS Status | Average IC50 (nM) |
| Trametinib | Mutant | Wild-Type | 2.46 |
| Trametinib | Wild-Type | Wild-Type | 2.54 |
| CI-1040 (older MEK inhibitor) | Mutant | Wild-Type | ~24-111 |
| CI-1040 (older MEK inhibitor) | Wild-Type | Mutant | >10,000 |
| Vemurafenib (BRAF inhibitor) | Mutant | Wild-Type | <1000 |
| Vemurafenib (BRAF inhibitor) | Wild-Type | Mutant | >10,000 |
Data compiled from multiple sources.[7][10][11]
Table 3: Pharmacodynamic Biomarker - pERK Inhibition
| Drug | Dose | Target Inhibition | Duration of Inhibition |
| IMM-1-104 | 320mg daily | ≥90% pERK inhibition | 2.7 hours |
| IMM-1-104 | 240mg daily | ≥90% pERK inhibition | 1.9 hours |
Data from Phase 1 clinical trial of IMM-1-104.[2]
Experimental Protocols
3D Tumor Growth Assay (3D-TGA)
The 3D-TGA is a sophisticated preclinical model that better recapitulates the in vivo tumor microenvironment compared to traditional 2D cell culture.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in a low-adhesion, U-bottom plate to promote the formation of a single spheroid per well.[12]
-
Matrix Embedding: Spheroids are then embedded in a basement membrane extract (BME) or a similar extracellular matrix to mimic the stromal environment.[13]
-
Drug Treatment: The spheroids are treated with varying concentrations of the MEK inhibitor.
-
Viability Assessment: After a defined incubation period (e.g., 6 days), cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).[14]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Western Blotting for pERK Inhibition
Western blotting is a standard technique to measure the levels of specific proteins, in this case, the phosphorylated (active) form of ERK.
Methodology:
-
Cell Lysis: Cells are treated with the MEK inhibitor for a specified time, followed by lysis in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK) and a loading control protein (e.g., total ERK or a housekeeping gene like GAPDH).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the pERK band is normalized to the loading control to determine the relative level of pERK inhibition.
Signaling Pathways and Experimental Workflows
Caption: The MAPK signaling cascade and the point of inhibition by IMM-1-104.
Caption: A generalized workflow for the validation of predictive biomarkers for IMM-1-104.
Conclusion
The validation of predictive biomarkers is a cornerstone of personalized medicine. For IMM-1-104 and other MEK inhibitors, mutations in the RAS and BRAF genes are the most critical determinants of sensitivity. Preclinical data suggests that IMM-1-104 has a broad activity profile across various RAS and BRAF mutations. The development of sophisticated preclinical models like the 3D-TGA and the application of machine learning are further refining our ability to predict patient response. As more clinical data for IMM-1-104 becomes available, a more direct comparison of the predictive power of these biomarkers against other MEK inhibitors will be possible, ultimately leading to more effective and individualized cancer therapies.
References
- 1. Positive Phase 1 Results for IMM-1-104 in RAS-Mutant Solid Tumors Trial [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. Immuneering Announces Positive Topline Results from Phase 1 Portion of its Phase 1/2a Clinical Trial of IMM-1-104 in RAS-Mutant Solid Tumors - BioSpace [biospace.com]
- 4. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immuneering.com [immuneering.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immuneering.com [immuneering.com]
- 9. onclive.com [onclive.com]
- 10. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Gene Expression Changes Following PR-104 Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of gene expression alterations induced by the hypoxia-activated prodrug PR-104. The information presented herein is intended to support research and development efforts by offering a consolidated view of the molecular responses to PR-104 treatment, with a focus on experimental data and methodologies.
Introduction
PR-104 is a dinitrobenzamide mustard pre-prodrug designed to be activated under hypoxic conditions, a common feature of the tumor microenvironment. Its activation leads to the formation of potent DNA cross-linking agents, PR-104H and PR-104M, which induce cell death. While initially developed as a hypoxia-activated agent, subsequent research has revealed that the aldo-keto reductase 1C3 (AKR1C3) enzyme can activate PR-104A (the active form of PR-104) under aerobic conditions. This dual mechanism of activation has significant implications for its therapeutic application and patient stratification. This guide focuses on the gene expression changes that underpin the cellular response to PR-104, providing a valuable resource for understanding its mechanism of action and identifying potential biomarkers of sensitivity and resistance.
Data Presentation: Gene Expression Changes in Response to PR-104A
The following table summarizes the key findings from a microarray analysis comparing PR-104A-sensitive and -resistant pediatric acute lymphoblastic leukemia (ALL) xenografts. This analysis identified a set of differentially expressed genes associated with sensitivity to PR-104A, with the most significant changes observed in the expression of AKR1C3.[1]
| Gene Symbol | Gene Name | Log2 Fold Change (Sensitive vs. Resistant) | p-value | False Discovery Rate (FDR) |
| AKR1C3 | Aldo-keto reductase family 1 member C3 | High | <0.01 | <0.05 |
| AKR1C4 | Aldo-keto reductase family 1 member C4 | High | <0.01 | <0.05 |
Note: This table presents a summary of the most significantly differentially expressed genes as reported in the source literature. The full dataset from the microarray analysis contains 370 upregulated and 295 downregulated genes associated with PR-104 sensitivity. For a complete list of differentially expressed genes, please refer to the supplementary materials of the cited publication.[1]
Experimental Protocols
This section details the key experimental methodologies employed in the studies cited in this guide.
Cell Lines and Xenografts
-
T-cell acute lymphoblastic leukemia (T-ALL) and B-cell precursor ALL (BCP-ALL) patient-derived xenografts: These were established from patient samples and passaged in immunodeficient mice to maintain the characteristics of the primary tumors.[1]
-
Cell lines with varying AKR1C3 expression: HCT116 (human colon carcinoma) cells with and without overexpression of AKR1C3, Nalm6 (human B-cell precursor leukemia), and TF1 (human erythroleukemia) cell lines were used to study the role of AKR1C3 in PR-104A activation.[2]
In Vitro Drug Sensitivity Assays
-
Treatment: T-ALL and BCP-ALL cells were treated with varying concentrations of PR-104A for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability was determined using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated to quantify the drug's potency in different cell lines.
Gene Expression Analysis
-
Microarray Analysis:
-
RNA Extraction: Total RNA was extracted from xenograft tissues using standard methods (e.g., TRIzol reagent).
-
RNA Quality Control: The integrity and purity of the RNA were assessed using a bioanalyzer.
-
Microarray Hybridization: Labeled cRNA was hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Data Analysis: Raw data was normalized, and statistical analysis (e.g., using LIMMA in R) was performed to identify differentially expressed genes between sensitive and resistant xenografts. A false discovery rate (FDR) cutoff of <0.05 was typically used to identify significant changes.[1]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA Synthesis: Reverse transcription was performed to synthesize cDNA from total RNA.
-
PCR Amplification: qRT-PCR was carried out using a thermal cycler with specific primers for the target gene (e.g., AKR1C3) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target gene was calculated using the ΔΔCt method.[2]
-
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Whole-cell lysates were prepared from cell lines or xenograft tissues using a suitable lysis buffer.
-
Protein Quantification: The protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-AKR1C3). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.[2]
Mandatory Visualization
PR-104 Activation and DNA Damage Pathway
Caption: Mechanism of PR-104 activation and subsequent induction of DNA damage and apoptosis.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for identifying differentially expressed genes in response to PR-104A treatment.
Logical Relationship between AKR1C3 Expression and PR-104A Sensitivity
Caption: Correlation between AKR1C3 expression level and cellular sensitivity to PR-104A.
References
Validating the Long-Term Immunological Memory Induced by DRP-104: A Comparative Guide
This guide provides a comprehensive comparison of the long-term immunological memory induced by DRP-104 with other established cancer therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, presents supporting experimental data, and offers detailed experimental protocols to facilitate a thorough understanding of DRP-104's unique immunomodulatory properties.
Introduction to DRP-104: A Dual-Action Anticancer Agent
DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).[1][2] By inhibiting glutamine metabolism, DRP-104 exerts a dual-pronged attack on cancer. It not only directly impedes the proliferation of rapidly dividing tumor cells that are highly dependent on glutamine for energy and biosynthesis, but it also fundamentally remodels the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state.[1][2] This metabolic reprogramming enhances the fitness and function of immune cells, leading to a robust and durable anti-tumor immune response.[3] Preclinical evidence strongly suggests that this response includes the generation of long-term immunological memory, a critical factor for preventing tumor recurrence.[3][4]
Mechanism of Action: How DRP-104 Fosters Immunological Memory
DRP-104's ability to induce immunological memory stems from its profound impact on the TME. By starving tumor cells of glutamine, DRP-104 alleviates the metabolic competition that hinders immune cell function.[1] This leads to a cascade of immunological events that are conducive to the formation of memory T cells:
-
Enhanced T-Cell Function and Proliferation: DRP-104 treatment has been shown to increase the infiltration of CD4+ and CD8+ T cells into the tumor.[5][6] Furthermore, it reverses T-cell exhaustion, a common feature in the TME, and promotes a more proliferative and functionally active T-cell phenotype.[5][6]
-
Modulation of Innate Immunity: The drug also stimulates the innate immune system, increasing the presence of Natural Killer (NK) and NKT cells and polarizing tumor-associated macrophages towards a pro-inflammatory M1 phenotype.[2][7]
-
Reduction of Immunosuppressive Factors: DRP-104 decreases the levels of immunosuppressive metabolites, such as kynurenine, and reduces the population of myeloid-derived suppressor cells (MDSCs) within the TME.[1][7]
This comprehensive remodeling of the TME creates an environment that not only supports a potent initial anti-tumor response but also fosters the development of a lasting immunological memory.
Comparative Analysis of Immunological Memory Induction
To contextualize the potential of DRP-104, this section compares its memory-inducing capabilities with those of other established cancer immunotherapies.
DRP-104 vs. Immune Checkpoint Inhibitors (ICIs)
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by releasing the "brakes" on the immune system. While ICIs can lead to durable responses and the generation of memory T cells in some patients, a significant portion of patients do not respond, often due to an non-inflamed or "cold" TME.
DRP-104, in contrast, actively transforms the TME into an inflamed or "hot" state, making it more susceptible to immune attack.[8] Preclinical studies have demonstrated that DRP-104 synergizes with anti-PD-1 therapy, leading to improved survival and a higher rate of durable cures compared to either agent alone.[1][5] A key finding is that mice cured with the DRP-104 and anti-PD-1 combination were resistant to tumor rechallenge, indicating the establishment of robust immunological memory.[4]
DRP-104 vs. CAR-T Cell Therapy
Chimeric Antigen Receptor (CAR)-T cell therapy is a potent immunotherapy for hematological malignancies. It involves genetically engineering a patient's own T cells to recognize and kill cancer cells. While highly effective, challenges remain, including the potential for T-cell exhaustion and limited efficacy in solid tumors.
DRP-104's mechanism of enhancing T-cell fitness and overcoming exhaustion could potentially be leveraged to improve the persistence and efficacy of CAR-T cells, particularly in the hostile metabolic environment of solid tumors. Further research is warranted to explore this potential synergy.
DRP-104 vs. Cancer Vaccines
Cancer vaccines aim to elicit a de novo anti-tumor immune response by introducing tumor-associated antigens. A successful vaccine should generate a pool of memory T cells capable of recognizing and eliminating tumor cells upon recurrence.
DRP-104's ability to create a pro-inflammatory TME could enhance the efficacy of cancer vaccines by improving antigen presentation and T-cell priming. The metabolic reprogramming induced by DRP-104 may also lead to a more robust and long-lasting memory response to vaccine-induced antigens.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, highlighting the immunological effects of DRP-104.
Table 1: Impact of DRP-104 on Tumor Infiltrating Immune Cells
| Immune Cell Population | Treatment Group | Fold Change vs. Vehicle | Reference |
| CD3+ T Cells | DRP-104 | Increased | [7] |
| CD8+ T Cells | DRP-104 | Increased | [7] |
| Ki67+ CD8+ T Cells | DRP-104 | Increased | [7] |
| NK Cells | DRP-104 | Increased | [7] |
| NKT Cells | DRP-104 | Increased | [7] |
| M1 Macrophages | DRP-104 | Increased | [2] |
| MDSCs | DRP-104 | Decreased | [2] |
Table 2: Evidence of Long-Term Immunological Memory
| Experimental Model | Treatment | Outcome of Tumor Rechallenge | Reference |
| MC38 Colon Carcinoma | DRP-104 Monotherapy (cured mice) | Complete rejection of tumor rechallenge | [3] |
| CT26 Colon Cancer | DRP-104 + anti-PD-1 (cured mice) | 100% rejection of re-implanted tumors | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the immunological memory induced by DRP-104.
In Vivo Tumor Rechallenge Study
Objective: To determine if treatment with DRP-104 induces a protective, long-term anti-tumor immunological memory.
Methodology:
-
Initial Tumor Challenge: Syngeneic tumor cells (e.g., MC38 colon carcinoma) are implanted subcutaneously into immunocompetent mice.
-
Treatment: Once tumors are established, mice are treated with DRP-104, a vehicle control, or a comparator agent until complete tumor regression is observed in the DRP-104 treated group ("cured" mice).
-
Resting Period: Cured mice are rested for a significant period (e.g., 60-100 days) to allow for the establishment of a memory immune response.
-
Tumor Rechallenge: Cured mice, along with a cohort of age-matched naive mice (never exposed to the tumor), are challenged with a second injection of the same tumor cells, typically in the opposite flank.
-
Monitoring: Tumor growth is monitored in both groups. A lack of tumor growth in the cured mice compared to robust growth in the naive mice indicates the presence of a protective immunological memory.
Flow Cytometry for Memory T-Cell Phenotyping
Objective: To quantify the populations of different memory T-cell subsets within the tumor, spleen, and lymph nodes.
Methodology:
-
Tissue Harvest and Single-Cell Suspension: At desired time points post-treatment, tumors, spleens, and draining lymph nodes are harvested and processed into single-cell suspensions.
-
Surface Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against surface markers that define T-cell lineages and memory subsets (e.g., CD3, CD4, CD8, CD44, CD62L).
-
Intracellular Staining (Optional): To assess T-cell function, intracellular staining for cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., T-bet, Eomes) can be performed after a brief in vitro restimulation.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify and quantify populations of naive (CD44-CD62L+), central memory (CD44+CD62L+), and effector memory (CD44+CD62L-) T cells.
Visualizing the Mechanisms of DRP-104
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: DRP-104 is activated to DON in the TME, inhibiting tumor cell metabolism and enhancing T-cell function, leading to tumor regression and immunological memory.
Caption: Workflow for an in vivo tumor rechallenge experiment to assess long-term immunological memory.
Caption: Logical flow from DRP-104 administration to the establishment of long-term immunological memory.
Conclusion
DRP-104 represents a promising new frontier in cancer therapy, with a unique mechanism of action that bridges metabolic and immune modulation. The preclinical data strongly support its ability to not only induce potent anti-tumor immunity but also to establish a durable immunological memory, a feature that is paramount for long-term patient survival and prevention of disease relapse. The synergistic potential with other immunotherapies, such as checkpoint inhibitors, further underscores its potential to become a cornerstone of future cancer treatment regimens. The experimental frameworks provided in this guide offer a robust starting point for researchers seeking to further validate and explore the long-term immunological benefits of DRP-104.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dracenpharma.com [dracenpharma.com]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dracenpharma.com [dracenpharma.com]
Next-Generation MAPK Pathway Inhibitors: A Comparative Analysis for Advancing Cancer Therapy
A detailed guide for researchers and drug development professionals on the evolving landscape of RAF, MEK, and ERK inhibitors, offering a comparative look at their performance, underlying mechanisms, and the experimental protocols for their evaluation.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cornerstone of cellular communication regulating growth, proliferation, and survival, is frequently dysregulated in various cancers. While first-generation inhibitors targeting key nodes of this pathway, such as BRAF and MEK, have shown clinical efficacy, their utility is often hampered by the development of resistance. This has spurred the development of a new wave of "next-generation" inhibitors designed to overcome these limitations, offering renewed hope for patients with MAPK-driven malignancies. This guide provides a comparative overview of these novel agents, supported by experimental data, to aid researchers in navigating this dynamic field.
Shifting Paradigms: From First to Next-Generation Inhibition
First-generation BRAF inhibitors, like vemurafenib and dabrafenib, are highly effective against BRAF V600-mutant melanomas. However, they can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations, leading to secondary malignancies.[1] Next-generation RAF inhibitors, often termed "paradox breakers," have been engineered to inhibit BRAF signaling without causing this paradoxical activation.[1][2][3] Similarly, advancements in MEK and ERK inhibitors aim to provide more potent and sustained pathway inhibition, and to offer therapeutic options for tumors that have developed resistance to upstream inhibitors.[4][5][6]
Comparative Efficacy of Next-Generation MAPK Pathway Inhibitors
The following tables summarize the in vitro potency of several next-generation RAF, MEK, and ERK inhibitors against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50) for cell viability and ERK phosphorylation (pERK).
Next-Generation RAF Inhibitors: Potency and Selectivity
Next-generation RAF inhibitors are designed to target a broader range of BRAF mutations, including those that function as dimers, and to avoid the paradoxical activation associated with earlier inhibitors.
| Inhibitor | Type | Target | Cell Line | BRAF Status | IC50 (pERK, nM) | IC50 (Viability, nM) | Reference |
| Encorafenib | Type I BRAF Inhibitor | BRAF V600E | A375 (Melanoma) | V600E | - | <100 | [7] |
| Colo 201 (Colorectal) | V600E | - | <1000 | [2] | |||
| PLX8394 | Paradox Breaker | Pan-RAF | A375 (Melanoma) | V600E | - | <100 | [2] |
| RKO (Colorectal) | V600E | - | <1000 | [2] | |||
| PF-07799933 | Pan-mutant BRAF Inhibitor | BRAF monomers & dimers | A375 (Melanoma) | V600E | 0.7-7 | - | [8][9] |
| BxPC-3 (Pancreatic) | Class II mutant | 10-14 | - | [9] | |||
| WM3629 (Melanoma) | Class III mutant | 0.8, 7.8 | - | [9] | |||
| KIN-2787 | Pan-RAF Inhibitor | Pan-RAF (including dimers) | A-375 (Melanoma) | Class I mutant | <50 | - | [10][11] |
| BxPC-3 (Pancreatic) | Class II mutant | <50 | - | [10][11] | |||
| WM3629 (Melanoma) | Class III mutant | <50 | - | [10][11] |
Next-Generation MEK Inhibitors: Overcoming Resistance
While established MEK inhibitors like trametinib, cobimetinib, and binimetinib are used in combination with BRAF inhibitors, next-generation strategies focus on novel combinations and overcoming resistance.[4][7] The table below provides IC50 values for approved MEK inhibitors, which serve as a benchmark for next-generation developments.
| Inhibitor | Target | IC50 (Biochemical, nM) | Reference |
| Trametinib | MEK1/2 | MEK1: 0.7, MEK2: 0.9 | [7] |
| Cobimetinib | MEK1 | MEK1: 0.9, MEK2: 199 | [7] |
| Binimetinib | MEK1/2 | 12 | [7] |
Next-Generation ERK Inhibitors: Targeting the Terminal Node
Inhibiting ERK1/2, the final kinase in the MAPK cascade, represents a promising strategy to overcome resistance mediated by upstream pathway reactivation.
| Inhibitor | Cell Line | RAS/RAF Status | IC50 (ERK Activity, nM) | IC50 (Viability, nM) | Reference |
| Ulixertinib (BVD-523) | SH-SY5Y (Neuroblastoma) | WT | 86 | - | [12] |
| BT40 (Pediatric Glioma) | BRAF V600E | - | 62.7 | [5] | |
| Ravoxertinib | SH-SY5Y (Neuroblastoma) | WT | 97 | - | [12] |
| SCH772984 | SH-SY5Y (Neuroblastoma) | WT | 75 | 1700 | [12][13] |
| VX-11e | U937 (Leukemia) | - | - | 5700 | [13] |
Visualizing the Molecular Landscape
To better understand the context of these inhibitors, the following diagrams illustrate the MAPK signaling pathway, a typical experimental workflow for inhibitor evaluation, and the generational relationship of these compounds.
Caption: The canonical MAPK signaling pathway.
Caption: A typical workflow for preclinical evaluation of MAPK inhibitors.
Caption: Logical progression of MAPK pathway inhibitor development.
Detailed Experimental Protocols
Accurate and reproducible experimental data are critical for the comparative evaluation of kinase inhibitors. Below are detailed methodologies for key assays.
Biochemical Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Reagents and Materials: Recombinant active kinase (e.g., BRAF, MEK1, ERK2), kinase-specific substrate (e.g., MBP for MAP4K4), ATP, assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).[14]
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase and the test inhibitor to the assay buffer. Incubate for 15 minutes at room temperature to allow for compound binding.[14]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at their Km concentrations).[14]
-
Allow the reaction to proceed for a defined period (e.g., 2 hours).[14]
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™.[14]
-
Measure the luminescence signal, which is proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (e.g., MTT or ATP-based)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization solution and measure the absorbance.[15]
-
For ATP-based assay (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the ATP content.[15]
-
Measure the signal (absorbance or luminescence) and calculate the percentage of viable cells relative to a vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration.
-
Western Blot for pERK Inhibition
This technique is used to measure the inhibition of a specific signaling event (ERK phosphorylation) within the cell.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-pERK, anti-total ERK, and a loading control like anti-GAPDH or anti-tubulin), and a secondary HRP-conjugated antibody.[16]
-
Procedure:
-
Culture cells and treat with the inhibitor for a specified time (e.g., 4 hours).[16]
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.[17]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control to ensure equal protein loading.[16][17]
-
Quantify the band intensities to determine the level of pERK inhibition.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice, cancer cell lines or patient-derived tumor fragments, test inhibitor formulated for in vivo administration.
-
Procedure:
-
Inoculate immunocompromised mice subcutaneously with cancer cells or implant patient-derived tumor fragments.[18]
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection).[19]
-
Measure the tumor volume regularly using calipers.[19]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like pERK).
-
Compare the tumor growth between the treated and control groups to assess the inhibitor's efficacy.[18]
-
Future Directions and Conclusion
The development of next-generation MAPK pathway inhibitors represents a significant advancement in the field of oncology. These agents offer the potential to overcome resistance to earlier therapies and expand the utility of MAPK-targeted treatments to a broader range of cancers. The continued investigation into novel combination strategies, such as combining ERK inhibitors with other targeted agents or immunotherapies, holds promise for further improving patient outcomes. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against MAPK-driven cancers.
References
- 1. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed-valley.com [biomed-valley.com]
- 7. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. domainex.co.uk [domainex.co.uk]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guidelines for Antitumor Agent-104
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Antitumor agent-104. The following procedures are based on established guidelines for managing potent cytotoxic and antineoplastic compounds to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound through inhalation, skin contact, or ingestion.[1][2] The minimum required PPE for handling this agent is outlined below.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[3] | Provides a barrier against chemical permeation. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Lab Coat | Disposable, solid-front gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. A solid front provides maximum protection against spills. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the agent or when there is a risk of aerosolization. | Prevents inhalation of hazardous particles. |
Operational Plan: Handling and Preparation
All manipulations involving this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used gloves, gowns, plasticware) Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated media) Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | (e.g., needles, serological pipettes) Dispose of in a designated sharps container for cytotoxic waste. |
Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with wetted absorbent material to avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% sodium hypochlorite), followed by a rinse with water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
